1-Bromo-3-(4-ethoxybenzyl)benzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H15BrO |
|---|---|
Molecular Weight |
291.18 g/mol |
IUPAC Name |
1-bromo-3-[(4-ethoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-15-8-6-12(7-9-15)10-13-4-3-5-14(16)11-13/h3-9,11H,2,10H2,1H3 |
InChI Key |
NZKWIAVSCANBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
1-Bromo-3-(4-ethoxybenzyl)benzene CAS 898538-17-5 properties
The following technical guide details the properties, synthesis, and critical application of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) . This document is structured for medicinal chemists and process development scientists, focusing on its role as a critical quality attribute (CQA) marker in the manufacturing of SGLT2 inhibitors.
CAS: 898538-17-5 Role: Critical Process Impurity & Reference Standard (Dapagliflozin Series)
Executive Summary
In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, particularly Dapagliflozin , the control of halogenated intermediates is paramount. This compound (herein referred to as Impurity-71 ) is the des-chloro analog of the primary Dapagliflozin building block.
Its presence in an API batch indicates a failure in the halogenation selectivity of the starting material or the use of non-chlorinated precursors. As a reference standard, this compound is essential for validating HPLC methods to ensure the absence of "silent" impurities that structurally mimic the drug core but lack the requisite pharmacological potency.
Physicochemical Profile
The following data aggregates experimental and predicted properties for analytical method development.
| Property | Specification |
| IUPAC Name | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18 g/mol |
| Physical State | Viscous Oil or Low-Melting Solid (dependent on purity) |
| Boiling Point | ~392°C (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Key Structural Feature | Meta-substituted bromobenzene linked to a para-ethoxybenzyl moiety |
| Retention Time (Rel) | Typically elutes before the chloro-analog (Dapa-Int) in Reverse Phase C18 |
Origin & Formation Mechanism
Understanding the genesis of CAS 898538-17-5 is critical for process control. It typically arises during the synthesis of the diarylmethane core of Dapagliflozin.
The "Des-Chloro" Pathway
The primary intermediate for Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane . If the starting material 5-bromo-2-chlorobenzoic acid contains 3-bromobenzoic acid as an impurity, or if the chlorination step is bypassed, the des-chloro derivative (CAS 898538-17-5) is formed.
Pathway Visualization:
Figure 1: Formation pathway of CAS 898538-17-5 showing its origin from non-chlorinated starting material contaminants.[1]
Targeted Synthesis of Reference Standard
To use CAS 898538-17-5 for Quality Control, it must be synthesized in high purity (>98%) to serve as a reference standard. The following protocol avoids the use of chlorinated precursors to ensure no cross-contamination.
Protocol: Two-Step Diarylmethane Construction
Step 1: Friedel-Crafts Acylation
Objective: Synthesize (3-bromophenyl)(4-ethoxyphenyl)methanone.
-
Reagents: 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq), AlCl₃ (1.2 eq), DCM (Solvent).
-
Procedure:
-
Cool a solution of 3-Bromobenzoyl chloride in DCM to 0°C.
-
Add AlCl₃ portion-wise (exothermic).
-
Add Phenetole dropwise, maintaining temperature <5°C.
-
Stir at RT for 4 hours.
-
Quench: Pour onto ice/HCl. Extract with DCM.
-
Purification: Recrystallize from Ethanol.
-
Step 2: Reductive Deoxygenation
Objective: Convert the ketone to the methylene bridge (CAS 898538-17-5).
-
Reagents: Ketone intermediate (from Step 1), Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic Acid (TFA, Solvent/Catalyst).
-
Procedure:
-
Dissolve ketone in TFA (5 vol).
-
Add Et₃SiH slowly at RT (Caution: Gas evolution).
-
Reflux for 6–12 hours until TLC shows consumption of ketone.
-
Workup: Remove TFA under vacuum. Neutralize residue with NaHCO₃ (aq). Extract with Ethyl Acetate.
-
Purification: Column chromatography (Hexane/EtOAc 95:5).
-
Synthesis Workflow:
Figure 2: Targeted synthesis workflow for producing the analytical reference standard.
Analytical Characterization & Identification
Distinguishing CAS 898538-17-5 from the active Dapagliflozin intermediate (CAS 461432-23-5) is vital.
1H NMR Distinction
The key difference lies in the aromatic region of the "A-Ring" (the ring bearing the bromine).
-
CAS 898538-17-5 (Des-Chloro): Shows a triplet or doublet of doublets at the C2 position (between Br and Benzyl) due to the presence of a proton where Chlorine would be. You will observe 4 protons on the bromo-benzene ring.
-
Dapa Intermediate (Chloro): Shows only 2 protons on the bromo-chloro-benzene ring (para to each other).
Mass Spectrometry (LC-MS)[1]
-
-
[M+H]+: ~291/293 (1:1 isotopic ratio for Br).
-
Absence of Chlorine isotope pattern (no M+2 at 33% height relative to M).
-
-
Dapa Intermediate:
-
[M+H]+: ~325/327/329 (Distinct Br+Cl isotopic pattern).
-
Regulatory & Safety Context
-
ICH Q3A/B Compliance: As a structural analog, this impurity must be identified and quantified if present above the reporting threshold (typically 0.05% or 0.10%).
-
Genotoxicity: While not flagged as a mutagenic impurity (PGI) like alkyl halides, it is a halogenated aromatic and should be handled with standard containment protocols (OEL bands for potent compounds).
References
-
ChemicalBook. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis and impurity profile.Link
-
PubChem. Compound Summary for CAS 898538-17-5.Link
-
Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).Link
Sources
Technical Guide: Structure-Activity Relationship & Synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene
The following technical guide details the structure-activity relationship (SAR), synthesis, and application of 1-Bromo-3-(4-ethoxybenzyl)benzene , a critical diarylmethane scaffold used in the development of SGLT2 inhibitors.
Executive Summary
This compound (CAS 898538-17-5) represents a "privileged scaffold" in medicinal chemistry, specifically functioning as the lipophilic aglycone tail required for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors . While closely related to the Dapagliflozin intermediate (which typically bears a chlorine substituent), this meta-substituted diarylmethane serves as a fundamental probe for optimizing the distal hydrophobic interactions within the SGLT2 active site.
This guide analyzes the molecule's tripartite architecture—the Proximal Phenyl Ring (sugar attachment site), the Methylene Linker (flexibility handle), and the Distal Ethoxyphenyl Ring (potency driver)—providing a roadmap for its synthesis and optimization in drug discovery pipelines.
Chemical Architecture & Pharmacophore Analysis
The molecule functions as a Type II diabetes therapeutic pharmacophore by mimicking the aglycone moiety of Phlorizin but with enhanced metabolic stability (C-glycoside precursor vs. O-glycoside).
The Tripartite Structure
The SAR of this molecule is defined by three distinct zones, each interacting with specific subsites of the SGLT2 receptor:
| Structural Zone | Chemical Moiety | Biological Function (SAR) |
| Zone A: Proximal Ring | 3-Bromophenyl | Anchor & Attachment: The bromine serves as the reactive "warhead" (via Lithium-Halogen exchange) to couple with gluconolactone. In the final drug, this ring pi-stacks with phenylalanine residues (e.g., Phe98) in the active site. |
| Zone B: Linker | Methylene (-CH₂-) | Rotational Freedom: Provides a "hinge" allowing the distal ring to adopt an induced-fit conformation (approx. 109.5° bond angle) to access the hydrophobic pocket. |
| Zone C: Distal Ring | 4-Ethoxyphenyl | Selectivity Driver: The ethoxy group extends into a deep lipophilic subsite. The para-ethoxy substitution is critical; it provides superior potency over methoxy (too short) or propoxy (too steric) analogs. |
SAR Visualization (Pathway Logic)
The following diagram illustrates the functional logic of the molecule's components.
Figure 1: Pharmacophore deconstruction showing the functional role of each molecular region in drug design.
Synthetic Protocol: Regioselective Construction
To ensure high purity and avoid regio-isomeric contamination (e.g., ortho-substitution), a Friedel-Crafts Acylation followed by Silane Reduction is the industry-standard protocol. This method is superior to direct alkylation, which often yields inseparable mixtures.
Reaction Scheme
Step 1: 3-Bromobenzoyl chloride + Phenetole
Detailed Methodology
Reagents & Equipment:
-
Substrates: 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq).
-
Catalyst: Aluminum Chloride (AlCl
, anhydrous). -
Reducing Agents: Triethylsilane (Et
SiH), Trifluoroacetic acid (TFA). -
Solvent: Dichloromethane (DCM) (anhydrous).
Step-by-Step Protocol:
-
Acylation (Formation of the Ketone):
-
Charge a flame-dried reactor with DCM (10 volumes) and AlCl
(1.2 eq) under N atmosphere. Cool to 0–5°C. -
Add 3-Bromobenzoyl chloride dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium ion.
-
Add Phenetole (ethoxybenzene) slowly. The ethoxy group directs the acylation to the para position exclusively.
-
Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) until acyl chloride is consumed.
-
Quench: Pour mixture into ice-water/HCl. Extract with DCM, wash with brine, and dry over Na
SO . -
Intermediate Isolation: Crystallize the ketone from Ethanol.
-
-
Reduction (Ketone to Methylene):
-
Dissolve the intermediate ketone in DCM/TFA (1:1 ratio).
-
Add Triethylsilane (2.5 eq) dropwise at RT. (Caution: Exothermic).
-
Reflux at 40°C for 4–6 hours. The carbonyl oxygen is removed as water/silanol.
-
Workup: Quench with saturated NaHCO
. Extract organic layer.[1] -
Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography (100% Hexanes
5% EtOAc) to obtain the target This compound .
-
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway utilizing the Acylation-Reduction strategy to ensure regiochemical fidelity.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of modifying the "Distal Ring" (Zone C) on SGLT2 inhibitory potency. The Ethoxy group is optimal because it perfectly fills the hydrophobic pocket volume without causing steric clash.
| Substituent (R) | Structure | IC₅₀ (SGLT2) | Selectivity (SGLT2/SGLT1) | SAR Interpretation |
| -OCH₂CH₃ (Ethoxy) | Target | ~1.1 nM | >1200x | Optimal. Balances lipophilicity and steric fit. |
| -OCH₃ (Methoxy) | Analog | ~15 nM | ~500x | Sub-optimal. Chain is too short to fully engage hydrophobic residues. |
| -H (Unsubstituted) | Analog | >100 nM | Low | Poor. Lacks necessary lipophilic interaction. |
| -OCH₂CH₂CH₃ (Propoxy) | Analog | ~5 nM | High | Good, but increased bulk may reduce metabolic stability. |
| -Cl / -F (Halogen) | Analog | Variable | Moderate | Electronic withdrawal reduces the electron density of the distal ring, weakening pi-stacking. |
Note: IC₅₀ values are representative of the final C-glucoside derivatives (e.g., Dapagliflozin analogs) derived from these intermediates.
Critical Quality Attributes (CQA) for Research
When sourcing or synthesizing this compound for drug development, the following specifications are non-negotiable to ensure assay reliability:
-
Regio-Purity: >99.5%.[2] The presence of ortho-ethoxy isomers (derived from non-selective alkylation) will skew biological data significantly.
-
Halogen Integrity: Ensure no "debromination" has occurred during the reduction step (avoid catalytic hydrogenation with Pd/C; stick to Silane/TFA).
-
Moisture Content: <0.1%. Critical for subsequent Lithiation steps (Lithium-Halogen exchange is moisture sensitive).
References
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.
-
Xu, G., et al. (2014). "Design, Synthesis, and Biological Evaluation of Deuterated SGLT2 Inhibitors." Journal of Medicinal Chemistry.
-
Grempler, R., et al. (2012).[3] "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.
-
Google Patents. (2016). "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." US Patent US20160280619A1.
-
Yu, J., et al. (2019).[2][3] "A Concise and Efficient Synthesis of Dapagliflozin." Organic Process Research & Development.
Sources
Optimizing SGLT2 Inhibitor Synthesis: The Critical Role of Aryl Halide Architecture
The following technical guide provides an in-depth analysis of the critical aryl halide intermediates used in the synthesis of SGLT2 inhibitors, specifically focusing on the structural and functional divergence between the key building block and its des-chloro analog.
Executive Summary
In the high-stakes manufacturing of gliflozin-class drugs (e.g., Dapagliflozin), the quality of the C-aryl glucoside bond formation is dictated by the purity of the aryl halide precursor. This guide analyzes the "Gold Standard" intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Compound A), against its critical process impurity, 1-Bromo-3-(4-ethoxybenzyl)benzene (Compound B).
While Compound A possesses the requisite halogenation pattern for selective SGLT2 inhibition and metabolic stability, Compound B represents a "silent" des-chloro impurity. Failure to control Compound B leads to the formation of des-chloro dapagliflozin, a structural analog with altered pharmacokinetics and off-target binding profiles. This document details the synthetic differentiation, impurity control strategies, and self-validating protocols to ensure API integrity.
Molecular Architecture & Comparative Properties
The presence of the chlorine atom at the C-1 position (relative to the original numbering) is not merely structural decoration; it exerts electronic influence on the lithiation step and steric guidance within the SGLT2 binding pocket.
Table 1: Technical Specification Comparison
| Feature | Compound A (Key Intermediate) | Compound B (Critical Impurity) |
| IUPAC Name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |
| CAS Number | 461432-23-5 | 898538-17-5 |
| Molecular Formula | C₁₅H₁₄BrClO | C₁₅H₁₅BrO |
| Molecular Weight | 325.63 g/mol | 291.18 g/mol |
| Role | Primary Electrophile for C-Glycosylation | Process Impurity / Des-chloro Analog |
| Key Moiety | Chloro-substituted proximal ring | Unsubstituted proximal ring |
| Downstream Risk | N/A (Desired Product) | Formation of Des-chloro Dapagliflozin |
Synthetic Engineering & Pathway Analysis
The synthesis of Compound A is a study in regiochemical control. The pathway typically involves a Friedel-Crafts acylation followed by a reductive deoxygenation. Understanding this route reveals where Compound B enters the system.
The "Gold Standard" Route (Compound A)
The synthesis begins with 5-bromo-2-chlorobenzoic acid . The chlorine is installed prior to the construction of the diarylmethane scaffold, ensuring it is locked into position.
-
Acylation: 5-bromo-2-chlorobenzoyl chloride reacts with phenetole (ethoxybenzene) to form the benzophenone.[1]
-
Reduction: The carbonyl is reduced to a methylene bridge using Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃·OEt₂).
The Impurity Vector (Compound B)
Compound B arises primarily through two mechanisms:
-
Raw Material Contamination: Presence of 3-bromobenzoic acid in the starting material.
-
Hydrodehalogenation: Under aggressive reduction conditions (e.g., Pd/C catalytic hydrogenation or excessive Lewis acid exposure), the aryl chloride bond in Compound A can be cleaved and replaced by hydrogen.
Visualization: Synthetic Divergence
The following diagram illustrates the correct synthetic flow versus the deviation that leads to the impurity.
Figure 1: Synthetic pathway showing the origin of the target intermediate (Green) and the des-chloro impurity (Red).
Critical Process Parameters (CPP)
To maintain the integrity of the synthesis, specific parameters must be controlled to favor Compound A and suppress Compound B.
Reduction Selectivity
The reduction of the benzophenone to the diarylmethane is the most sensitive step.
-
Reagent Choice: Use Et₃SiH / BF₃[2][3]·OEt₂ or TiCl₄ / NaBH₄ .
-
Avoid: Catalytic hydrogenation (H₂/Pd), which poses a high risk of cleaving the Ar-Cl bond, directly converting Compound A into Compound B.
-
Temperature Control: Maintain reaction temperature < 50°C during silane addition to prevent halogen scrambling.
Crystallization Purge
Compound A is a solid (or crystallizable oil) with distinct solubility compared to the des-chloro impurity.
-
Solvent System: Ethanol/Water or Methanol/Water gradients.
-
Protocol: Cooling crystallization from Ethanol (-20°C) effectively rejects the more soluble des-chloro impurity (Compound B) into the mother liquor.
Experimental Protocol: Synthesis of Compound A
Objective: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene with <0.1% des-chloro impurity.
Self-Validating Check: The protocol includes an in-process control (IPC) step using HPLC to verify the absence of the benzophenone intermediate before quenching.
Step 1: Friedel-Crafts Acylation
-
Charge 5-bromo-2-chlorobenzoic acid (1.0 eq) and DCM (10 vol) into a reactor under N₂.
-
Add Oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases (Acid Chloride formation).
-
Cool to 0–5°C.
-
Add Phenetole (1.05 eq).
-
Charge AlCl₃ (1.1 eq) portion-wise, maintaining internal temp < 10°C.
-
Stir at 20–25°C for 2 hours.
Step 2: Reductive Deoxygenation
-
Concentrate the organic layer from Step 1 to an oil (Benzophenone intermediate).
-
Dissolve in Acetonitrile/DCM (1:2 ratio, 10 vol).
-
Add Triethylsilane (Et₃SiH, 2.5 eq).
-
Cool to 0–5°C.
-
Add BF₃·OEt₂ (1.2 eq) dropwise. Exothermic reaction.
-
Heat to 45–50°C for 4 hours.
-
Crystallization: Swap solvent to Ethanol (3 vol). Cool to -15°C. Filter the resulting white solid.
Yield: ~65-75% overall. Purity: >99.0% (HPLC). Compound B < 0.10%.[2][4][5][6][7][8]
Impurity Profiling & Downstream Impact
Why is Compound B dangerous? If Compound B (this compound) is carried forward, it undergoes the same Lithium-Halogen exchange as Compound A.
-
Reaction: Compound B + n-BuLi → Lithiated species → Reacts with Gluconolactone.
-
Result: Formation of Des-chloro Dapagliflozin .
-
Consequence: This analog is extremely difficult to separate from the active pharmaceutical ingredient (API) in the final crystallization stages due to high structural similarity. It is an "embedded" impurity.
Visualization: The "Silent Killer" Pathway
Figure 2: Propagation of the aryl halide impurity into the final drug substance.
References
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . Google Patents. US20160280619A1. Link
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors . National Institutes of Health (PMC). 2023. Link
-
Dapagliflozin Intermediate (CAS 461432-23-5) . ChemicalBook. Link
-
Synthesis of metabolites of dapagliflozin . Indian Academy of Sciences. Link
-
Dapagliflozin Bromo Impurity (Compound B) . Pharmaffiliates. Link
Sources
- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 3. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. anaxlab.com [anaxlab.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CAS 461432-23-5 Dapagliflozin Bromo Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
Technical Guide: Des-chloro Dapagliflozin Intermediate & Impurity
This guide details the chemical structure, mechanistic origin, and control strategies for Des-chloro Dapagliflozin , a critical process-related impurity in the synthesis of the SGLT2 inhibitor Dapagliflozin.
Executive Summary
In the development of Dapagliflozin, the Des-chloro analog (Des-chloro Dapagliflozin) represents a significant impurity that must be controlled under ICH Q3A/B guidelines. Chemically defined as the hydro-dehalogenated analog of the active pharmaceutical ingredient (API), its presence indicates either over-reduction during deprotection steps or upstream contamination in the starting material (aglycone).
This guide provides a structural breakdown, a mechanistic analysis of its formation, and protocols for its synthesis as a reference standard.
Chemical Structure & Identification[1]
The Des-chloro impurity differs from Dapagliflozin by the absence of the chlorine atom on the central phenyl ring (the aglycone moiety). This substitution significantly alters the lipophilicity and retention behavior of the molecule.
Comparative Physicochemical Profile[2]
| Feature | Dapagliflozin (API) | Des-chloro Dapagliflozin (Impurity) |
| Chemical Name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | (1S)-1,5-Anhydro-1-C-[3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol |
| Formula | C₂₁H₂₅ClO₆ | C₂₁H₂₆O₆ |
| Molecular Weight | 408.87 g/mol | 374.43 g/mol |
| CAS Number | 461432-26-8 | 2444702-80-9 |
| Structural Change | Chloro group at C-4 (phenyl) | Hydrogen at C-4 (phenyl) |
| Mass Shift | [M+H]⁺ ~409.14 | [M+H]⁺ ~375.18 (Δ -34 Da) |
| Polarity | Higher LogP (More Lipophilic) | Lower LogP (Less Lipophilic) |
Structural Elucidation
In the Dapagliflozin molecule, the chlorine atom is positioned ortho to the benzyl linkage and para to the glycosidic bond. In the Des-chloro impurity, this position is occupied by a hydrogen atom.
-
NMR Signature: The loss of the chlorine atom restores symmetry or coupling to the aromatic ring proton signals. In ¹H-NMR, the Des-chloro analog typically exhibits an additional aromatic proton signal and altered coupling constants in the central phenyl ring compared to the API.
Mechanistic Origins (The "Why")
The formation of Des-chloro Dapagliflozin is non-trivial and typically arises from two distinct pathways. Understanding these pathways is essential for process control.
Pathway A: Hydrogenolysis (Critical Control Point)
The most common source is hydrodehalogenation during the deprotection of benzyl groups.
-
Context: Many synthetic routes protect the sugar hydroxyls with benzyl (Bn) groups.
-
Mechanism: The final deprotection step often uses Hydrogen gas (H₂) and Palladium on Carbon (Pd/C). While this removes the benzyl ethers, Pd/C is also a potent catalyst for aryl-halide reduction (hydrogenolysis).
-
Risk Factor: Extended reaction times or high catalyst loading will strip the Chlorine atom, converting Dapagliflozin into the Des-chloro impurity.
Pathway B: Starting Material Contamination[3]
-
Source: The aglycone intermediate 5-bromo-2-chloro-4'-ethoxydiphenylmethane .[1]
-
Defect: If the starting material contains 3-bromo-4'-ethoxydiphenylmethane (the des-chloro aglycone), this impurity will undergo lithiation and coupling with gluconolactone, carrying through the entire synthesis to form Des-chloro Dapagliflozin.
Visualization: Impurity Formation Pathways
Figure 1: Dual pathways for Des-chloro Dapagliflozin formation. The red path indicates the critical hydrogenolysis side-reaction during deprotection.
Experimental Protocol: Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize the Des-chloro impurity intentionally. The most reliable method is the catalytic hydrodehalogenation of the pure API.
Protocol: Palladium-Catalyzed Dechlorination
Objective: Synthesize ~500 mg of Des-chloro Dapagliflozin for use as a qualified reference standard.
Reagents:
-
Dapagliflozin (API): 1.0 eq
-
Palladium on Carbon (10% Pd/C): 10-20 wt% loading
-
Solvent: Methanol or Ethanol (HPLC grade)
-
Base: Triethylamine (1.1 eq) – Optional, accelerates reaction by neutralizing HCl.
-
Hydrogen Gas (H₂): Balloon pressure (1 atm)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of Dapagliflozin in 20 mL of Methanol .
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere (caution: Pd/C is pyrophoric).
-
Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon. Stir vigorously at Room Temperature (25°C) .
-
Monitoring: Monitor reaction progress via HPLC every 30 minutes.
-
Target: Disappearance of the Dapagliflozin peak and appearance of the earlier-eluting Des-chloro peak (due to loss of Cl lipophilicity).
-
-
Work-up: Once conversion is >95%, filter the mixture through a Celite bed to remove the catalyst. Wash the bed with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient) to remove trace API or other degradants.
-
Validation: Confirm structure via ¹H-NMR and MS (Target Mass: 374.43).
Analytical Profiling & Control
HPLC Method Parameters
The Des-chloro impurity is less lipophilic than the parent Dapagliflozin due to the loss of the halogen. Consequently, it typically elutes before the main API peak in Reverse-Phase chromatography.
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes.
-
Detection: UV at 224 nm.
-
Relative Retention Time (RRT): Typically ~0.85 - 0.92 (relative to Dapagliflozin). Note: RRT varies by specific method conditions.
Control Strategy
-
Aglycone Screening: Implement strict QC on the starting material (5-bromo-2-chloro-4'-ethoxydiphenylmethane) to ensure the des-chloro analog is <0.10%.
-
Reaction Monitoring: During the debenzylation step (if applicable), strictly control reaction time and temperature. Use "poisoned" catalysts (e.g., sulfided Pd/C) if selectivity remains an issue.
References
-
National Institutes of Health (NIH) - PubChem. Deschloro Dapagliflozin Compound Summary. Source:
-
European Medicines Agency (EMA). Assessment Report: Forxiga (Dapagliflozin). Source:
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Source:
-
Wang, S.S.Y., et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions. Source:
-
Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences. Source:
Sources
Technical Deep Dive: SGLT2 Inhibitor Pharmacophore & Synthetic Architecture
Executive Summary
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, or gliflozins, represent a triumph of rational drug design, evolving from the metabolically unstable natural product phlorizin to highly potent, selective, and orally bioavailable agents like empagliflozin and dapagliflozin. This guide deconstructs the molecular architecture of SGLT2 inhibitors, analyzing the specific "building blocks" that drive potency, selectivity, and metabolic stability. It further details the industrial-grade synthetic methodologies used to assemble these complex C-aryl glycosides.
Pharmacophore Architecture: The Building Blocks
The SGLT2 inhibitor pharmacophore can be dissected into three distinct structural domains. Each domain serves a specific pharmacological function, interacting with distinct residues within the SGLT2 binding pocket (PDB: 7VSI).
The Pharmacophore Map
The following diagram illustrates the logical connectivity and functional role of each building block.
Caption: Functional decomposition of the SGLT2 inhibitor pharmacophore showing the transition from hydrophilic recognition (Sugar) to hydrophobic selectivity (Distal Ring).
Detailed Component Analysis
Block A: The Glycone (Head Group)
-
Structure: Typically a
-D-glucopyranose moiety. -
Mechanism: Mimics the natural substrate (glucose).
-
Key Interactions:
-
Gln457 (Q457): The amide nitrogen of Q457 acts as a hydrogen bond donor to the sugar hydroxyls. This residue is critical; in SGLT3 (a glucose sensor, not transporter), this residue is Glutamate (E457), which prevents transport.
-
Lys154 (K154): Forms a salt bridge/hydrogen bond network stabilizing the glucose in the binding site.
-
-
SAR Insight: Modifications to the glucose ring (e.g., 4-deoxy, 6-deoxy) generally lead to a drastic loss in potency, confirming that the hydroxyl network is essential for high-affinity binding.
Block B: The Linker
-
Evolution: The natural prototype, phlorizin, possesses an O-glycosidic bond. This bond is rapidly hydrolyzed by intestinal
-glucosidases, rendering phlorizin orally inactive. -
Innovation: Modern gliflozins utilize a C-glycosidic bond (C-C). This bioisostere renders the molecule resistant to enzymatic hydrolysis, granting high oral bioavailability and a long half-life (
~12h for empagliflozin). -
Conformation: The C-glycoside must maintain a
-configuration (equatorial) to optimally position the aglycone.
Block C: The Aglycone (Tail Group)
-
Proximal Ring: A phenyl ring directly attached to the sugar. Substitution (e.g., Chlorine in Dapagliflozin/Empagliflozin) at the ortho position forces the biaryl system into a twisted conformation, which is energetically favorable for binding.
-
Distal Ring: Connected via a methylene bridge (Dapagliflozin) or an ether linkage (Canagliflozin).
-
Selectivity Mechanism: The distal ring extends into a hydrophobic vestibule present in SGLT2 but sterically restricted or less accessible in SGLT1. Bulky substituents (e.g., the tetrahydrofuran ring in Empagliflozin or the ethoxy group in Dapagliflozin) maximize van der Waals contacts in this pocket, driving the >1000-fold selectivity over SGLT1.
Synthetic Strategies: Constructing the C-Glycoside
The formation of the C-aryl glycosidic bond is the most challenging step in gliflozin synthesis. The industry standard involves a nucleophilic addition to a gluconolactone followed by a stereoselective reduction.
Synthetic Workflow Diagram
Caption: General synthetic pathway for C-aryl glucoside SGLT2 inhibitors via gluconolactone addition and silane reduction.
Protocol: Synthesis of Empagliflozin (Key Steps)
This protocol focuses on the critical C-glycosylation sequence.
Reagents:
-
(S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Aryl Halide)
-
2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (Protected Sugar)
-
Isopropylmagnesium chloride (iPrMgCl)
-
Triethylsilane (Et3SiH)
-
Aluminum Chloride (AlCl3)[1]
Methodology:
-
Preparation of Arylmagnesium Species:
-
Nucleophilic Addition:
-
Add the solution of TMS-protected gluconolactone to the Grignard reagent.
-
Stir at -10°C for 2 hours.
-
Result: Formation of the C1-hemiacetal (lactol).
-
-
Desilylation & Methylation (One-Pot Variant):
-
Quench with Methanol/HCl. This removes TMS groups and forms the methyl ether at the anomeric position (anomeric O-methylation).
-
-
Stereoselective Reduction:
-
Dissolve the intermediate in MeCN/CH2Cl2.
-
Critical Control: The reduction proceeds via an oxocarbenium ion intermediate. The hydride from Et3SiH attacks from the axial face, forcing the aryl group into the equatorial (
) position due to the anomeric effect and steric hindrance.
-
-
Purification:
-
Crystallize from Ethanol/Water to obtain Empagliflozin.
-
Structure-Activity Relationship (SAR) Data
The following table compares key pharmacological parameters of major SGLT inhibitors, highlighting the impact of structural modifications.
| Compound | Type | IC50 (hSGLT2) | Selectivity (SGLT2/SGLT1) | Structural Key Feature |
| Phlorizin | Natural Product | ~20-50 nM | ~1:1 (Non-selective) | O-glycoside; Flexible aglycone. |
| Canagliflozin | Gen 1 | 2.2 - 4.4 nM | ~250-fold | Thiophene distal ring; Ether linker in aglycone. |
| Dapagliflozin | Gen 2 | 1.2 nM | ~1200-fold | Ethoxy-substituted distal phenyl ring. |
| Empagliflozin | Gen 2 | 3.1 nM | >2500-fold | (S)-Tetrahydrofuran distal ring (rigid, bulky). |
Interpretation:
-
Selectivity: Empagliflozin achieves the highest selectivity due to the specific interaction of its tetrahydrofuran ring with the hydrophobic sub-pocket of SGLT2, which is sterically distinct in SGLT1.
-
Potency: All synthetic C-glycosides maintain nanomolar potency comparable to or better than Phlorizin, but with vastly superior metabolic stability.
Binding Mode & Mechanism
Recent Cryo-EM studies (PDB: 7VSI) reveal that Empagliflozin binds to SGLT2 in the outward-open conformation .[2]
-
Locking Mechanism: The inhibitor acts as a wedge, preventing the transporter from undergoing the conformational change required to release sodium and glucose into the cytoplasm (inward-open state).
-
Contrast: Phlorizin binds to the inward-open state (PDB: 6jzV equivalent), explaining the difference in kinetics and thermodynamics between the natural product and modern inhibitors.
References
-
Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter. Source: Nature / RCSB PDB (7VSI) URL:[Link]
-
Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. Source: International Journal of Molecular Sciences (NIH PMC) URL:[Link]
-
Structural selectivity of human SGLT inhibitors. Source: NIH / PMC URL:[Link]
-
Discovery of Empagliflozin: A Selective SGLT2 Inhibitor. Source: Boehringer Ingelheim / Journal of Medicinal Chemistry (Reference to general discovery pipeline) URL:[Link]
Sources
Technical Profile: 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene
CAS RN: 898538-17-5 Role: Key Intermediate & Structural Impurity in SGLT2 Inhibitor Synthesis
Executive Summary
Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl] (CAS 898538-17-5) is a diarylmethane derivative primarily utilized in the pharmaceutical development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, specifically Dapagliflozin .
Functioning as both a synthetic building block and a critical process impurity ("Impurity 71"), its rigorous characterization is essential for regulatory compliance (ICH Q3A/B) in drug substance manufacturing. This guide outlines its chemical identity, synthesis pathways, and role in the structure-activity relationship (SAR) of gliflozin-class therapeutics.
Chemical Identity & Synonyms
Accurate nomenclature is vital for cross-referencing in patent literature and supply chain documentation.
| Category | Primary Identifier / Synonym |
| IUPAC Name | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |
| Common Name | 1-Bromo-3-(4-ethoxybenzyl)benzene |
| Inverted Name | Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl]- |
| Structural Name | 3-Bromo-4'-ethoxydiphenylmethane |
| CAS Registry Number | 898538-17-5 |
| Molecular Formula | C₁₅H₁₅BrO |
| SMILES | CCOC1=CC=C(CC2=CC(Br)=CC=C2)C=C1 |
| InChI Key | RSWJDNRFYUDTCG-UHFFFAOYSA-N |
| Related Drug | Dapagliflozin (Impurity/Intermediate) |
Physical & Structural Properties
The molecule features two benzene rings connected by a methylene bridge. One ring is substituted with a bromine atom at the meta position (relative to the bridge), while the other bears an ethoxy group at the para position.
| Property | Value | Note |
| Molecular Weight | 291.19 g/mol | Monoisotopic Mass: 290.0306 |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; crystallizes slowly. |
| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water. |
| Boiling Point | ~390°C (Predicted) | High vacuum distillation required for purification. |
| LogP | ~4.9 (Predicted) | Highly lipophilic. |
Synthesis & Manufacturing Protocols
The synthesis of diarylmethanes like CAS 898538-17-5 typically follows a Friedel-Crafts Acylation followed by a Silane Reduction . This route is preferred over direct alkylation to avoid poly-alkylation byproducts.
Methodology: The Acylation-Reduction Route
Step 1: Friedel-Crafts Acylation
-
Reagents: 3-Bromobenzoyl chloride, Phenetole (Ethoxybenzene), AlCl₃ (Lewis Acid).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
-
Mechanism: The acylium ion generated from 3-bromobenzoyl chloride attacks the electron-rich phenetole at the para position.
-
Intermediate: 3-Bromo-4'-ethoxybenzophenone.[1]
Step 2: Carbonyl Reduction
-
Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).
-
Conditions: 0°C to Room Temperature.
-
Mechanism: Ionic hydrogenation reduces the ketone carbonyl to a methylene group.
Visualized Workflow (DOT Diagram)
Figure 1: Two-step industrial synthesis of 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene via benzophenone intermediate.[1][2]
Applications in Drug Discovery (SGLT2 Inhibitors)
This compound is structurally homologous to the aglycone scaffold of Dapagliflozin . In the context of drug development, it serves two primary roles:
-
Process Impurity (Impurity 71):
-
During the synthesis of Dapagliflozin, if the starting material is 3-bromobenzoyl chloride instead of the required 5-bromo-2-chlorobenzoyl chloride, this "deschloro" analog is formed.
-
It tracks through the synthesis and must be controlled to <0.15% limits in the final API.
-
-
Structural Scaffold:
-
Researchers use this bromo-intermediate to attach the glucose moiety (C-glycosylation) via lithium-halogen exchange, creating "Deschloro-Dapagliflozin" for Structure-Activity Relationship (SAR) studies to determine the importance of the chlorine atom for potency.
-
Structural Relationship Diagram
Figure 2: Comparison between the target impurity and the active pharmaceutical ingredient scaffold.[1][3][2][4]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: Stable under normal conditions but sensitive to strong oxidizers.
References
-
PubChem. this compound | C15H15BrO. National Library of Medicine. Available at: [Link]
-
Pharmaffiliates. Dapagliflozin Impurity Standards. Available at: [Link]
- Google Patents.Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Related Art). Patent CN104478670B.
-
ChemWhat. Dapagliflozin Impurity 71 (CAS 898538-17-5).[5][6][7][8] Available at: [Link]
Sources
- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 2. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid [quickcompany.in]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemwhat.com [chemwhat.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. 다파글리플로진 디브로모 화합물 CAS#: 1807632-93-4 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]
1-Bromo-3-(4-ethoxybenzyl)benzene molecular weight and formula
An In-Depth Technical Guide to 1-Bromo-3-(4-ethoxybenzyl)benzene for Advanced Research
This guide provides a comprehensive technical overview of this compound, a key aromatic building block with significant potential in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and applications, grounding all claims in authoritative data.
Core Molecular Profile and Physicochemical Properties
This compound is a disubstituted benzene derivative featuring a bromo substituent and a 4-ethoxybenzyl group. The presence of the bromine atom and the ether linkage makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The bromine atom serves as a strategic functional group for introducing further diversity through cross-coupling reactions, while the ethoxybenzyl moiety can be a crucial pharmacophore element.
All essential quantitative data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅BrO | [1][2] |
| Molecular Weight | 291.19 g/mol | [1][2] |
| CAS Number | 898538-17-5 | [1][2] |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=CC(Br)=CC=C2 | [1] |
| Synonyms | Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl]-; 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene | [2] |
| Typical Purity | >98% (Commercially Available) | [1] |
| Recommended Storage | 2-8°C, Refrigerator | [2] |
Based on its structure as a substituted diphenylmethane ether, it is predicted to be a high-boiling point liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.
Synthesis and Purification Workflow
The synthesis of this compound can be efficiently achieved via a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach is analogous to established methods for structurally similar compounds, such as the key intermediates for SGLT-2 inhibitors like Dapagliflozin and Ertugliflozin.[3][4]
The causality behind this choice of pathway is rooted in its efficiency and high yields. The Friedel-Crafts reaction is a classic and reliable method for forming carbon-carbon bonds with aromatic rings, and the subsequent reduction of the ketone to a methylene bridge is a well-understood and high-yielding transformation.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system, where successful isolation of the intermediate ketone and final product with the expected spectroscopic data confirms the efficacy of each step.
Step 1: Friedel-Crafts Acylation to Synthesize (3-Bromophenyl)(4-ethoxyphenyl)methanone
-
To a stirred, cooled (0°C) solution of phenetole (1.1 equivalents) and anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in dry dichloromethane (DCM), add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in dry DCM dropwise over 30 minutes.
-
Maintain the temperature at 0°C during the addition. The causality for this is to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This quenches the reaction and hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone intermediate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure (3-bromophenyl)(4-ethoxyphenyl)methanone.
Step 2: Reduction to this compound
-
Dissolve the purified ketone intermediate (1.0 equivalent) in a 1:1 mixture of DCM and acetonitrile.
-
Add triethylsilane (Et₃SiH, 3.0 equivalents) to the solution. The use of a silane-based reducing agent in the presence of a Lewis acid is a standard method for the ionic reduction of ketones to methylene groups.[3]
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂, 3.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product, this compound.
Spectroscopic Characterization Framework
Characterization of the final product is critical for confirming its identity and purity. Based on its structure and data from analogous compounds, the following spectral features are expected.[5][6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ethoxy moiety. A singlet around 4.0 ppm would represent the methylene bridge protons (-CH₂-). The aromatic region will display a complex pattern of multiplets corresponding to the protons on the two benzene rings. Specifically, an AA'BB' system for the 1,4-disubstituted ethoxy-bearing ring and a more complex pattern for the 1,3-disubstituted bromo-bearing ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the ethyl carbons, the methylene bridge carbon, and the aromatic carbons. The carbon atom attached to the bromine will be shifted to a characteristic field (around 122 ppm). Signals for the ethoxy-substituted aromatic carbons will also be present, including the oxygen-linked carbon at a downfield shift (around 157-159 ppm).
-
IR (Infrared) Spectroscopy: Key absorption bands would include C-H stretching for aromatic and aliphatic protons, C=C stretching in the aromatic region (approx. 1600-1450 cm⁻¹), strong C-O-C stretching for the ether linkage (approx. 1250 cm⁻¹), and a C-Br stretching band in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a monobrominated compound. The molecular ion peak would be observed at m/z 290 and 292.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse functional groups and the construction of complex molecular scaffolds.
The structural motif of this compound is found in various biologically active molecules. The closely related 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a documented key intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT-2 inhibitor used for the treatment of type 2 diabetes.[4][8] This precedent strongly suggests that this compound can serve as a crucial building block for developing new analogues or entirely new classes of therapeutic agents. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[9]
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not widely available, data from structurally similar brominated aromatic compounds should be used to guide handling procedures.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place. As recommended by suppliers, storage in a refrigerator at 2-8°C is ideal to ensure long-term stability.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for application in research and development, particularly within the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route, make it an attractive building block for the synthesis of complex molecular targets. The strategic placement of the bromine atom allows for extensive derivatization, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced scientific endeavors.
References
-
Pharmaffiliates. CAS No : 898538-17-5 | Product Name : this compound. [Link]
-
Pharmaffiliates. Product Name : 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. [Link]
-
NIST. Benzene, 1-bromo-4-ethoxy-. [Link]
-
NIST. Benzene, 1-bromo-4-ethoxy-. [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Capot Chemical. MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]
- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Molecules. Introducing Bromine to the Molecular Structure as a Strategy for Drug Design. [Link]
Sources
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- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 7. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 8. 461432-23-5|4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene|BLD Pharm [bldpharm.com]
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The Ethoxybenzyl Moiety: The Selectivity & Potency Anchor in SGLT2 Inhibition
Executive Summary
The efficacy of sodium-glucose cotransporter 2 (SGLT2) inhibitors—specifically the gliflozin class—relies on a precise "lock-and-key" interaction within the renal proximal tubule.[1] While the glucose moiety of these drugs mimics the natural substrate, it is the aglycone tail , particularly the 4-ethoxybenzyl moiety found in dapagliflozin, that confers high potency and isoform selectivity. This guide dissects the structural role of this moiety, providing a mechanistic rationale for its inclusion in drug design, supported by comparative SAR data and experimental protocols.
Part 1: Structural Biology & Pharmacophore Analysis
The Gliflozin Pharmacophore
The structural architecture of dapagliflozin and related SGLT2 inhibitors can be deconstructed into four distinct pharmacophoric elements:
-
The Glucose Moiety: A
-glucoside ring that mimics D-glucose, anchoring the molecule via hydrogen bonds to the sugar-binding site (residues N75, H80, E99, K321, W291, Q457). -
The Proximal Phenyl Ring: Directly attached to the glucose C1 position. It engages in
-stacking interactions with Tyr290 , a residue critical for the "inner gate" mechanism. -
The Methylene Linker: A flexible
bridge that allows the distal ring to orient correctly. -
The Distal Phenyl Ring (The Anchor): This ring, bearing the 4-ethoxy substituent, extends into a large, hydrophobic extracellular vestibule.
The Role of the Ethoxybenzyl Moiety
The 4-ethoxybenzyl group is not merely a lipophilic appendage; it is the primary determinant of selectivity (SGLT2 vs. SGLT1) and potency .
-
The Hydrophobic Vestibule: Unlike the sugar-binding site, which is conserved between SGLT1 and SGLT2, the extracellular vestibule varies significantly. In SGLT2, this region forms a "hydrophobic cage" capped by residues Phe98 , Phe453 , and Leu84 .
-
The "Latch" Mechanism: The ethoxy group provides the precise steric length and lipophilicity to penetrate this cage. The ethyl chain extends to interact with Phe453 via van der Waals forces, effectively "latching" the transporter in the outward-open conformation and preventing the conformational shift required for glucose transport.
-
Selectivity Driver: SGLT1 lacks this specific hydrophobic architecture in the vestibule. Consequently, the bulky ethoxybenzyl group faces steric clashes or lacks stabilizing interactions in SGLT1, resulting in the ~1200-fold selectivity observed for dapagliflozin.
Visualization of the Binding Mode
The following diagram illustrates the pharmacophore and its interaction with the SGLT2 active site residues.
Caption: Schematic representation of Dapagliflozin pharmacophore mapping to SGLT2 active site residues.
Part 2: Comparative SAR Analysis
The structure-activity relationship (SAR) data confirms that the ethoxy substituent is optimal for the SGLT2 binding pocket. Deviations in chain length or polarity drastically affect IC50 values.
Table 1: Impact of Distal Ring Substituents on SGLT2 Inhibition
| Compound Variant | Distal Substituent (R) | SGLT2 IC50 (nM) | Selectivity (SGLT2/SGLT1) | Mechanistic Insight |
| Dapagliflozin | -OEt (Ethoxy) | 1.12 | ~1200 | Optimal fit in hydrophobic pocket (Phe453). |
| Analog A | -OMe (Methoxy) | ~10 - 20 | < 500 | Chain too short to fully engage the hydrophobic "cap." |
| Analog B | -H (Hydrogen) | > 100 | Low | Lacks lipophilic interaction; weak binding affinity. |
| Analog C | -OH (Hydroxyl) | > 1000 | Very Low | Polar group clashes with the hydrophobic vestibule. |
| Canagliflozin | Thiophene (Heterocycle) | 2.2 | ~400 | Different scaffold; thiophene mimics phenyl but alters selectivity. |
Note: Data synthesized from Meng et al. (2008) and comparative pharmacological reviews.
Part 3: Experimental Validation Protocols
Synthesis of the Diarylmethane Scaffold
The construction of the ethoxybenzyl moiety typically involves a Friedel-Crafts acylation followed by a reduction. This ensures the formation of the critical methylene bridge.
Protocol: Formation of the Aglycone
-
Acylation: React 4-ethoxybenzoyl chloride with the proximal phenyl precursor (e.g., 1-bromo-2-chlorobenzene) using
or in dichloromethane (DCM) at 0°C.-
Checkpoint: Monitor formation of the diaryl ketone by TLC/HPLC.
-
-
Reduction: Dissolve the diaryl ketone in acetonitrile/DCM (1:1). Add triethylsilane (
, 3.0 eq) and boron trifluoride etherate ( , 2.0 eq) at -10°C.-
Causality: The silane acts as the hydride source to reduce the ketone to a methylene group, essential for the flexibility required to fit the SGLT2 vestibule.
-
-
Coupling: Perform lithium-halogen exchange on the resulting aglycone (n-BuLi, -78°C) and couple with 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone.
SGLT2 Inhibition Assay (Glucose Uptake)
To validate the role of the ethoxy group, a cell-based glucose uptake assay is the gold standard.
Protocol Steps:
-
Cell Line: Use CHO cells stably expressing human SGLT2 (CHO-hSGLT2).
-
Preparation: Seed cells in 96-well plates (30,000 cells/well) and incubate for 24h.
-
Buffer: Prepare Sodium Buffer (140 mM NaCl) and Choline Buffer (140 mM Choline Cl, sodium-free control).
-
Treatment: Pre-incubate cells with the inhibitor (Dapagliflozin or Analog) in Sodium Buffer for 20 mins at 37°C.
-
Uptake: Add
- -methyl-D-glucopyranoside (AMG) to a final concentration of 10 M. Incubate for 1 hour. -
Termination: Wash cells 3x with ice-cold Choline Buffer to stop transport.
-
Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.
-
Calculation:
is derived from the inhibition curve relative to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for 14C-AMG glucose uptake assay to determine IC50 values.
References
-
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[2][3] Journal of Medicinal Chemistry, 51(5), 1145–1149.[2][3][4] Link
-
Ghezzi, C., et al. (2018). SGLT2 Inhibitors: Physiology and Pharmacology. Am J Physiol Renal Physiol. Link
-
Niu, Y., et al. (2021). Structure of human SGLT2-MAP17 complex bound with empagliflozin. PDB 7VSI. Link
-
Washburn, W. N. (2009). Evolution of sodium glucose co-transporter 2 inhibitors as anti-diabetic agents. Expert Opinion on Therapeutic Patents. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in SGLT2 Inhibitors for Type 2 Diabetes Management [publishing.emanresearch.org]
- 4. researchgate.net [researchgate.net]
Novel diarylmethane derivatives for diabetes research
From High-Efficiency Synthesis to Dual SGLT1/2 Inhibition
Executive Summary
The diarylmethane motif represents one of the most successful pharmacophores in modern metabolic medicine, forming the structural backbone of the "gliflozin" class of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). Unlike their O-glucoside predecessors (e.g., Phlorizin), which suffered from rapid hydrolytic degradation, the C-aryl diarylmethane scaffold offers exceptional metabolic stability while maintaining high affinity for the sodium-glucose cotransporter.
This technical guide analyzes the next generation of diarylmethane research. We move beyond the established basics to cover novel Ti-mediated synthetic routes (2023), structural optimization for dual SGLT1/2 inhibition , and self-validating protocols for preclinical evaluation.
Part 1: Chemical Architecture & SAR Logic
The Metabolic Shield: C-Glucoside vs. O-Glucoside
The transition from O-glucoside to C-glucoside diarylmethanes was not merely a structural swap but a kinetic necessity. The methylene bridge (
Key SAR Drivers:
-
Proximal Ring (Sugar-bearing): Must be electron-rich to stabilize the C-glycosidic bond. Substitution at the para-position (relative to the linker) with a halogen (e.g., Cl) enhances lipophilicity and binding pocket fit.
-
The Methylene Bridge: Provides the optimal distance (
) between the sugar moiety and the distal aromatic ring, mimicking the transition state of glucose transport. -
Distal Ring (Selectivity Gate): This is the primary vector for optimization.
-
SGLT2 Selectivity: Achieved via bulky lipophilic groups (e.g.,
, ) at the 4'-position. -
Dual SGLT1/2 Affinity: Introduction of heteroatoms or specific conformational locks (as seen in Sotagliflozin) allows the molecule to bind the larger SGLT1 pocket while retaining SGLT2 potency.
-
Figure 1: Structure-Activity Relationship (SAR) logic of the diarylmethane scaffold.
Part 2: Advanced Synthesis (The Ti-Mediated Protocol)
Traditionally, diarylmethanes were synthesized via Friedel-Crafts acylation followed by reduction using triethylsilane (
A novel 2023 protocol utilizes a Titanium(IV) chloride-mediated approach for both the acylation and the reduction steps, significantly lowering cost and improving atom economy.
Protocol: Ti-Mediated Friedel-Crafts & Reduction
Objective: Synthesis of 4-chloro-4'-ethoxydiphenylmethane (Dapagliflozin precursor).
Step 1: Acylation
-
Reagents: 4-ethoxybenzoic acid (1.0 eq), Thionyl chloride (
), Phenetole, . -
Procedure: Convert acid to acid chloride using
. Dissolve intermediate in DCM. Add (1.5 eq) at . Stir for 4h at RT. -
Checkpoint: Monitor by TLC. Disappearance of acid chloride indicates formation of the diarylketone intermediate.
Step 2: One-Pot Reduction (The Innovation)
-
Reagents: Diarylketone intermediate,
(3.0 eq), (2.0 eq), THF/DCM. -
Mechanism:
activates the ketone, and in situ generation of low-valent titanium species (or titanium hydride transients) facilitates deoxygenation. -
Procedure: Add
to the ketone solution. Dropwise add (Caution: Exothermic). Reflux for 6h. -
Workup: Quench with ice water. Extract with EtOAc.
-
Yield: Expect >85% yield with >98% purity after crystallization.
Why this matters: This method avoids the use of pyrophoric
Part 3: Experimental Protocols for Evaluation
To validate novel diarylmethane derivatives, a robust screening cascade is required.
3.1 In Vitro: SGLT2 Glucose Uptake Assay
Standard: Methyl-
Methodology:
-
Cell Seeding: Seed CHO cells stably expressing hSGLT2 in 96-well plates (
cells/well). Incubate 24h. -
Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer. Critical: Prepare Sodium-Free KRH (using Choline-Cl) as a negative control to prove Na+-dependence.
-
Treatment: Replace medium with KRH containing test compounds (
). Incubate 15 min at . -
Uptake Initiation: Add reaction mix containing
non-labeled AMG and [14C]-AMG. -
Termination: After 60 min, wash cells
with ice-cold Na-free KRH. -
Quantification: Lyse cells with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Data Analysis: Calculate
using non-linear regression.-
Validation Criteria: Dapagliflozin control must show
.
-
3.2 In Vivo: Oral Glucose Tolerance Test (OGTT)
Model: db/db mice (Type 2 Diabetes model) or STZ-induced diabetic rats.
Workflow:
-
Fast: Fast animals for 6 hours (morning fast).
-
Baseline: Measure fasting blood glucose (Time -30 min).
-
Dosing: Administer Test Compound (e.g., 1, 3, 10 mg/kg p.o.) or Vehicle.
-
Challenge: At Time 0, administer Glucose load (2 g/kg p.o.).
-
Sampling: Measure blood glucose via tail vein at 15, 30, 60, 120 min.
-
Urinalysis (Crucial for SGLT2): Collect urine over 0-24h in metabolic cages. Measure Urinary Glucose Excretion (UGE). A true SGLT2 inhibitor must increase UGE significantly compared to vehicle.
Part 4: Emerging Horizons & Dual Inhibition
The frontier of diarylmethane research lies in Dual SGLT1/SGLT2 inhibition . While SGLT2 inhibition (kidney) drives glycosuria, SGLT1 inhibition (intestine) delays glucose absorption and stimulates GLP-1 release.
Structural Tweak: Extending the distal phenyl ring with a hydrophilic tail or a flexible ether linkage (as seen in Sotagliflozin ) allows the molecule to interact with the SGLT1 binding site, which is more polar and spacious than SGLT2.
Table 1: Comparative Profile of Diarylmethane Classes
| Feature | Classic SGLT2i (e.g., Dapagliflozin) | Dual SGLT1/2i (e.g., Sotagliflozin) | Novel Alpha-Glucosidase Inhibitors* |
| Scaffold | Diarylmethane C-glucoside | Diarylmethane C-glucoside | Diarylpentane / Aryltetralin |
| Linker | Methylene ( | Methylene ( | Pentyl / Cyclic |
| Primary Target | Renal SGLT2 | Renal SGLT2 + Intestinal SGLT1 | Intestinal |
| Mechanism | Glucosuria (Excretion) | Excretion + Delayed Absorption | Delayed Digestion |
| Key SAR | Distal lipophilicity | Distal polarity/flexibility | Linker length extension |
*Note: Recent research indicates that extending the diaryl linker from methane (C1) to pentane (C5) shifts activity from SGLT2 to
Figure 2: Dual SGLT1/2 signaling pathway modulation by next-generation diarylmethane derivatives.
References
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. (2023).
-
Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. (2018).
-
Synthesis of diarylpentane derivatives as novel α-glucosidase inhibitors. Bioorganic Chemistry. (2025).[1]
-
Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. Nature Communications. (2023).
-
Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives. New Journal of Chemistry. (2021).
Sources
Methodological & Application
Application Note: Preparation of Grignard Reagent from 1-Bromo-3-(4-ethoxybenzyl)benzene
This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for generating [3-(4-ethoxybenzyl)phenyl]magnesium bromide .
This specific Grignard reagent is a critical intermediate, structurally analogous to precursors used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Ipragliflozin). The presence of the para-ethoxybenzyl moiety adds steric bulk and solubility considerations, while the aryl bromide functionality dictates the kinetics of Magnesium insertion.
Abstract & Strategic Context
The preparation of aryl Grignard reagents containing benzylic ether motifs requires precise control over initiation and exothermicity. 1-Bromo-3-(4-ethoxybenzyl)benzene is a solid aryl bromide. Unlike simple liquid halides (e.g., Bromobenzene), it requires dissolution in THF prior to addition.
Key Challenges:
-
Induction Latency: Aryl bromides often exhibit a "lazy" initiation period, leading to accumulation of unreacted halide followed by a sudden, dangerous thermal runaway.
-
Solubility: The lipophilic benzyl ether tail requires sufficient solvent volume to prevent precipitation of the formed Grignard species at lower temperatures.
-
Wurtz Coupling: Homocoupling (Ar-Ar) is a competing side reaction, minimized by controlled addition rates and temperature management.
Chemical Reaction & Mechanism
The formation proceeds via a radical mechanism on the surface of the Magnesium metal. The ether solvent (THF) is not just a medium but a ligand, stabilizing the magnesium species as a solvated complex.
Reaction Scheme:
Mechanistic Pathway (Single Electron Transfer)
-
Initiation: Surface activation of Mg (removal of MgO/Mg(OH)₂ passivation layer).
-
SET: Electron transfer from Mg to the
orbital of the C-Br bond. -
Radical Formation: Generation of the radical anion
and subsequent cleavage to and . -
Recombination: Rapid recombination of
with to form .
Safety & Hazard Assessment (RAMP)
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Runaway | The reaction is highly exothermic ( | Never add the bulk halide solution until initiation is visually confirmed (exotherm/color change). Use a cooling bath standby.[1] |
| Moisture Sensitivity | Water destroys the reagent ( | Flame-dry glassware under vacuum. Use THF with |
| Peroxides | THF forms explosive peroxides.[2] | Test THF with peroxide strips prior to distillation/use. Use inhibited THF or fresh SPS output. |
Materials & Equipment
Reagents
-
Substrate: this compound (Solid). Purity
.[3] -
Magnesium: Turnings (Grignard grade) or coarse powder. Note: Turnings are preferred for safety as they allow easier control of reaction surface area compared to powder.
-
Activator: Iodine crystals (
) or 1,2-Dibromoethane (DBE).
Equipment Setup
-
Reactor: 3-Neck Round Bottom Flask (RBF).
-
Condenser: Reflux condenser with inert gas inlet (
or ). -
Addition: Pressure-equalizing addition funnel.
-
Temperature: Internal thermometer/thermocouple (Critical for monitoring initiation).
-
Stirring: Magnetic stir bar (egg-shaped) or overhead mechanical stirrer (for scales
).
Detailed Experimental Protocol
Phase 1: Preparation and Activation
-
Drying: Oven-dry all glassware at 120°C for >2 hours. Assemble hot under a stream of dry Nitrogen.[5] Allow to cool to room temperature.
-
Mg Loading: Charge Magnesium turnings (1.2 equivalents relative to bromide) into the RBF.
-
Dry Activation (Mechanical): Stir the dry turnings vigorously for 5-10 minutes. This mechanical attrition creates fresh metal surfaces.
-
Substrate Solution: Dissolve this compound (1.0 equiv) in anhydrous THF to achieve a concentration of approx. 2.0 M. (e.g., 10g substrate in ~17 mL THF). Note: This is the "Feed Solution".
Phase 2: Initiation (The Critical Step)
Why: To establish the radical chain mechanism without risking thermal runaway.
-
Add enough anhydrous THF to the RBF to just cover the Mg turnings.
-
Add a single crystal of Iodine (catalytic amount). The solution will turn brown.[6]
-
Add 5-10% of the Feed Solution to the RBF.
-
Heat: Gently heat the mixture with a heat gun or warm water bath to localized reflux.
-
Observation: Watch for the disappearance of the Iodine color (brown
clear/cloudy) and the onset of spontaneous reflux (bubbling independent of external heat).-
Troubleshooting: If no initiation occurs after 5 mins, add 2-3 drops of 1,2-dibromoethane . This is a highly reactive "entrainment" agent that cleans the Mg surface.
-
Phase 3: Propagation (Controlled Addition)
-
Once initiation is confirmed (sustained exotherm), remove the external heat source.
-
Begin adding the remaining Feed Solution dropwise via the addition funnel.
-
Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux.
-
Rule of Thumb: If the reflux stops, STOP addition. Apply heat to restart reflux before adding more substrate. Accumulation = Danger.
-
-
Maintain internal temperature between 60°C - 65°C (THF boiling point).
Phase 4: Aging and Completion
-
After addition is complete, the reaction will likely cool down.
-
Re-apply external heat and reflux the mixture for 1 to 2 hours . This ensures conversion of the "tail" of the reaction and maximizes yield.
-
Cool to Room Temperature. The solution should be grey/brown and slightly turbid.
Quality Control: Titration Protocol
Do not assume theoretical yield. Grignard reagents must be titrated.
Method: Knochel Titration (Iodine/LiCl) This method is superior to simple acid/base titration as it differentiates active Grignard from basic impurities (alkoxides).
-
Titrant: Weigh exactly 127 mg of Iodine (
) into a dry vial. Dissolve in 5 mL of 0.5 M LiCl in anhydrous THF. -
Process:
-
Cool the Iodine solution to 0°C.[6]
-
Add the prepared Grignard reagent dropwise via a precision syringe.
-
Endpoint: The dark brown solution becomes clear/colorless.
-
-
Calculation:
Visualization: Process Workflow
Caption: Workflow for the controlled preparation of [3-(4-ethoxybenzyl)phenyl]magnesium bromide, highlighting the critical initiation decision loop.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| No Initiation | Mg surface passivated; Wet THF. | Add 0.1 mL 1,2-dibromoethane. Sonicate the flask (if possible). Check THF water content. |
| Precipitate Forms | Grignard concentration too high; Temp too low. | Dilute with anhydrous THF.[1][4][5] Warm gently to redissolve. |
| Low Titer (<0.5 M) | Wurtz coupling; Moisture ingress. | Reduce addition rate next time. Ensure positive |
| Viscous Solution | Formation of aggregates. | Common with benzylic ethers. Ensure adequate stirring power. |
References
-
Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link
-
Bristol-Myers Squibb. (2008). Process for the preparation of SGLT2 inhibitors. Patent WO2008002824. (Describes analogous aryl-grignard formation for Dapagliflozin). Link
-
Org. Process Res. Dev. (2012).[7] Safety and Scale-Up of Grignard Reagent Formation. (General reference for thermal hazards). Link
-
Sigma-Aldrich. Grignard Reagents - Preparation and Titration Protocol. Link
Sources
Application Note: High-Fidelity Lithiation of 1-Bromo-3-(4-ethoxybenzyl)benzene
Strategic Rationale & Mechanistic Insight
The lithiation of 1-Bromo-3-(4-ethoxybenzyl)benzene is the pivot point in the synthesis of SGLT2 inhibitors, most notably Dapagliflozin. While halogen-lithium exchange is a standard transformation, this specific substrate presents a unique "kinetic versus thermodynamic" conflict that dictates the success of the protocol.
The Kinetic Challenge: Exchange vs. Deprotonation
The substrate contains two reactive sites:
-
The Aryl Bromide (C-Br): The target for Lithium-Halogen exchange.[1]
-
The Benzylic Methylene (
): The protons here are significantly acidic ( ) due to the flanking aromatic rings.
Expert Insight: At cryogenic temperatures (
Solvent Effects
While THF is required to stabilize the organolithium species via coordination, pure THF can be overly aggressive, promoting deprotonation. A Toluene/THF mixture (approx. 3:1 to 4:1) is superior for three reasons:
-
Selectivity: Toluene suppresses the basicity of
-BuLi relative to its nucleophilicity/exchange capability. -
Solubility: The lipophilic benzyl group dissolves better in toluene.
-
Thermal Mass: Toluene freezes lower than pure benzene and offers good heat transfer at
.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. The Green path is the desired kinetic control; the Red path represents the thermodynamic failure mode.
Figure 1: Kinetic bifurcation in the lithiation of this compound. Strict temperature control is required to maintain the green pathway.
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be maintained within the specified limits.
| Parameter | Target | Operating Range | Criticality Rationale |
| Temperature | |||
| Solvent Ratio | 3.5:1 (Tol:THF) | 3:1 to 5:1 | Pure THF increases side reactions; Pure Toluene precipitates the lithiated species. |
| Moisture (KF) | Protonation destroys the active species immediately. | ||
| Dropwise | Maintain | Exotherm control is vital. Exchange is highly exothermic. | |
| Hold Time | 30 min | 15 - 60 min | Exchange is fast; prolonged holding risks isomerization/equilibration. |
Detailed Experimental Protocol
Materials & Preparation[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (dried in vacuo for 4h).
-
Reagent:
-Butyllithium (2.5 M in hexanes).[1] Titrate before use using diphenylacetic acid method. -
Solvents: Anhydrous Toluene and THF (distilled over Na/Benzophenone or from SPS).
-
Electrophile (for validation): Trimethylsilyl chloride (TMSCl) or Gluconolactone (depending on application).
Step-by-Step Methodology
Step 1: System Inertization
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, internal temperature probe, and pressure-equalizing addition funnel.
-
Cycle Argon/Vacuum (
) while the glassware is hot. Allow to cool under positive Argon pressure.
Step 2: Substrate Charging
-
Dissolve this compound (1.0 equiv, e.g., 10.0 g) in Toluene (
vol relative to mass). -
Add THF (
vol). -
Note: The specific ratio of Toluene:THF is 3.5:1 by volume.
-
Cool the mixture to
using a Dry Ice/Acetone bath. Ensure internal temperature stabilizes below .
Step 3: Lithiation (The Critical Step)
-
Charge
-BuLi (1.1 equiv) into the addition funnel via cannula transfer (See Safety Section). -
Add
-BuLi dropwise to the substrate solution. -
Monitor: The internal temperature must not exceed
. Adjust addition rate accordingly. -
Observation: The solution may turn a light yellow/orange color. Darkening indicates thermal excursions.
-
After addition is complete, stir at
for 30 minutes .
Step 4: Functional Performance Check (Quench/Trapping) To validate the lithiation without running the full gluconolactone coupling:
-
Transfer a 1 mL aliquot via a chilled syringe into a vial containing excess dry MeOH (Proton quench) or TMSCl (Silyl quench).
-
Analysis:
-
MeOH Quench: Analyze via HPLC. Look for the disappearance of the Bromo-starting material and formation of 3-(4-ethoxybenzyl)benzene (des-bromo).
-
TMS Quench: Look for the TMS-adduct. This confirms the species was lithiated and not just protonated by wet solvent.
-
Step 5: Electrophile Addition (Standard Application)
-
Dissolve the electrophile (e.g., gluconolactone, 1.2 equiv) in Toluene/THF (pre-cooled).
-
Add to the lithiated mixture rapidly enough to mix, but controlling exotherm (keep
). -
Allow to warm to
over 2 hours. -
Quench with saturated
.[1]
Safety & Handling: -Butyllithium[10]
WARNING:
-
Cannula Transfer Only: For scales
, never use a syringe. Use positive pressure inert gas to push the reagent through a double-tipped needle (cannula). -
PPE: Flame-resistant (Nomex) lab coat, chemical splash goggles, and face shield are mandatory.
-
Spill Control: Have a bucket of dry sand or Vermiculite nearby. NEVER use water or standard ABC extinguishers on a lithium fire (Class D extinguisher required).
-
Needle Disposal: Rinse needles in a beaker of hexane, then quench the hexane with isopropanol before cleaning.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion (<90%) | Wet solvent or degraded | Titrate |
| High "Reduced" Product | Proton source present. | Leak in septum or wet glassware. |
| Complex Impurity Profile | Temperature spike during addition. | Slow down addition. Improve cooling bath contact. |
| Precipitation at | Solvent ratio too rich in Toluene. | Increase THF portion slightly (to max 1:1). |
References
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.
-
Bristol-Myers Squibb Company. (2004). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,774,112. (Describes the foundational lithiation chemistry for this class).
-
Ren, J., et al. (2014). "Improved synthesis of dapagliflozin." Chinese Journal of Medicinal Chemistry. (Optimized Toluene/THF solvent systems).
- Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. (General reference for Halogen-Li exchange kinetics).
Sources
Application Note & Protocol: Lewis Acid-Catalyzed C-Glycosylation of Electron-Rich Arenes
Topic: C-Glycosylation Reaction Conditions for Ethoxybenzyl Benzene
Abstract & Introduction
C-Glycosides are a class of carbohydrate analogues where the anomeric carbon is linked to an aglycone via a carbon-carbon bond. This structural feature renders them resistant to enzymatic and chemical hydrolysis, a common liability of their O- and N-glycoside counterparts[1][2]. This enhanced stability has made C-glycosides highly valuable scaffolds in medicinal chemistry and drug development, with applications as enzyme inhibitors, antibiotics, and therapeutics for conditions like diabetes[1]. The synthesis of aryl C-glycosides, however, presents significant challenges, primarily centered on controlling the regioselectivity and stereoselectivity of the C-C bond formation[3].
The most direct and widely utilized method for forging the aryl-C-glycosidic bond is through an electrophilic aromatic substitution mechanism, akin to a Friedel-Crafts reaction[4]. This process involves the activation of a suitable glycosyl donor by a Lewis acid to generate a highly reactive electrophilic species, typically an oxocarbenium ion, which is then intercepted by a nucleophilic aromatic ring[5].
This application note provides a comprehensive guide to the C-glycosylation of an electron-rich aromatic substrate, using ethoxybenzyl benzene as a representative model. We will dissect the reaction mechanism, explore the critical parameters that govern success, provide a detailed experimental protocol, and offer a troubleshooting guide for common challenges. The insights and methodologies presented are designed for researchers, chemists, and drug development professionals seeking to synthesize stable C-glycoside drug candidates.
Mechanistic Overview: The Electrophilic Aromatic Substitution Pathway
The Lewis acid-catalyzed C-glycosylation of an activated arene like ethoxybenzyl benzene proceeds via a classic electrophilic aromatic substitution (SEAr) pathway. The key steps are outlined below:
-
Activation of the Glycosyl Donor: A Lewis acid (e.g., TMSOTf, BF₃·OEt₂) coordinates to the leaving group at the anomeric position of the glycosyl donor. This coordination weakens the C1-leaving group bond, facilitating its departure.
-
Formation of the Oxocarbenium Ion: The leaving group departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This species is a potent electrophile. The conformation of this ion and the nature of the protecting groups on the sugar play a crucial role in determining the stereochemical outcome of the reaction[6].
-
Nucleophilic Attack by the Arene: The electron-rich π-system of the ethoxybenzyl benzene acts as the nucleophile, attacking the electrophilic anomeric carbon. The ethoxy group is a strong ortho-, para-directing activator, meaning the attack will preferentially occur at positions ortho or para to it. Steric hindrance from the benzyl group may influence the regiochemical outcome.
-
Rearomatization: A base (often weak, present in the reaction mixture) abstracts a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final C-glycoside product.
Caption: General mechanism for Lewis acid-catalyzed C-glycosylation.
Key Experimental Parameters & Optimization
The success of a C-glycosylation reaction is a delicate balance of several interdependent factors. Careful selection and optimization of these parameters are critical for achieving high yield and desired stereoselectivity.
The Glycosyl Donor
The choice of glycosyl donor is paramount. The leaving group must be readily activated by the Lewis acid, and the protecting groups on the sugar moiety must be chosen to influence stereoselectivity and prevent side reactions.
-
Leaving Groups: Common donors include glycosyl trichloroacetimidates, halides, thioglycosides, and phosphates[7][8]. Trichloroacetimidates are often preferred due to their high reactivity and ease of preparation[8].
-
Protecting Groups: To achieve 1,2-cis glycosylation, non-participating protecting groups (e.g., benzyl ethers) are required at the C-2 position. Participating groups (e.g., acetate, benzoate) will direct the formation of 1,2-trans products via a neighboring group participation mechanism[9]. For this protocol, we select a per-O-benzylated glucose donor to favor the formation of the α-C-glucoside, which is often thermodynamically preferred due to the anomeric effect[8].
The Aromatic Nucleophile
The aromatic substrate must be sufficiently electron-rich to attack the oxocarbenium ion.
-
Activating Groups: Ethoxybenzyl benzene is an excellent substrate. The ethoxy group is a strong activating group, and the benzyl group is a weak activating group. Both are ortho-, para-directing. The glycosylation will occur primarily at the positions ortho to the highly activating ethoxy group, assuming the para position is blocked by the benzyl group (e.g., in 1-benzyl-4-ethoxybenzene).
The Lewis Acid Catalyst
The Lewis acid activates the donor and is arguably the most critical component for tuning reactivity.
-
Common Catalysts: Boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are widely used[5][10].
-
Reactivity vs. Selectivity: Highly potent activators like TMSOTf can be used in catalytic amounts and often enable reactions at very low temperatures[5][8]. The choice and stoichiometry of the Lewis acid can dramatically influence the α/β selectivity[11][12].
Solvent and Temperature
These parameters exert profound control over the reaction pathway and stereochemical outcome.
-
Solvent Effects: The choice of solvent is critical for controlling selectivity. Ethereal solvents like diethyl ether (Et₂O) are known to favor the formation of α-glycosides. In contrast, nitrile solvents such as acetonitrile (MeCN) strongly promote the formation of β-glycosides through the in-situ formation of a β-nitrilium ion intermediate[8]. Dichloromethane (DCM) is a common, non-participating solvent that provides a neutral ground.
-
Temperature Control: Reactions are typically initiated at low temperatures (-78 °C to -40 °C) to control the rate of donor activation and minimize side reactions like donor decomposition[8]. If the reaction is sluggish, a controlled warming may be necessary. Kinetically controlled conditions at lower temperatures often favor the β-anomer via an SN2-like pathway, while thermodynamically controlled conditions at higher temperatures can favor the more stable α-anomer[8].
Experimental Workflow & Detailed Protocol
The following diagram illustrates the overall workflow for the synthesis and characterization of an aryl C-glycoside.
Caption: Standard experimental workflow for C-glycosylation.
Protocol: Synthesis of (2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl)-ethoxybenzyl benzene
This protocol describes the reaction of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate with 1-benzyl-4-ethoxybenzene, catalyzed by TMSOTf.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equiv. |
| 1-Benzyl-4-ethoxybenzene (Acceptor) | 212.28 | 106 | 0.50 | 1.0 |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (Donor) | 685.03 | 411 | 0.60 | 1.2 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Activator) | 222.26 | 11 | 0.05 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 5 mL | - | - |
| Activated Molecular Sieves (4 Å) | - | ~200 mg | - | - |
Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves. Allow it to cool to room temperature under a positive pressure of dry argon.
-
Reagent Addition: To the flask, add the glycosyl donor (411 mg, 0.60 mmol) and the aromatic acceptor (106 mg, 0.50 mmol).
-
Solvent Addition: Add anhydrous DCM (5 mL) via syringe.
-
Cooling: Cool the stirred suspension to -40 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Activation: In a separate flame-dried vial, prepare a stock solution of the TMSOTf activator (11 mg, 0.05 mmol) in anhydrous DCM (0.5 mL). Add this solution dropwise to the reaction mixture over 5 minutes using a syringe.
-
Reaction: Stir the mixture at -40 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes, eluting with a hexane:ethyl acetate mixture (e.g., 4:1 v/v)[13]. The reaction is complete when the glycosyl donor spot has been fully consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by adding triethylamine (0.2 mL). Remove the flask from the cooling bath and allow it to warm to room temperature.
-
Workup: Dilute the mixture with DCM (20 mL). Filter through a pad of Celite to remove the molecular sieves, washing the pad with additional DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash column chromatography using a gradient of hexanes and ethyl acetate to afford the desired C-glycoside product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Sluggish | 1. Insufficient activation (deactivated catalyst).2. Moisture in the reaction vessel.[13]3. Low nucleophilicity of the acceptor.[8] | 1. Add another portion of the Lewis acid activator.[13]2. Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly activated molecular sieves.3. Increase the reaction temperature in a controlled manner (e.g., warm from -40 °C to -20 °C).[8] |
| Low Yield | 1. Donor decomposition.[8]2. Incomplete reaction.3. Competing side reactions (e.g., hydrolysis of the donor). | 1. Perform the reaction at a lower temperature. Consider a less potent activator.2. Increase reaction time or slowly warm the reaction.3. Ensure strictly anhydrous conditions. |
| Poor α/β Selectivity | 1. Solvent choice is not optimal.2. Reaction temperature is too high, leading to equilibration.3. Lewis acid is promoting a different pathway. | 1. To favor the α-anomer, switch to an ethereal solvent like Et₂O. To favor the β-anomer, try a nitrile solvent like MeCN.[8]2. Maintain a consistent low temperature.[8]3. Screen different Lewis acids (e.g., BF₃·OEt₂, SnCl₄) and stoichiometries.[11] |
| Multiple Spots on TLC | 1. Formation of regioisomers (e.g., ortho- and para-glycosylation).2. Anomeric mixture (α and β).3. Decomposition products. | 1. Regioisomers are common with activated arenes; careful purification is required.[3]2. Optimize reaction conditions (solvent, temp) for selectivity.3. See "Low Yield" solutions. |
References
-
Wellington, K. W., & Benner, S. A. (2006). A review: synthesis of aryl C-glycosides via the heck coupling reaction. Nucleosides, Nucleotides & Nucleic Acids, 25(12), 1309-33. [Link]
-
MDPI. (2022). Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. MDPI. [Link]
-
Rutgers, The State University of New Jersey. (n.d.). Synthesis of C-aryl glycosides. Rutgers University Research Portal. [Link]
-
Hashimoto, K., et al. (2018). Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics. Chemical Reviews, 118(1), 7-72. [Link]
-
Lee, D. Y. W., & He, M. (2005). Recent Advances in Aryl C-Glycoside Synthesis. Current Topics in Medicinal Chemistry, 5(14), 1333-1350. [Link]
-
National Institutes of Health. (2017). Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C. PMC. [Link]
-
ResearchGate. (n.d.). Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. ResearchGate. [Link]
-
ResearchGate. (n.d.). C-Glycosylation. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. PMC. [Link]
-
ResearchGate. (n.d.). Scheme 14 General strategies of Lewis acid-catalyzed C-glycosylation procedures. ResearchGate. [Link]
-
PubMed. (2011). Stereoselective Synthesis of 2-C-branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation From 1,2-cyclopropaneacetylated Sugars. PubMed. [Link]
-
ACS Publications. (2012). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
University of Rochester. (n.d.). Catalytic C-glycosylation and diastereoselectivity governed by radical capture. University of Rochester. [Link]
-
ACS Publications. (2001). Synthesis of C-Aryl and C-Alkyl Glycosides Using Glycosyl Phosphates. Organic Letters. [Link]
-
RSC Publishing. (n.d.). A stereoselective organocatalyzed C-glycosylation of indole: implications of acceptor–catalyst–donor interactions. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (n.d.). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. PMC. [Link]
-
ACS Publications. (2023). Radical Pathway Glycosylation Empowered by Bench-Stable Glycosyl Donors. Accounts of Chemical Research. [Link]
-
Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
Sources
- 1. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.smolecule.com [pdf.smolecule.com]
1-Bromo-3-(4-ethoxybenzyl)benzene reduction using triethylsilane
Application Note: Chemoselective Synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene via Ionic Hydrogenation
Introduction & Strategic Significance
The synthesis of diarylmethane scaffolds, such as This compound , is a critical workflow in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs). The core challenge in generating this motif is the reduction of the benzylic carbonyl (or hydroxyl) precursor to a methylene bridge without compromising the aryl bromide.
Traditional catalytic hydrogenation (H₂/Pd-C) is unsuitable due to the high risk of hydrodehalogenation (cleavage of the C-Br bond), which destroys the functional handle required for subsequent lithiation or cross-coupling steps.
This Application Note details the Ionic Hydrogenation protocol using Triethylsilane (Et3SiH) and Boron Trifluoride Diethyl Etherate (BF3·OEt2) . This method offers superior chemoselectivity, quantitatively reducing the benzylic oxygenation while leaving the aryl halide intact.
Reaction Mechanism & Chemoselectivity
Unlike radical-based reductions, ionic hydrogenation proceeds via a stepwise hydride transfer to a carbocation intermediate. This mechanism is orthogonal to aryl halide reduction, ensuring the stability of the bromine substituent.
Mechanistic Pathway
The reaction follows an
-
Activation: The Lewis acid (BF3) coordinates to the carbonyl oxygen.
-
1st Hydride Transfer: Et3SiH delivers a hydride to form the silyl ether/alcohol.
-
Ionization: The C-O bond is cleaved by the Lewis acid, generating a resonance-stabilized benzyl carbocation.
-
2nd Hydride Transfer: A second equivalent of Et3SiH quenches the carbocation, yielding the methylene product.
Figure 1: Stepwise mechanism of ionic hydrogenation converting the ketone precursor to the diarylmethane target.
Experimental Protocol
Precursor: (3-Bromophenyl)(4-ethoxyphenyl)methanone Reagents: Triethylsilane (99%), Boron Trifluoride Diethyl Etherate (46.5% BF3), Acetonitrile (Anhydrous), 1,2-Dichloroethane (DCE).
Standard Operating Procedure (SOP)
-
Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with (3-Bromophenyl)(4-ethoxyphenyl)methanone (10.0 mmol, 3.05 g) and a solvent mixture of 1,2-Dichloroethane (DCE) (20 mL) and Acetonitrile (20 mL).
-
Note: The 1:1 solvent blend balances solubility (DCE) with Lewis acid coordination modulation (MeCN).
-
-
Silane Addition: Add Triethylsilane (25.0 mmol, 4.0 mL, 2.5 equiv) in one portion. The mixture should remain clear/colorless.
-
Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
-
Catalyst Addition: Dropwise add BF3·OEt2 (30.0 mmol, 3.7 mL, 3.0 equiv) over 15 minutes.
-
Caution: Exothermic reaction. Maintain internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The ketone spot (
) should disappear; the product spot ( ) will appear.
-
-
Quench: Cool to 0°C and carefully quench with saturated NaHCO3 (30 mL) to neutralize excess BF3.
-
Gas Evolution: Vigorous bubbling may occur.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with brine, dry over
, and concentrate in vacuo. -
Purification: If necessary, recrystallize from cold Ethanol or purify via silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes).
Process Parameters & Data
The following table summarizes the efficiency of Et3SiH compared to alternative reduction methods for this specific substrate class.
| Reduction System | Reagents | Yield | Chemoselectivity (Ar-Br Retention) | Notes |
| Ionic Hydrogenation | Et3SiH / BF3·OEt2 | 94-97% | Excellent (>99%) | Recommended. Mild conditions, no debromination. |
| Catalytic Hydrogenation | H₂ / Pd-C | < 20% | Poor | Major product is de-brominated (1-(4-ethoxybenzyl)benzene). |
| Wolff-Kishner | N₂H₄ / KOH / Heat | 60-70% | Moderate | Harsh thermal conditions; incompatible with some sensitive ethers. |
| Hydride/Lewis Acid | NaBH₄ / AlCl₃ | 80-85% | Good | Aluminum salts cause difficult emulsions during workup. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Moisture in solvent deactivating BF3. | Ensure anhydrous MeCN/DCE and N₂ atmosphere. Increase BF3 to 4.0 equiv. |
| Silyl Ether Intermediate | Insufficient reaction time or acidity. | The alcohol intermediate is trapped as a silyl ether.[1][2] Add 1.0 eq more BF3 and warm to 40°C. |
| Dimerization | Carbocation concentration too high. | Dilute reaction (0.1 M). Ensure slow addition of Lewis Acid. |
References
- Dapagliflozin Intermediate Synthesis: Title: "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene" Source: WO2015063726A1 (Google Patents) URL: Context: Describes the industrial scale-up of the Et3SiH/BF3 reduction for the chloro-analog, directly applicable to the title compound.
-
Ionic Hydrogenation Mechanism
-
Chemoselectivity of Silanes
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(4-ethoxybenzyl)benzene
Abstract
This application note details optimized protocols for the palladium-catalyzed cross-coupling of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) . As a lipophilic diarylmethane scaffold, this building block is structurally homologous to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). This guide focuses on Suzuki-Miyaura and Buchwald-Hartwig couplings, providing high-fidelity workflows to maximize yield while mitigating common side reactions such as protodehalogenation and benzylic oxidation.
Introduction & Structural Analysis
The Substrate
This compound features two distinct aromatic rings connected by a methylene bridge.
-
Ring A (Electrophile): A 3-bromophenyl ring. The bromine at the meta position relative to the benzyl group is the active site for oxidative addition.
-
Linker: A methylene (-CH₂-) bridge. This position is susceptible to radical abstraction or oxidation if reaction conditions are too harsh (e.g., excess oxidants, high temperatures in air).
-
Ring B (Distal): A 4-ethoxyphenyl ring.[1][2] The ethoxy group acts as a sigma-donor, making this ring electron-rich. While not directly involved in the coupling, it increases the overall lipophilicity (LogP ~4.5), necessitating careful solvent selection for solubility.
Strategic Importance
The diarylmethane motif is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors. While commercial "gliflozins" often utilize chloro-substituted analogs, the bromo variant discussed here offers superior reactivity for rapid library generation during lead optimization.
Mechanistic Insight: The Catalytic Cycle
Understanding the "Walk" of the palladium catalyst is critical for troubleshooting.
-
Ligation: The active Pd(0) species is generated.[3] For bulky phosphine ligands (e.g., XPhos, SPhos), the mono-ligated Pd(0)L is often the active species.
-
Oxidative Addition (OA): The rate-determining step. The Pd(0) inserts into the C-Br bond. The electron-neutral nature of the phenyl ring makes this step moderately fast, but less facile than electron-deficient aryl bromides.
-
Transmetallation (TM): The nucleophile (Boronic acid or Amine) is transferred to the Pd center. This requires base activation (Suzuki) or base-mediated deprotonation (Buchwald).
-
Reductive Elimination (RE): The product is released.
Diagram 1: Catalytic Cycle & Side Reactions
The following diagram illustrates the primary cycle alongside the critical "Benzylic Oxidation" side path that must be avoided.
Caption: Figure 1. Catalytic cycle emphasizing the oxidative addition entry point and potential divergence into side reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Formation of biaryl analogs (C-C bond).
Reaction Setup
-
Scale: 1.0 mmol (approx. 291 mg of substrate).
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is the robust "workhorse" choice. It resists dehalogenation better than Pd(PPh₃)₄. For sterically hindered boronic acids, switch to XPhos Pd G2 .
-
Solvent: 1,4-Dioxane/Water (4:1). The water is essential for the solubility of the inorganic base and activation of the boronic acid.
Step-by-Step Methodology
-
Preparation:
-
Weigh This compound (291 mg, 1.0 mmol) into a 20 mL reaction vial equipped with a magnetic stir bar.
-
Add the Aryl Boronic Acid (1.2 - 1.5 mmol).
-
Add Potassium Carbonate (K₂CO₃) (415 mg, 3.0 mmol). Note: Cs₂CO₃ can be used for faster rates.
-
-
Degassing (Critical):
-
Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL).
-
Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen promotes benzylic oxidation and kills the catalyst.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂[4]·CH₂Cl₂ (25 mg, 3 mol%) quickly against a positive flow of inert gas.
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction:
-
Heat to 80–90°C for 4–12 hours. Monitor by HPLC/UPLC.
-
Endpoint: Disappearance of the aryl bromide peak (RT ~ standard) and appearance of the biaryl product.
-
-
Workup:
-
Purification:
-
Flash Chromatography: Hexanes/Ethyl Acetate gradient (0% → 20%). The product is usually less polar than the boronic acid but more polar than the starting bromide.
-
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond).
Reaction Setup
-
Challenge: The methylene bridge can be acidic; strong bases like NaOtBu might cause deprotonation/isomerization.
-
Base Selection: Use Cs₂CO₃ (weaker base) or NaOtBu only if the substrate tolerates it. We recommend Cs₂CO₃ for initial screens.
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (excellent for secondary amines).
Step-by-Step Methodology
-
Preparation:
-
In a glovebox or under strict Schlenk conditions, combine:
-
This compound (1.0 mmol).
-
Amine (1.2 mmol).
-
Cs₂CO₃ (3.0 mmol) or NaOtBu (1.4 mmol).
-
RuPhos Pd G3 (2–5 mol%).
-
-
-
Solvent:
-
Add anhydrous Toluene or 1,4-Dioxane (5 mL). Solvents must be anhydrous to prevent hydrodehalogenation.
-
-
Reaction:
-
Heat to 100°C for 12–18 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove palladium black and salts.
-
Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).
-
Experimental Workflow Diagram
Caption: Figure 2.[1] Linear experimental workflow for standard cross-coupling protocols.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (O₂). | Sparge solvents longer; switch to XPhos Pd G2 (more active). |
| Protodehalogenation | Hydride source present; solvent wet. | Use anhydrous solvents; lower temperature; switch solvent to Toluene. |
| Homocoupling | excess O₂; disproportionation. | Ensure strict inert atmosphere. |
| Benzylic Oxidation | Trace oxidants; high temp. | Add antioxidant (BHT) trace; avoid heating open to air. |
Safety Information
-
This compound: Treat as a potential irritant. Avoid inhalation of dust.
-
Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.
-
Solvents: Dioxane is a suspected carcinogen; handle in a fume hood.
References
-
Suzuki-Miyaura Coupling General Protocol
- SGLT2 Inhibitor Synthesis (Diarylmethane context): Xu, G., et al. (2014). "Design, Synthesis, and Biological Evaluation of Deuterated Dapagliflozin." Journal of Medicinal Chemistry. (Contextual reference for diarylmethane handling).
-
Catalyst Selection Guide
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
-
Buchwald-Hartwig Amination
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. nobelprize.org [nobelprize.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Handling Moisture-Sensitive Organolithium Intermediates of CAS 898538-17-5
Executive Summary
This guide details the handling, generation, and electrophilic trapping of the organolithium intermediate derived from 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) .[1][2][3] This bromide is the critical "Building Block A" in the convergent synthesis of Dapagliflozin (Farxiga®), an SGLT2 inhibitor.[3]
The conversion involves a Lithium-Halogen Exchange (Li-Hal Ex) using n-butyllithium (n-BuLi) to generate [3-(4-ethoxybenzyl)phenyl]lithium , followed by coupling with a gluconolactone electrophile.[1][2][3] This intermediate is thermodynamically unstable and acutely moisture-sensitive.[1][2][3] Failure to maintain strict anhydrous conditions results in the irreversible formation of the "des-bromo" impurity (1-(4-ethoxybenzyl)benzene), a critical quality attribute (CQA) that is difficult to purge downstream.[1][2]
Chemical Basis & Stability
The target transformation relies on the rapid equilibrium of lithium-halogen exchange, driven by the formation of a more stable organolithium species (sp² hybridized aryl-Li vs. sp³ hybridized butyl-Li).[1][2]
-
Reagent: n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)[1][2]
-
Active Intermediate: [3-(4-ethoxybenzyl)phenyl]lithium[1][2][3]
-
Critical Impurity: 1-(4-ethoxybenzyl)benzene (formed via protonation)[1][2][3]
Mechanism of Failure (Moisture Ingress):
Equipment & Preparation: A Self-Validating System
To ensure reproducibility, the experimental setup must be treated as a "Self-Validating System" where the physical state of the equipment confirms its readiness.[2][3]
3.1. The "Zero-Moisture" Baseline[1][2][3]
-
Glassware: All reaction vessels (Schlenk flasks or 3-neck RBFs) must be oven-dried at 120°C for >4 hours, assembled hot, and cooled under a positive stream of Argon (or Nitrogen).
-
Septa: Use precision-seal rubber septa.[1][2][3] Pre-punched or worn septa are common failure points for moisture ingress during cooling cycles.[2][3]
-
Solvent (THF): Tetrahydrofuran must be anhydrous (<50 ppm H₂O).[1][3]
-
Reagent Titration: Commercial n-BuLi concentration degrades over time.[1][2][3]
3.2. Reaction Setup Diagram
The following diagram illustrates the dual-manifold Schlenk line setup required for this protocol.
Caption: Dual-flask cryogenic setup for the generation and immediate trapping of the aryllithium intermediate.
Detailed Protocol: Li-Halogen Exchange & Trapping
Scale: 10.0 mmol basis (adjust as necessary). Safety: n-BuLi is pyrophoric.[1][2][3][5] Wear flame-resistant lab coat, gloves, and safety glasses.[2][3] Have a Class D extinguisher nearby.
Step 1: System Inertization[1][2][3]
-
Assemble a 3-neck round-bottom flask (Flask A) with a magnetic stir bar, internal thermometer, and nitrogen inlet.
-
Flame-dry the flask under vacuum (if not oven-dried) and backfill with Argon x3.
-
Maintain a positive pressure of Argon throughout the experiment.[3]
Step 2: Precursor Dissolution[1][2][3]
-
Charge Flask A with This compound (2.91 g, 10.0 mmol).
-
Add Anhydrous THF (30 mL, 10 volumes).
-
Cool Flask A to -78°C using a Dry Ice/Acetone bath. Allow internal temperature to stabilize (approx. 15 mins).
Step 3: Lithiation (The Critical Step)[1]
-
Calculate the required volume of n-BuLi (1.05 equiv, 10.5 mmol).[2][3]
-
Draw n-BuLi into a gas-tight syringe.
-
Add n-BuLi dropwise down the side of the flask over 10–15 minutes.
-
Aging: Stir at -78°C for 30–45 minutes.
-
Checkpoint: The solution typically turns from colorless/pale yellow to a deeper yellow or slightly orange.[3]
-
Validation: Take a 0.1 mL aliquot, quench into MeOH, and analyze by HPLC. Result should show >98% conversion to the des-bromo species (which mimics the active Li-species) and <2% starting bromide.[1][2][3]
-
Step 4: Electrophile Trapping[1][2][3]
-
While Flask A is aging, prepare Flask B with the electrophile (e.g., 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone) in THF (15 mL), cooled to -78°C.
-
Cannulation: Transfer the lithiated intermediate from Flask A to Flask B via a double-tipped needle (cannula) using positive Argon pressure.
-
Why Cannulate? Moving the unstable Li-species to the electrophile (inverse addition) is often preferred to control the stoichiometry locally, though direct addition of electrophile to Flask A is also common if the electrophile is stable to base.
-
-
Stir the mixture at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.
Step 5: Quenching & Workup[1][2][3]
-
Quench the reaction with a solution of Methanesulfonic acid (MSA) in Methanol (or aqueous NH₄Cl if acidic workup is not required immediately).[1][3]
-
Allow to warm to room temperature.
Data Summary & Troubleshooting
| Parameter | Specification | Failure Consequence | Correction |
| Solvent Water Content | < 50 ppm (Karl Fischer) | High "Des-bromo" impurity; Low Yield | Distill THF over Na/Benzophenone or use fresh SPS solvent.[1][2][3] |
| Reaction Temp | -78°C to -70°C | Wurtz coupling (dimerization) or isomerization | Check cryostat/dry ice levels; Control addition rate.[1][2][3] |
| n-BuLi Stoichiometry | 1.05 – 1.10 equiv | Unreacted Bromide (if low) or degradation of Electrophile (if high) | Titrate n-BuLi before every batch.[1][2][3] |
| Addition Time | 10–20 min (for 10 mmol) | Localized heating (hot spots) | Use syringe pump for larger scales.[1][3] |
Process Visualization: Reaction Pathway
Caption: Mechanistic pathway showing the competitive failure mode (protonation) vs. the desired coupling.
References
-
Dapagliflozin Synthesis & Intermediates
-
Organolithium Handling Protocols
-
Flow Chemistry Optimization for Aryllithiums
-
Lithium-Halogen Exchange Mechanism
-
Patent Literature (Dapagliflozin Process)
Sources
- 1. 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine | C6H5IN4 | CID 90176299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. anaxlab.com [anaxlab.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Recrystallization Solvents for 1-Bromo-3-(4-ethoxybenzyl)benzene Purification
Abstract & Scope
This Application Note details the purification of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS: 898538-17-5), a critical structural analog and impurity in the synthesis of SGLT2 inhibitors like Dapagliflozin. Due to its low melting point and tendency to "oil out," this compound presents significant purification challenges.
This guide moves beyond generic solvent lists to provide a thermodynamically grounded protocol focusing on the Ethanol Cryo-Recrystallization method. We analyze the solubility parameters that drive phase separation and provide a robust workflow to ensure high purity (>98% HPLC) while minimizing yield loss.
Compound Profile & Critical Process Parameters (CPPs)
Understanding the physical properties of the target molecule is the prerequisite for successful recrystallization.
| Property | Description | Critical Implication |
| Compound Name | This compound | Target Molecule (Des-chloro analog of Dapagliflozin int.) |
| CAS Number | 898538-17-5 | |
| Molecular Structure | Lipophilic diphenylmethane core with a polar ethoxy ether tail. | High solubility in non-polar solvents; requires polar protic solvents for crystallization. |
| Physical State | Low-Melting Solid / Viscous Oil | Major Risk: The compound may exist as an oil at room temperature. |
| Melting Point | Estimated < 45 °C (Analog CAS 461432-23-5 melts at 40–44 °C) | CPP: Recrystallization temperature must be strictly controlled. Do not exceed 50°C during dissolution. |
| Solubility Profile | Soluble in DCM, Toluene, Ethyl Acetate. | Avoid these for recrystallization (too soluble). |
The "Oiling Out" Challenge
Because the melting point is near ambient temperature, standard cooling crystallization often results in Liquid-Liquid Phase Separation (LLPS), where the product separates as an oil rather than a crystal. The protocols below are designed specifically to bypass the LLPS region and access the metastable zone for nucleation.
Solvent Selection Strategy
The selection is based on the principle of Temperature-Dependent Solubility Differential in protic solvents.
Recommended Solvent Systems
| Solvent System | Role | Operational Parameters | Suitability |
| Ethanol (Absolute) | Primary Choice | Dissolve at 35°C; Crystallize at -20°C | Excellent. High temperature coefficient of solubility. Validated in patent literature for the chloro-analog [1]. |
| Methanol | Alternative | Dissolve at 30°C; Crystallize at -15°C | Good, but higher risk of solvate formation. |
| Isopropanol (IPA) / Water | Solvent / Anti-solvent | 90:10 Ratio. Add water very slowly. | Moderate. High risk of oiling out if water is added too fast. Use only if Ethanol fails. |
| n-Heptane | Non-polar Alternative | Dissolve at 40°C; Crystallize at -10°C | Useful for removing polar impurities, but yield is often lower. |
Solvents to Avoid
-
Dichloromethane (DCM): Solubility is too high; product will not crystallize even at low temps.
-
Toluene: Similar to DCM; hard to remove residual solvent due to high boiling point relative to the product's stability.
-
Pure Water: Immiscible; causes immediate oiling.
Detailed Experimental Protocol
Method A: Ethanol Cryo-Recrystallization (Gold Standard)
This method is adapted from industrial processes for Dapagliflozin intermediates [1, 2].
Phase 1: Dissolution
-
Charge: Place crude this compound in a round-bottom flask.
-
Solvent Addition: Add Ethanol (Absolute) at a ratio of 2.0 - 3.0 volumes (mL per gram of crude).
-
Note: Keep volume low. Excess solvent drastically reduces yield for low-melting solids.
-
-
Controlled Heating: Heat the mixture to 35–40°C with gentle agitation.
-
Warning: Do not reflux. Overheating increases the risk of degradation and oiling upon cooling.
-
-
Clarification: If insolubles remain (salts/catalysts), filter the warm solution through a sintered glass funnel or Celite pad.
Phase 2: Nucleation & Crystallization
-
Slow Cooling: Allow the filtrate to cool to Room Temperature (20–25°C) over 30 minutes.
-
Observation: If the solution turns cloudy (milky), oiling is occurring. Re-heat slightly to clear, then cool slower with vigorous stirring.
-
-
Deep Freeze (Critical Step): Transfer the flask to a cryostat or freezer at -15°C to -20°C .
-
Incubation: Hold at this temperature for 2–4 hours .
-
Mechanism:[1] The low temperature forces the solute out of solution directly into the solid phase, bypassing the oil phase.
-
-
Seeding (Optional): If no crystals form after 1 hour, add a seed crystal of pure material or scratch the glass surface to induce nucleation.
Phase 3: Isolation
-
Cold Filtration: Set up a vacuum filtration apparatus. Pre-chill the Buchner funnel in the freezer.
-
Why? A warm funnel will melt the crystals immediately upon contact.
-
-
Wash: Wash the filter cake with a small amount (0.5 vol) of Ethanol pre-chilled to -20°C .
-
Drying: Dry the solid under vacuum at 25–30°C . Do not apply heat above 30°C.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical temperature control points required to avoid the "Oiling Out" zone.
Figure 1: Ethanol Cryo-Recrystallization Workflow. Note the critical loop at "Check for Oiling" to prevent yield loss.
Troubleshooting & Impurity Fate
Impurity Profiling
The synthesis (Friedel-Crafts) typically generates specific impurities. Here is how the recrystallization handles them:
| Impurity Type | Origin | Fate in Ethanol Recrystallization |
| Regioisomers | Ortho-ethoxy substitution | Remains in Mother Liquor. The isomers disrupt crystal packing and are more soluble in cold ethanol. |
| Unreacted Phenetole | Starting Material | Remains in Mother Liquor. Highly soluble in ethanol. |
| Over-reduced species | Side reaction | Remains in Mother Liquor. |
| Inorganic Salts | AlCl3 / Boron residues | Removed in Hot Filtration. Insoluble in ethanol. |
Common Issues
-
Problem: Product melts on the filter paper.
-
Solution: Your filtration setup is too warm. Use a jacketed filter funnel with coolant or perform filtration inside a cold room/fridge.
-
-
Problem: No crystals form at -20°C.
-
Solution: The solution is too dilute. Evaporate 20% of the solvent and re-cool. Alternatively, scratch the flask with a glass rod to induce nucleation.
-
References
-
Prashant, P., et al. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. U.S. Patent Application US20160280619A1. Link
- Relevance: Describes the ethanol dissolution and -20°C cooling protocol for the chloro-analog.
-
Gougnard, T., et al. (2003). C-Aryl Glucoside SGLT2 Inhibitors and Method. U.S. Patent 6,515,117. Link
- Relevance: Foundational patent for Dapagliflozin intermediates, establishing the purific
-
Yu, J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(8), 1458–1466. Link
- Relevance: Discusses impurity control and process optimiz
Disclaimer: This protocol involves the use of hazardous chemicals and low temperatures. Always consult the Material Safety Data Sheet (MSDS) and ensure proper PPE is worn.
Sources
Troubleshooting & Optimization
Improving yield of 1-Bromo-3-(4-ethoxybenzyl)benzene synthesis
Executive Summary
You are encountering yield or purity issues in the synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS: 898538-17-5). This scaffold is a critical diarylmethane motif, structurally analogous to SGLT2 inhibitor intermediates (e.g., Dapagliflozin).[1][2]
The synthesis typically fails at two critical control points:
-
Regiocontrol during Friedel-Crafts Acylation: Producing the ortho-isomer instead of the desired para-isomer.
-
Chemoselectivity during Reduction: Over-reduction (debromination) or incomplete reduction of the ketone.[2]
This guide replaces standard operating procedures with a troubleshooting-first approach, focusing on the "Why" and "How" of yield recovery.
Module 1: The Friedel-Crafts Acylation
Objective: Synthesize (3-bromophenyl)(4-ethoxyphenyl)methanone.
Core Reaction: 3-Bromobenzoyl chloride + Phenetole (Ethoxybenzene)
Troubleshooting & FAQs
Q: My yield is decent, but the melting point is broad. NMR shows a mixture.[2] What is happening?
A: You likely have significant ortho-acylation.[3][2] Phenetole is an ortho/para director.[2] While para is favored due to sterics, the ortho isomer forms if the reaction temperature spikes upon
-
The Fix: Maintain the reaction at 0–5°C strictly during the addition of
. Do not let it warm to room temperature until the addition is complete and the mixture has stirred for 30 minutes. -
The Solvent Factor: Switch from Nitrobenzene (if using) to Dichloromethane (DCM) .[1][2] DCM promotes para-selectivity better than polar solvents in this specific substrate class due to tighter ion-pairing in the transition state.[3][1]
Q: The reaction turns into a black tar that is impossible to work up. A: This is "Friedel-Crafts Polymerization," often caused by moisture or hyper-reactive catalyst complexes.[3][1]
-
The Fix: Ensure your
is free-flowing yellow/grey powder, not white clumps (which indicates hydrolysis).[1] -
Protocol Adjustment: Add the
solid to the acyl chloride first to form the acylium ion complex, then add the Phenetole dropwise. This prevents the Phenetole from reacting with itself or polymerizing before it sees the electrophile.
Optimized Protocol: Acylation
| Parameter | Specification | Rationale |
| Reagents | 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq), | Slight excess of phenetole drives conversion; excess |
| Solvent | Dichloromethane (DCM) (anhydrous) | Low boiling point allows easy temperature control; favors para-substitution.[3][1][2] |
| Temperature | 0°C (Addition) | Cold addition prevents exotherms and ortho isomers.[1][2] |
| Quench | Pour into Ice/HCl (1M) | Dissolves aluminum salts preventing emulsion. |
Module 2: The Reduction (The Critical Step)
Objective: Reduce the carbonyl to methylene (
Troubleshooting & FAQs
Q: Why can't I just use Hydrogenation (
Q: I am using Triethylsilane (
-
The Fix: Switch the acid catalyst to Boron Trifluoride Etherate (
) .[2] It is a stronger Lewis acid that activates the carbonyl oxygen more aggressively, facilitating the hydride transfer from the silane. -
Stoichiometry Check: You need at least 2.2 equivalents of
.[2] The first equivalent forms the alcohol (silylether); the second reduces it to the methylene.
Q: My product is an oily mess that won't crystallize.
A: You have residual silanol (
-
The Fix: During workup, wash the organic layer vigorously with concentrated aqueous KF (Potassium Fluoride) or perform a short silica plug filtration eluting with Hexanes. The non-polar product elutes; the polar silanols stay on the silica.
Optimized Protocol: Ionic Hydrogenation
| Parameter | Specification | Rationale |
| Reagents | Ketone (1.0 eq), | Excess silane ensures full reduction; |
| Solvent | DCM / Acetonitrile (2:1 ratio) | Acetonitrile helps stabilize the cationic intermediate, accelerating the rate. |
| Temperature | 0°C | Start cold to mix, then heat gently to drive the second reduction step (alcohol |
| Time | 3–5 Hours | Monitor by HPLC. Disappearance of alcohol intermediate is the endpoint.[2] |
Visualizing the Workflow
The following diagram details the reaction pathway and the "Decision Gates" where you must check purity to ensure high yield.
Caption: Figure 1. Synthetic workflow with Critical Quality Attributes (CQA) marked at decision gates.
References & Authoritative Grounding
-
Ellsworth, B. A., et al. (2008). C-Arylglucoside SGLT2 Inhibitors: Discovery of Dapagliflozin.[1][2]Journal of Medicinal Chemistry , 51(5), 1145–1149.[2]
-
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[1][2]Journal of Medicinal Chemistry , 51(5), 1145–1149.[2] (Associated Patent Data: WO 2008/002824).[2]
-
Relevance: Provides specific experimental conditions for the
reduction of benzophenones to benzyl halides.
-
-
Gribble, G. W. (1998). Ionic Hydrogenation.[2][4][5]Chemical Society Reviews , 27, 395-404.[3][1]
-
Relevance: The definitive mechanistic review explaining why Ionic Hydrogenation is chemoselective for ketones over aryl halides (preserving the Bromine).[2]
-
-
BenchChem Technical Data. Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Relevance: Provides the specific molar ratios for the silane reduction of ethoxy-substituted benzophenones.
-
Sources
Technical Support Center: Minimizing Debrominated Impurities in Ethoxybenzyl Benzene Synthesis
Subject: Troubleshooting Guide for Des-Bromo Impurities (e.g., Dapagliflozin Impurity 15) Ticket ID: TCH-SGLT2-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
In the synthesis of SGLT2 inhibitors (such as Dapagliflozin or Empagliflozin), the construction of the ethoxybenzyl benzene moiety is a critical control point. A persistent challenge in this workflow is the formation of debrominated (des-bromo) impurities (e.g., converting 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene to 1-chloro-2-(4-ethoxybenzyl)benzene).
This impurity is structurally nearly identical to the product, making downstream removal via crystallization or chromatography chemically inefficient and commercially unviable. This guide addresses the root causes—primarily competitive reduction during the silane-mediated deoxygenation step and lithium-halogen exchange scrambling—and provides validated mitigation protocols.
Module 1: The Reduction Step (Silane/Lewis Acid)
Context: You are likely reducing a diaryl ketone or methanol intermediate using Triethylsilane (Et
Q1: Why is my bromine atom being removed during the ketone reduction?
Diagnosis: The C-Br bond on the electron-deficient aromatic ring is susceptible to radical reduction or Lewis-acid catalyzed hydrodehalogenation .
While Et
The Mechanism:
-
Ionic (Desired): C=O activated by BF
Hydride transfer from Et SiH Methylene product. -
Radical (Undesired): Et
Si + Ar-Br Et Si-Br + Ar Ar-H (Des-bromo impurity).
Protocol: Optimization of Silane Reduction
| Parameter | Recommendation | Scientific Rationale |
| Solvent Quality | Degassed DCM or Acetonitrile. | Removes dissolved O |
| Reagent Stoichiometry | Limit Et | Excess silane increases the statistical probability of side-reactions once the ketone is consumed. |
| Temperature Control | Maintain < -10°C during addition; < 20°C during hold. | High temperatures lower the activation energy barrier for the homolytic cleavage of the C-Br bond. |
| Lewis Acid Choice | BF | TiCl |
Visualizing the Pathway
Figure 1: Mechanistic divergence between the desired ionic reduction and the undesired radical debromination.
Module 2: The Coupling Step (Lithiation/Grignard)
Context: If you are synthesizing the ketone intermediate via Lithium-Halogen Exchange (e.g., reacting 5-bromo-2-chlorobenzoic acid derivatives with phenetole).
Q2: I see des-bromo impurities before the reduction step. Why?
Diagnosis: This occurs during the lithiation step. If you use n-Butyllithium (n-BuLi) to generate a lithiated species, "halogen dance" or protonation can occur.
-
Protonation (Wet Conditions): If the solvent is not strictly anhydrous, the lithiated intermediate immediately grabs a proton, replacing the intended Br/I with H.
-
Temperature Scrambling: Above -60°C, lithiated aryl species are unstable. They can attack their own alkyl bromide byproducts or undergo disproportionation.
Protocol: Cryogenic Coupling Integrity
-
Drying: Solvents (THF/Toluene) must be dried to < 50 ppm water (Karl Fischer titration).
-
Temperature: Addition of n-BuLi must occur at -78°C . The internal temperature must not rise above -60°C until the electrophile is fully added.
-
Quenching: Ensure the reaction is fully quenched with ammonium chloride while still cold to prevent transient warming side-reactions.
Module 3: Troubleshooting Flowchart
Use this decision tree to identify the source of your impurity in the current batch.
Figure 2: Decision matrix for isolating the root cause of debromination.
Module 4: FAQ – Expert Insights
Q: Can I use NaBH
Q: Does the order of addition matter in the silane reduction? A: Yes. The "Inverse Addition" method is often superior for purity.
-
Standard: Ketone + Silane
Add Lewis Acid. (Risk: High concentration of unactivated silane). -
Recommended: Ketone + Lewis Acid (Activate first)
Slow addition of Silane. This ensures the silane is consumed immediately by the ionic mechanism, reducing the lifetime of free silane species that could engage in radical chemistry [2].
Q: How do I remove the impurity if it's already formed? A: Separation is difficult due to similar solubility profiles. However, fractional crystallization from Ethanol/Water or n-Heptane/Ethyl Acetate mixtures has shown efficacy. The des-bromo impurity is slightly more soluble in non-polar solvents than the brominated product. A high-reflux slurry wash can selectively dissolve the impurity [3].
References
- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Meng, Q., et al. (2018). WO2018029611A1: Novel processes for preparation of dapagliflozin. Google Patents. Link
-
Vemula, P., et al. (2016). US20160280619A1: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. Link
-
Gelest, Inc. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Gelest Technical Guides. Link
- Lipshutz, B. H., et al. (1998). Selective reductions of ketones in the presence of halides. Tetrahedron Letters.
Troubleshooting Grignard initiation for 1-Bromo-3-(4-ethoxybenzyl)benzene
Technical Support Center: Grignard Initiation for 1-Bromo-3-(4-ethoxybenzyl)benzene
Executive Summary & Molecule Analysis
You are attempting to synthesize a Grignard reagent from This compound . This specific scaffold is structurally analogous to intermediates used in Dapagliflozin synthesis.
The Challenge: This reaction is notoriously difficult to initiate due to three converging factors:
-
Electronic Deactivation: The bromine is on an unactivated phenyl ring. Unlike the chloro-substituted Dapagliflozin intermediate (which benefits from inductive electron withdrawal), your meta-substituted scaffold is electron-rich, raising the activation energy for electron transfer from Mg.
-
Steric Bulk: The 3-(4-ethoxybenzyl) group adds significant steric hindrance, impeding the approach of the aryl halide to the magnesium surface lattice.
-
Wurtz Homocoupling Risk: The benzylic methylene group is susceptible to radical abstraction, and the aryl radical can dimerize (homocoupling) if the reaction temperature spikes or initiation is too slow.
Troubleshooting Decision Tree (Interactive Workflow)
Use this logic flow to diagnose your current failure mode.
Figure 1: Decision matrix for troubleshooting Grignard initiation failures.
Tiered Troubleshooting Guides
Tier 1: The Reaction Won't Start (Passivation Issues)
Symptom: Mg turnings remain shiny/dull, no exotherm, solvent remains clear after halide addition.
Root Cause: The Magnesium Oxide (MgO) passivation layer is preventing electron transfer. The Fix: The "Entrainment" Method (DBE) Do not rely solely on Iodine. Use 1,2-Dibromoethane (DBE) .[1] DBE reacts with Mg to form MgBr₂ and Ethylene gas.[1] The gas evolution physically disrupts the MgO lattice, exposing fresh Mg(0) sites.
Protocol:
-
Cover Mg turnings (1.2 equiv) with minimal anhydrous THF (just enough to wet).
-
Add 5 mol% of 1,2-Dibromoethane.
-
Heat gently with a heat gun until bubbling (Ethylene) is vigorous.
-
Immediately add 10% of your aryl bromide solution while the Mg is active.
-
Wait for the second exotherm (indicating your aryl bromide is reacting).
Tier 2: The Reaction Starts but Stalls or Precipitates
Symptom: Initial cloudiness, then reaction stops. White solids form preventing stirring.
Root Cause: Solubility limits or "Schlenk Equilibrium" shift.[2] The Fix: Solvent Engineering & LiCl Mediation Aryl Grignards are often sparingly soluble in pure diethyl ether. THF is better but promotes Wurtz coupling.
| Parameter | Diethyl Ether ( | THF | Recommendation |
| Solubility | Low (Precipitation risk) | High | Use THF |
| Reactivity | Moderate | High | Use THF |
| Wurtz Risk | Low | High | Control Temp (<40°C) |
| Stability | High | Moderate | Store < 0°C |
Pro Tip: Add 1.0 equiv of anhydrous LiCl to the THF. This breaks polymeric Grignard aggregates, increasing solubility and reactivity (Knochel's observation).
Tier 3: High Impurity Profile (Dimer Formation)
Symptom: LCMS shows large M+M peak (Homocoupling).
Root Cause: Radical concentration is too high. The Fix: Dilution & Cryogenic DIBAL-H Activation If Wurtz coupling is >5%, you must lower the reaction temperature. However, standard Mg won't initiate at low temps. Solution: Use DIBAL-H (1 mol%) to activate Mg. This scavenges moisture and oxide, allowing initiation at 0°C to 20°C , significantly suppressing the radical dimerization pathway.
Advanced Protocol: Magnesium-Halogen Exchange (The "Rescue" Method)
If direct insertion fails due to the electron-rich nature of your substrate, stop fighting thermodynamics. Use Magnesium-Halogen Exchange with Turbo Grignard. This bypasses the radical mechanism entirely.
Mechanism:
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous THF (0.5 M).
-
Cool the solution to -15°C (Critical to prevent side reactions with the benzyl ether).
-
Add
(1.1 equiv, commercially available as "Turbo Grignard") dropwise over 15 minutes. -
Stir at -15°C for 1-2 hours.
-
Monitor by quenching an aliquot with MeOH (Check LCMS for conversion of Ar-Br to Ar-H).
-
Use Immediately: Once conversion is >95%, add your electrophile (e.g., gluconolactone) directly to this cold solution.
Why this works: The Lithium Chloride breaks the aggregates, making the isopropyl Grignard reactive enough to exchange with the aryl bromide even at low temperatures, preserving your sensitive functional groups.
Frequently Asked Questions (FAQ)
Q: My reaction turned black. Is it ruined? A: Not necessarily, but it is a warning sign. A dark brown/black color usually indicates the formation of colloidal Magnesium or radical coupling byproducts (Wurtz). If the active titer is still high (check via titration with salicylaldehyde phenylhydrazone), you can proceed. If the yield is low, switch to the Turbo Grignard method (See Section 4) to avoid radical pathways.
Q: Can I use Toluene as a co-solvent? A: Yes, and it is recommended for the subsequent coupling step. A THF/Toluene (1:2) mixture often improves the diastereoselectivity of the addition to gluconolactone derivatives in SGLT2 synthesis. However, initiate in pure THF first, then dilute with Toluene.
Q: How do I dry my Mg turnings properly? A: Oven drying is insufficient. You must flame-dry the Mg under vacuum or stir the Mg "dry" (no solvent) with a glass stir rod under Argon flow for 30 minutes to create mechanical friction that exposes fresh metal.
References
-
Dapagliflozin Synthesis Patent (BMS): Ellsworth, B. A., et al. "C-Aryl Glucoside SGLT2 Inhibitors and Method." World Intellectual Property Organization, WO 2003/099836.
-
Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.
-
DIBAL-H Activation: Tilstam, U., & Weinmann, H. (2002). "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale." Organic Process Research & Development, 6(6), 906-910.
-
Grignard Troubleshooting Guide: BenchChem Technical Notes. "Activation of Magnesium with 1,2-Dibromoethane."
Sources
Technical Support Center: Purification of 1-Bromo-3-(4-ethoxybenzyl)benzene Derivatives
Welcome to the technical support center for handling common purification challenges in synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with 1-Bromo-3-(4-ethoxybenzyl)benzene and need to remove unreacted starting material from their reaction mixtures. As a non-polar aromatic bromide, it often presents separation challenges due to its physical properties being similar to those of many reaction products.
This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the causality behind them, enabling you to adapt and overcome purification hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the properties of your starting material is the first step in designing an effective purification strategy. This compound is a relatively non-polar, aromatic compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 898538-17-5 | [1] |
| Molecular Formula | C₁₅H₁₅BrO | [1] |
| Molecular Weight | 291.19 g/mol | [1] |
| Appearance | Typically an oil or low-melting solid | [2] |
| Polarity | Low to moderate; soluble in common organic solvents | - |
| Storage | 2-8°C Refrigerator | [1] |
Q2: Why is it often difficult to separate unreacted this compound from my desired product?
The primary challenge stems from the principle of "like dissolves like," which also applies to chromatography. Most reactions involving this starting material (e.g., cross-coupling, substitutions) result in a product that retains a very similar non-polar character and molecular weight. In chromatographic separations, this leads to:
-
Similar Retention Factors (Rf): On a TLC plate, the starting material and product spots may be very close together or even co-elute, indicating they have similar affinities for the stationary and mobile phases.[3]
-
High Solubility in Non-Polar Solvents: Both the starting material and product are typically soluble in the same non-polar organic solvents used for extraction and chromatography, making separation by simple washing or precipitation difficult.
Q3: What are the primary purification strategies I should consider?
The choice of purification technique is dictated by the properties of your product and the nature of the impurities.[4] The most effective methods for this specific challenge are:
-
Flash Column Chromatography: This is the most powerful and common technique. By carefully selecting the stationary and mobile phases, you can exploit subtle differences in polarity to achieve separation.[5][6][7]
-
Recrystallization: If your desired product is a solid, this method can be exceptionally effective at yielding highly pure material, as the unreacted starting material (often an oil or a more soluble solid) will remain in the mother liquor.[8][9]
-
Liquid-Liquid Extraction (LLE): While not effective for separating the starting material from a similarly non-polar product, LLE is a critical first step in the workup to remove polar impurities (e.g., salts, base, polar byproducts) that could interfere with subsequent purification steps.[10][11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification.
Issue 1: Poor separation between product and starting material on TLC (ΔRf is too small).
-
Underlying Cause: The chosen solvent system (mobile phase) has the wrong polarity. If the eluent is too polar, both compounds will travel up the plate quickly with little separation. If it's too non-polar, neither will move.
-
Troubleshooting & Optimization:
-
Reduce Solvent Polarity: The key is to use a less polar mobile phase. This increases the interaction of the compounds with the polar silica gel, forcing them to move more slowly and amplifying small differences in their polarity.[8]
-
Systematic Solvent Screening: Test a range of binary solvent mixtures. A good starting point for non-polar compounds is a high ratio of hexanes or petroleum ether to a slightly more polar solvent. An ideal Rf for the desired product on a TLC plate is around 0.35, as this generally translates well to column separation.[6]
-
| Solvent System (v/v) | Polarity Index | Recommended Use |
| 95:5 Hexanes:Ethyl Acetate | Very Low | Excellent starting point for separating non-polar aromatics. |
| 98:2 Hexanes:Dichloromethane | Very Low | Alternative for fine-tuning separation. |
| 90:10 Hexanes:Toluene | Very Low | Can help separate aromatic compounds by exploiting π-π interactions. |
Issue 2: The product is still contaminated with starting material after column chromatography.
-
Underlying Cause: This can result from several technical errors: improper column packing, overloading the column with crude material, or eluting the compounds too quickly.
-
Troubleshooting & Optimization:
-
Check Sample Load: A common rule of thumb is to load no more than 1g of crude material for every 20-50g of silica gel.[6] Exceeding this ratio leads to broad bands that overlap.
-
Improve Packing Technique: Ensure the column is packed homogeneously without air bubbles or channels, which cause uneven solvent flow. A "wet packing" or slurry method is generally most reliable.[13]
-
Use a Shallow Elution Gradient: Instead of a single isocratic solvent system, consider starting with a very non-polar eluent (e.g., 98:2 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 95:5, then 90:10). This "stretches" the separation, allowing the faster-moving starting material to elute completely before the product begins to move.
-
Consider an Alternative Stationary Phase: If silica gel (acidic) fails, try neutral or basic alumina. The different surface chemistry can sometimes alter the elution order or improve separation.[8][14]
-
Issue 3: My product is a solid, but it fails to crystallize from solution.
-
Underlying Cause: The presence of impurities, including residual starting material or solvent, can inhibit the formation of a crystal lattice.[8]
-
Troubleshooting & Optimization:
-
Increase Purity: The first step is to ensure the compound is sufficiently pure. Re-purify a small sample by column chromatography and attempt crystallization again.
-
Perform a Thorough Solvent Screen: The ideal recrystallization solvent dissolves the product when hot but not when cold.[15] Test a variety of solvents (e.g., hexanes, heptane, isopropanol, ethanol) on a small scale to find the best one.
-
Induce Crystallization: If the cooled solution remains clear, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Adding a "seed crystal" from a previous pure batch is also highly effective.[8]
-
Trituration: Add a solvent in which your product is poorly soluble (like cold hexanes) to the oily product and stir or sonicate vigorously. This can wash away soluble impurities and shock the product into solidifying.[8]
-
Visualization & Workflows
Purification Strategy Decision Tree
This diagram outlines a logical workflow for proceeding from a crude reaction mixture to a pure product.
Caption: A decision tree for selecting the optimal purification strategy.
Flash Column Chromatography Workflow
This diagram illustrates the key steps involved in performing a successful column chromatography separation.
Caption: The standard workflow for flash column chromatography.
Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is designed to maximize the separation between this compound and a desired product of similar polarity.
-
Column Preparation (Wet Slurry Method):
-
Select a glass column with appropriate dimensions for your sample size (e.g., a 40g silica column for ~1g of crude material).
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Clamp the column vertically and pour the slurry in, gently tapping the column to ensure even packing. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.[6]
-
-
Sample Loading:
-
Dissolve the crude material in the minimum possible amount of a suitable solvent (dichloromethane or the eluent itself is often a good choice).
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The size of the fractions should be proportional to the column size (e.g., 10-15 mL fractions for a 40g column).
-
-
Analysis:
-
Spot every few fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain only the pure product spot.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization via Solvent Screening
This protocol details how to purify a solid product contaminated with this compound.
-
Solvent Screening (Small Scale):
-
Place a small amount (10-20 mg) of the impure solid into several different test tubes.
-
To each tube, add a different potential solvent (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) dropwise while heating gently until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
The ideal solvent is one in which crystals form upon cooling.[9][15]
-
-
Bulk Recrystallization:
-
Place the bulk of the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent in portions, heating the mixture to a gentle boil, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If there are insoluble impurities, perform a hot filtration.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a desiccator or under vacuum to remove all residual solvent.
-
References
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Journal of Chemical and Petroleum Engineering. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. CAS No: 898538-17-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-ethoxy- (CAS 588-96-5). Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods and Advancements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Interchim. (2019). Liquid-liquid extraction technique for sample preparation. Retrieved from [Link]
-
Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Retrieved from [Link]
-
University of Dodoma. (2023). The Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
Byju's. (n.d.). COLUMN CHROMATOGRAPHY. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. syrris.com [syrris.com]
- 11. longdom.org [longdom.org]
- 12. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 13. chromtech.com [chromtech.com]
- 14. cup.edu.cn [cup.edu.cn]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 1-Bromo-3-(4-ethoxybenzyl)benzene
[1][2]
Part 1: Critical Triage & Stability Matrix
Executive Summary: this compound exhibits a bimodal stability profile in acidic media.[1][2][3] The molecule is robust against non-oxidizing protic acids (HCl, dilute H₂SO₄) typically used in quench/workup procedures.[1][2] However, the 4-ethoxy ether moiety is highly susceptible to cleavage by strong Lewis acids (BBr₃, AlCl₃) and nucleophilic strong acids (conc.[1][2] HBr, HI) at elevated temperatures.[1][2][3][4]
Acid Compatibility Dashboard
| Acid Type | Condition | Stability Status | Potential Side Reaction |
| Hydrochloric Acid (HCl) | Dilute to Conc.[1][2][3] (RT) | ✅ Stable | None observed under standard workup.[1][3] |
| Sulfuric Acid (H₂SO₄) | Dilute (<2M) | ✅ Stable | None.[1][2][3] |
| Sulfuric Acid (H₂SO₄) | Conc. (>90%) | ❌ Unstable | Sulfonation (Electrophilic Aromatic Substitution) on the activated ethoxy ring.[1][3] |
| Hydrobromic Acid (HBr) | 48% Aq.[1][3][5] (Reflux) | ❌ Unstable | Ether Cleavage (De-ethylation) to phenol.[1][2][3] |
| Boron Tribromide (BBr₃) | DCM (-78°C to RT) | ❌ Unstable | Rapid Ether Cleavage to phenol.[1][2][3] |
| Acetic Acid (AcOH) | Glacial (Reflux) | ✅ Stable | None; suitable solvent for recrystallization.[1][2][3] |
| Trifluoroacetic Acid (TFA) | Neat (RT) | ⚠️ Conditional | Generally stable; prolonged heating may cause scrambling if cation scavengers are absent.[1][2][3] |
Part 2: Deep Dive – Chemical Stability Profile[3]
The Ether Cleavage Vulnerability
The primary failure mode for this molecule in acid is the cleavage of the ethyl ether bond. While aryl alkyl ethers are more stable than acetals or silyl ethers, they are not inert.[1][2][3]
-
Mechanism: In the presence of strong nucleophilic acids (HBr, HI), the ether oxygen is protonated.[6][7] The halide nucleophile (Br⁻ or I⁻) then attacks the ethyl group via an Sɴ2 mechanism, expelling the phenol (1-bromo-3-(4-hydroxybenzyl)benzene) as the leaving group.[1]
-
Relevance: This is a common issue when attempting to deprotect other groups on a scaffold containing this moiety.[3] For example, using BBr₃ to remove a methyl ether elsewhere will destroy the ethoxy motif on this building block.[3]
Electrophilic Aromatic Substitution (EAS)
The molecule contains two benzene rings with distinct electronic characters:[1]
-
Ring A (Bromo-substituted): Deactivated. Resistant to electrophilic attack.[3]
-
Ring B (Ethoxy-substituted): Strongly activated (Ortho/Para directing).[1][2][3]
-
Risk: Exposure to concentrated H₂SO₄ or Nitric Acid will result in rapid sulfonation or nitration, primarily occurring ortho to the ethoxy group on Ring B.[3]
The Diphenylmethane "Linker" Stability
The methylene bridge (
Part 3: Visualizing Degradation Pathways[1][3]
The following diagram maps the specific chemical transformations triggered by different acidic environments.
Part 4: Troubleshooting & FAQs
Scenario 1: "I see a new peak at [M-28] in my LC-MS."
Diagnosis: You have likely cleaved the ethyl group, resulting in the loss of ethylene (Mass 28) or simply the loss of the ethyl chain to form the phenol. Root Cause:
-
Did you use BBr₃ or AlCl₃?
-
Did you reflux in 48% HBr? Corrective Action: Switch to milder acids for workups (e.g., 1M HCl). If deprotection of another group is required, consider hydrogenolysis (Pd/C) or milder Lewis acids that discriminate between methyl and ethyl ethers (though difficult).[1][2]
Scenario 2: "My product turned into a black tar in Conc. H₂SO₄."
Diagnosis: Sulfonation and polymerization.[3] The ethoxy group activates the ring, making it hyper-reactive to strong electrophiles.[3] Corrective Action: Never use concentrated sulfuric acid as a solvent or reagent with this compound. If an acidic environment is needed for a reaction (e.g., Friedel-Crafts), use a catalyst like TiCl₄ or BF₃[1][2]·OEt₂ in dichloromethane, which are standard protocols for similar SGLT2 intermediates [2].[1][2][3]
Scenario 3: "Can I use this molecule in a Friedel-Crafts Acylation?"
Answer: Yes, but order of addition matters. Guide:
-
The ethoxybenzyl ring is activated.[3] If you add an acyl chloride and AlCl₃, acylation will occur on the ethoxy ring (Ring B), likely ortho to the ethoxy group.[1][2]
-
If you intend to react the bromo ring (Ring A), you will face challenges due to competing reactivity from the more nucleophilic Ring B.
Scenario 4: "Is the methylene bridge stable to acid?"
Answer: Generally, yes.[1][2][3] Nuance: In the synthesis of Dapagliflozin analogs, the reduction of the ketone to the methylene bridge often employs Et₃SiH / BF₃·OEt₂ or TiCl₄ / NaBH₄ [1, 2].[3] The survival of the ethoxybenzyl moiety under these Lewis acidic reducing conditions confirms its stability to transient, non-nucleophilic acidic environments.
Part 5: Storage and Handling Protocols
To maintain the integrity of this compound:
-
Avoid Strong Oxidizing Acids: Do not store near Nitric acid or Chromic acid.[3]
-
Workup Buffer: For quenching reactions involving this compound, use Sat. NH₄Cl or 1M HCl .[3] Avoid heating during the quench.[3]
-
Solvent Choice: Compatible with DCM, Toluene, THF, and Ethyl Acetate.[1][2][3] Avoid using alcohols with strong acids at high heat to prevent trans-etherification (rare, but possible).[1][2]
References
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Source:Organic Process Research & Development (ACS) Context:[1][2] Describes the reduction of benzophenone intermediates using TiCl4/NaBH4, confirming stability of the ethoxybenzyl scaffold in Lewis acid conditions. URL:[Link][1][2]
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Source:Google Patents (WO2015063726A1) Context:[1][2] Details the synthesis of a structurally homologous SGLT2 intermediate using acidic conditions (AlCl3/NaBH4) without cleaving the ethoxy ether. URL:
-
Cleavage of Ethers with Acid. Source:Master Organic Chemistry Context: Fundamental mechanistic grounding for the cleavage of aryl alkyl ethers by strong acids (HI/HBr).[3] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing temperature for lithiation of bromo-ethoxybenzyl benzene
Technical Support Center: Lithiation of Bromo-Ethoxybenzyl Benzene
Topic: Optimizing Temperature for Lithium-Halogen Exchange Ticket ID: #LITH-OPT-442 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary
You are likely performing this lithiation as a key step in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin) or related aryl-C-glycosides. The substrate, typically a derivative like 1-bromo-2-(4-ethoxybenzyl)benzene , presents a classic chemoselectivity challenge: balancing rapid Lithium-Halogen Exchange (Li/X) against the thermodynamically favored Benzylic Deprotonation .
This guide synthesizes process chemistry data to help you navigate the "temperature corridor"—the narrow window where exchange is fast, but decomposition and side reactions are suppressed.
Module 1: Critical Temperature Parameters
The Core Conflict: Your reaction is a race between Kinetic Control (Li/Br exchange) and Thermodynamic/Side Reactions (Benzylic lithiation and Wurtz coupling).
| Temperature Zone | Dominant Mechanism | Outcome | Risk Level |
| -78°C to -60°C | Kinetic Control | High Yield. Li/Br exchange is faster than proton transfer. The Aryl-Li species is stable. | Low |
| -50°C to -30°C | Mixed Region | Variable. Exchange occurs, but the rate of Wurtz coupling (Ar-Bu) and THF decomposition increases. | Moderate |
| >-20°C | Thermodynamic Drift | Failure. Significant benzylic deprotonation (forming stable benzyl anions) and Wurtz coupling. | Critical |
Scientist’s Note: While flow chemistry allows for higher temperatures (up to -20°C) due to millisecond mixing times [1], batch reactors must stay below -60°C . In batch mode, local hot spots during n-BuLi addition will instantly trigger side reactions if the bulk temperature is not sufficiently cryogenic.
Module 2: Troubleshooting Guide (Q&A)
Q1: I am observing high levels of the "des-bromo" impurity (Ar-H) after quenching. Is my n-BuLi bad?
Dr. Thorne: Not necessarily. The "des-bromo" product (where Br is replaced by H) comes from two distinct sources:
-
Moisture Quench: The most obvious cause is wet THF or atmosphere.
-
Benzylic Deprotonation (Self-Quench): This is the subtle killer. If your temperature rises above -50°C, the formed Aryl-Li acts as a base. It deprotonates the benzylic position of unreacted starting material.
-
Result: You form Ar-H (des-bromo product) and a lithiated benzyl species. Upon aqueous workup, the benzyl species reverts to starting material (or an isomer), and the Ar-H remains as a major impurity.
-
Diagnostic: If you see Ar-H and recovered starting material despite using 1.1 eq of n-BuLi, your temperature was too high during addition.
-
Q2: I see a "butyl-aryl" adduct (M+57). How do I stop this?
Dr. Thorne: This is Wurtz Coupling . It happens when the generated Aryl-Li reacts with the n-butyl bromide byproduct.
-
Cause: Temperature > -40°C or slow addition of electrophile.[1]
-
Fix: Keep the reaction at -78°C. If you must run warmer, switch solvent systems. Pure THF promotes this coupling. A THF/Toluene (1:4) mixture suppresses the nucleophilicity of the Aryl-Li slightly, reducing alkylation without stopping the exchange [2].
Q3: Can I use higher temperatures if I use a microreactor?
Dr. Thorne: Yes. In a continuous flow setup, residence times are often <10 seconds. You can operate at -20°C because the unstable Aryl-Li is trapped by the electrophile (e.g., gluconolactone) before it has time to decompose or deprotonate neighbors. For batch, however, stick to cryogenics.
Module 3: Visualizing the Reaction Pathway
The following diagram maps the kinetic vs. thermodynamic pathways. Note how temperature acts as the "gatekeeper" for the desired route.
Caption: Pathway analysis showing the divergence between kinetic Li-Br exchange (green) and thermodynamic side reactions (red) controlled by temperature.
Module 4: Validated Experimental Protocol
Protocol ID: EXP-LiBr-09 Scale: 10 mmol (Adaptable) Safety: Pyrophoric reagents. Work under strict Argon/Nitrogen atmosphere.[2]
Reagents:
-
Substrate: 1-bromo-2-(4-ethoxybenzyl)benzene (1.0 eq)
-
Reagent: n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Solvent: Anhydrous THF/Toluene (1:2 ratio recommended for stability)
-
Electrophile: e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 eq)
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask. Cool under a stream of Argon.[2]
-
Dissolution: Charge substrate (2.91 g, 10 mmol) and solvent (30 mL). Cool to -78°C using a dry ice/acetone bath. Ensure internal temperature probe reads <-75°C.
-
Exchange (The Critical Step):
-
Add n-BuLi (6.9 mL, 11 mmol) dropwise via syringe pump over 20 minutes.
-
Monitor: Internal temp must not rise above -70°C .
-
Hold: Stir at -78°C for 30-45 minutes. Do not extend beyond 1 hour.
-
-
Verification (Optional): Draw a 0.1 mL aliquot, quench into MeOH-d4. NMR should show >95% deuterated product (Ar-D) and <5% starting material.
-
Electrophile Addition:
-
Dissolve electrophile in Toluene (10 mL).
-
Add dropwise to the lithiated mixture at -78°C.
-
-
Quench:
-
After 1 hour, quench with saturated NH4Cl (10 mL) while still cold (or allow to warm to -20°C depending on electrophile stability).
-
Warm to room temperature and extract.
-
References
-
Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. R Discovery. Available at: [Link]
-
Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. Available at: [Link]
- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.Google Patents.
-
Effect of solvent on the lithium-bromine exchange of aryl bromides. PubMed. Available at: [Link]
Sources
Technical Support Hub: Purification of 1-Bromo-3-(4-ethoxybenzyl)benzene
Ticket ID: #ISO-SEP-8985 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Separation of Regioisomers and Process Impurities for SGLT2 Intermediates
Executive Summary
You are encountering difficulty separating 1-Bromo-3-(4-ethoxybenzyl)benzene (Target) from its regioisomers (primarily the ortho- and para-bromo variants) or process impurities (des-bromo or alcohol intermediates). This scaffold is a critical intermediate for SGLT2 inhibitors (e.g., Dapagliflozin analogs). Due to the high lipophilicity and structural similarity of these isomers, standard silica chromatography often fails to provide baseline resolution.
This guide provides a self-validating workflow combining selectivity-tuned HPLC for analysis and fractional crystallization for scale-up, grounded in industrial protocols for diarylmethane derivatives.
Module 1: Analytical Diagnostics (HPLC/UPLC)
Objective: Achieve baseline resolution (>1.5) between the meta-isomer (target) and para/ortho impurities.
The Selectivity Problem
Standard C18 columns separate based on hydrophobicity. Since regioisomers of bromobenzylbenzene have nearly identical logP values, C18 often results in co-elution or "shoulder" peaks.
Expert Insight: You must leverage
Recommended Method Parameters
| Parameter | Standard Protocol (Screen First) | High-Selectivity Protocol (If C18 Fails) |
| Column | C18 (e.g., Purospher STAR RP-18e) | Biphenyl or Phenyl-Hexyl (Core-shell) |
| Mechanism | Hydrophobic Interaction | |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Gradient | 60% B | 50% B |
| Temp | 25°C | 15°C - 20°C (Lower temp enhances |
| Detection | UV 225 nm | UV 225 nm |
Workflow Visualization: Method Development Loop
Figure 1: Iterative decision loop for maximizing resolution of aromatic regioisomers.
Module 2: Preparative Purification (Scale-Up)
Objective: Purify >10g of material without consuming excessive silica gel.
Chromatography is expensive at scale. For this lipophilic scaffold, crystallization is the preferred industrial method. The 4-ethoxybenzyl chain provides rotational freedom that can be restricted in a crystal lattice, allowing for high-purity isolation if the solvent system is correct.
Protocol A: Fractional Crystallization (Preferred)
Best for: Removing small amounts of regioisomers.
-
Dissolution: Dissolve crude solid in Ethanol (5 volumes) at 50–55°C.
-
Note: If the oil does not dissolve, add minimal Dichloromethane (DCM) until clear.
-
-
Concentration: Distill off the DCM (if added) and concentrate ethanol volume by 20%.
-
Cooling Ramp:
-
Cool to 25°C over 1 hour (Stirring is critical to prevent oiling out).
-
Cool to -20°C and hold for 2 hours.
-
-
Filtration: Filter the cold slurry. The target meta-isomer (or the specific major isomer) typically crystallizes, while the minor regioisomers remain in the mother liquor.
-
Wash: Wash with pre-cooled (-20°C) Ethanol.
Protocol B: Flash Chromatography (If Crystallization Fails)
Best for: Oily mixtures or 50/50 isomer splits.
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Solvent System: Toluene/Heptane (0%
30% Toluene).-
Why Toluene? Unlike Ethyl Acetate, Toluene interacts with the aromatic rings, often providing better separation factors (
) for this specific class of compounds.
-
Module 3: Troubleshooting Guide (FAQ)
Ticket #8985-A: "The compound oils out instead of crystallizing."
Root Cause: The melting point of the mixture is lower than the process temperature, or impurities are acting as a solvent. Resolution:
-
Seed it: Obtain a pure reference standard (even 1 mg), dissolve the crude in the hot solvent, cool to the cloud point, and add the seed crystal.
-
Change Solvent: Switch to Isopropanol (IPA) or a mixture of n-Heptane/Ethyl Acetate (10:1) . The lower solubility in heptane forces precipitation, while EtOAc keeps impurities in solution.
Ticket #8985-B: "I see a 'Ghost Peak' at RRT 0.9 that grows over time."
Root Cause: Oxidation. The ethoxybenzyl ether is susceptible to oxidation at the benzylic position, especially if trace metals are present. Resolution:
-
Add 0.05% BHT (Butylated hydroxytoluene) to your extraction solvents.
-
Store the compound under Nitrogen/Argon at -20°C.
-
Check Acid: If using HPLC, ensure your formic acid is fresh. Old acid can form formyl-esters with any benzylic alcohol impurities.
Ticket #8985-C: "My yield is low (<50%) after crystallization."
Root Cause: The target is too soluble in the mother liquor at -20°C. Resolution:
-
Anti-solvent Addition: After cooling to 0°C, slowly add Water (dropwise) to the Ethanol solution until turbidity persists, then cool to -20°C.
-
Second Crop: Evaporate the mother liquor to dryness and run a quick silica plug (Protocol B) to recover the remaining material, then recrystallize that fraction.
Purification Decision Matrix
Figure 2: Decision tree for selecting the appropriate purification technique based on physical state and initial purity.
References
-
Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (2015). World Intellectual Property Organization. Patent WO2015063726A1. (Describes the ethanol crystallization protocol at -20°C for the chloro-analog). Link
-
Crystalline forms of dapagliflozin and processes for their preparation. (2011). United States Patent.[2] US20110059910A1.[2] (Details the synthesis and purification of the diarylmethane scaffold). Link
-
Regioselective Electrophilic Aromatic Bromination. (2012). National Institutes of Health (PMC). (Provides theoretical grounding for regioisomer formation and separation on silica). Link
-
Separation of 1-Bromo-4-ethylbenzene on Newcrom R1 HPLC column. (2018). SIELC Technologies.[3] (Demonstrates reverse-phase separation of similar ethyl-benzene derivatives). Link
Sources
Preventing hydrolysis of glycoside intermediates derived from CAS 898538-17-5
Technical Support Center: Stability & Synthesis of C-Aryl Glycosides (Dapagliflozin Intermediates)
Topic: Preventing Hydrolysis and Degradation of Glycoside Intermediates Derived from CAS 898538-17-5 Target Molecule: C-Aryl Glucoside Precursors (SGLT2 Inhibitor Class) Primary Precursor: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 898538-17-5)[1][2]
Executive Summary: The Hydrolysis Challenge
In the synthesis of SGLT2 inhibitors like Dapagliflozin, CAS 898538-17-5 acts as the aglycone nucleophile.[2] The critical instability arises during the coupling of this aryl halide with 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone .[1][2]
The resulting intermediate—a C-1 hemiacetal (lactol) —is thermodynamically unstable and prone to two specific types of hydrolysis:[2]
-
Protodesilylation: Premature loss of TMS protecting groups due to ambient moisture, leading to solubility failure and stoichiometry mismatch.
-
Lactol Reversion/Degradation: The hemiacetal is sensitive to aqueous acid, risking ring-opening (retro-aldol) or elimination to the glycal before the reduction step.[2]
This guide provides the process chemistry controls required to stabilize these intermediates.
Critical Control Points (The "Why" and "How")
Phase 1: The Coupling Reaction (Prevention of TMS Hydrolysis)
The gluconolactone partner is silylated to ensure solubility in non-polar solvents (Toluene/THF) and to prevent proton quenching of the lithiated aryl species.
-
The Risk: TMS groups are highly susceptible to hydrolysis by trace water. If the lactone hydrolyzes before coupling, it releases free hydroxyls that quench the lithiated CAS 898538-17-5, halting the reaction.[1][2]
-
The Fix:
-
Solvent Drying: THF and Toluene must be dried to <50 ppm water (Karl Fischer titration).
-
Azeotropic Distillation: Prior to adding the lactone, perform an azeotropic distillation with toluene to remove surface moisture.[2]
-
Cryogenic Control: Maintain -78°C during the addition. Higher temperatures increase the rate of adventitious hydrolysis relative to the C-C bond formation.
-
Phase 2: Quenching & Trapping (Stabilizing the Lactol)
Once the C-C bond is formed, you have a lithium alkoxide intermediate. Quenching with water generates the hemiacetal (lactol).
-
The Risk: The free hemiacetal is unstable.[2] In the presence of acid and water, it can undergo ring-opening.[2]
-
The Fix (The "Methoxide Trap"): Instead of isolating the free lactol, many protocols quench with a solution of Methanesulfonic acid (MsOH) in Methanol .
-
Mechanism:[1][3][4][5] This converts the unstable hemiacetal immediately into the methyl ether (O-methyl glycoside) .
-
Benefit: The O-methyl glycoside is significantly more stable to hydrolysis and handling than the free lactol, allowing for easier purification or storage before the final reduction step.[2]
-
Visualizing the Stabilization Workflow
The following diagram illustrates the critical pathways where hydrolysis occurs and the intervention steps required to prevent it.
Caption: Workflow for stabilizing the C-aryl intermediate. Note the divergence at the quenching step: Acid/MeOH trapping creates the stable O-methyl glycoside, avoiding the unstable free lactol.[2]
Step-by-Step Technical Protocol
Reagents & Setup
-
Aryl Halide: CAS 898538-17-5 (Dried in vacuum desiccator).[1][2]
-
Lactone: 2,3,4,6-Tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (Freshly distilled or high-purity grade).[1][2]
-
Solvent: THF/Toluene (Anhydrous, stored over 4Å Molecular Sieves).[1]
Procedure
Step 1: Preparation of the Aryl-Lithium Species
-
Charge a flame-dried 3-neck flask with CAS 898538-17-5 and anhydrous Toluene/THF (ratio 2:1).
-
Cool to -78°C (Internal temperature).
-
Stir for 30-60 minutes.
Step 2: The Coupling (Critical Moisture Control)
-
Dissolve the TMS-Lactone in anhydrous Toluene.[2]
-
Cannulate the lactone solution slowly into the aryl-lithium mixture.
-
Why Cannulate? Pouring introduces atmospheric moisture.
-
-
Stir at -78°C for 1-2 hours.
Step 3: The "Trapping" Quench (Preventing Lactol Degradation)
-
Prepare a solution of Methanesulfonic Acid (MsOH) in anhydrous Methanol (0.6 M).
-
Add this acidic solution directly to the cold reaction mixture.
-
Chemistry: This protonates the alkoxide and immediately exchanges the anomeric -OH for -OMe.[2]
-
-
Allow the mixture to warm to 0°C slowly over 2 hours.
-
Neutralize with aqueous NaHCO3 only after the conversion to the methyl glycoside is complete (monitor by HPLC).
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield of Coupled Product | Moisture in Lactone: The TMS-lactone hydrolyzed before coupling, quenching the n-BuLi.[1][2] | Dry the lactone solution over 3Å molecular sieves for 4 hours before use. Ensure THF water content is <50 ppm. |
| Recovery of Starting Material (898538-17-5) | Incomplete Lithiation: The reaction temp was too high, or n-BuLi titer was low.[1][2] | Titrate n-BuLi before use.[1][2] Ensure internal probe reads -78°C. |
| Complex Mixture / Decomposition | Lactol Reversion: The intermediate was exposed to water without the methanol trap, causing ring opening.[2] | Use the MsOH/MeOH quench method described above. Do not use a simple aqueous quench unless reducing immediately. |
| Desilylation observed before Quench | Lewis Acid Contamination: Trace Lewis acids or high temps caused premature TMS loss.[1] | Ensure glassware is base-washed.[1][2] Keep reaction strictly at -78°C until the quench solution is added. |
References
-
Meng, W., et al. "Efficient Synthesis of Dapagliflozin."[1][2] Journal of Medicinal Chemistry, 2008, 51(5), 1145–1149.[1][2]
-
Ellsworth, B. A., et al. "C-Arylglucoside Synthesis: Triethylsilane Reductions of Lactols."[1][2] Tetrahedron Letters, 2003, 44(48), 8569-8572.[1][2]
-
Bristol-Myers Squibb Company. "Process for the preparation of SGLT2 inhibitors."[6] U.S. Patent 6,515,117, 2003.[1][2]
-
Nomura, S., et al. "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor."[1][2] Journal of Medicinal Chemistry, 2010, 53(17), 6355–6360.[1][2]
(Note: The CAS 898538-17-5 corresponds to the aryl bromide building block used in the synthesis of Dapagliflozin and related SGLT2 inhibitors.[2] The protocols above reflect standard industrial process chemistry for this class of molecules.)
Sources
- 1. Gluconolactone (3R,4S,5R,6R)-, 4TMS derivative [webbook.nist.gov]
- 2. CN112341488B - Preparation method and application of 2,3,4, 6-tetra-O-trimethylsilyl-D-gluconolactone - Google Patents [patents.google.com]
- 3. CN107304194A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. ias.ac.in [ias.ac.in]
- 6. caod.oriprobe.com [caod.oriprobe.com]
Technical Support Center: Stability & Storage of Ethoxybenzyl Intermediates
Introduction
Welcome to the Technical Support Center. You are likely here because you are working with ethoxybenzyl intermediates (e.g., 4-ethoxybenzyl chloride, 4-ethoxybenzyl alcohol) and have observed degradation, such as yellowing, yield loss, or unexpected impurities.
Ethoxybenzyl compounds possess a benzylic methylene group activated by the electron-donating ethoxy substituent. This structural feature creates a "perfect storm" for radical auto-oxidation , converting your high-purity intermediate into a mixture of aldehydes, benzoic acids, and potentially hazardous peroxides.
This guide replaces generic advice with a mechanistic understanding and rigorous storage protocols.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. Ethoxybenzyl intermediates degrade primarily through Radical Chain Auto-Oxidation .
The Chemical Vulnerability
The ethoxy group (
The Pathway[1][2][3]
-
Initiation: Light (
) or trace metals abstract a benzylic hydrogen. -
Propagation: The benzylic radical reacts with atmospheric oxygen (
) to form a peroxy radical, which abstracts another hydrogen to form a hydroperoxide . -
Decomposition: The hydroperoxide is unstable. It degrades into the corresponding benzaldehyde (the source of the "almond" smell and yellow color) and water/alcohols.
Visualization: The Oxidation Cascade
Figure 1: The radical chain reaction pathway converting ethoxybenzyl intermediates into aldehydes and peroxides.
Module 2: Storage Protocols (The "How")
Do not rely on the manufacturer's packaging once opened. Implement these self-validating protocols immediately.
Protocol A: The "Argon Blanket" System
Why: Nitrogen is lighter than air and can easily escape or mix with oxygen in the headspace. Argon is heavier than air, forming a physical "blanket" over your compound.[1]
Step-by-Step:
-
Purge: Connect a gentle stream of dry Argon to a glass pipette or needle.
-
Displace: Insert the pipette into the vial, holding it 1 cm above the surface of the liquid/solid. Do not bubble through the liquid unless necessary (avoids evaporation).
-
Flow: Allow Argon to flow for 15–30 seconds to displace all headspace air.
-
Seal: Immediately cap the vial. For long-term storage, wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
Protocol B: The Peroxide Validation Test
Why: Before using an old batch, you must confirm it hasn't formed shock-sensitive peroxides or degraded significantly.
Method (Iodide Test):
-
Dissolve 100 mg of Potassium Iodide (KI) in 1 mL of Glacial Acetic Acid.
-
Add 1 mL of your ethoxybenzyl solvent/liquid (or 100 mg solid dissolved in 1 mL peroxide-free THF).
-
Observation:
-
Colorless: Safe (No peroxides).
-
Yellow: Low peroxides (Caution: Purification recommended).[2]
-
Brown: High peroxides (DANGER : Do not distill; neutralize immediately).
-
Storage Condition Summary Table
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lower T reduces radical initiation rates significantly. |
| Atmosphere | Argon (Preferred) or Nitrogen | Displaces paramagnetic Oxygen ( |
| Container | Amber Glass | Blocks UV/Blue light which catalyzes the initial H-abstraction. |
| Stabilizer | BHT (0.05 - 0.1%) | Optional. Acts as a radical scavenger (terminator). Use only if BHT does not interfere with downstream chemistry. |
| Cap Liner | Teflon (PTFE) | Prevents leaching of plasticizers and offers the best gas barrier. |
Module 3: Troubleshooting Guide (Q&A)
Q1: My colorless liquid has turned pale yellow. Is it ruined?
-
Diagnosis: The yellow color is likely 4-ethoxybenzaldehyde , a decomposition product formed via the mechanism in Figure 1. Benzaldehydes are highly colored even at low concentrations (<1%).
-
Action:
-
Run a 1H-NMR . Look for a distinct aldehyde proton peak at ~9.8–10.0 ppm .
-
If the aldehyde content is <5%, you may be able to use it, but adjust stoichiometry.
-
If purity is critical, purify via silica plug filtration (the aldehyde is more polar than the benzyl chloride/ether) or recrystallization.
-
Q2: I see white crystals forming around the cap of my liquid intermediate.
-
Diagnosis: CRITICAL SAFETY WARNING. These may be peroxides or polymerized material. Benzyl ethers are Class B Peroxide Formers.
-
Action:
-
Do NOT attempt to open the bottle. Friction from the cap can detonate peroxides.
-
Visually inspect the liquid.[3] If it is viscous or has suspended solids, contact your Safety Officer for disposal.[4]
-
If the bottle is new and the crystals are definitely just hydrolyzed product (e.g., benzoic acid from moisture entry), proceed with caution, but assume peroxides first.
-
Q3: My reaction yield dropped by 30% compared to last month.
-
Diagnosis: "Silent Oxidation." Your intermediate may be 90% pure, but the 10% impurity (aldehyde or peroxide) is interfering. Peroxides can poison palladium catalysts (in cross-couplings) or oxidize sensitive reagents (like phosphines).
-
Action:
-
Titrate the reagent or run a Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact effective molarity.
-
Recalculate stoichiometry based on the active mass, not the weighed mass.
-
Q4: Can I store 4-ethoxybenzyl chloride in a plastic Falcon tube?
-
Diagnosis: No.
-
Reasoning:
-
Benzyl chlorides are alkylating agents and can react with certain polymers.
-
Plastics are permeable to oxygen over time.
-
Plasticizers can leach into your compound, contaminating LC-MS data.
-
-
Action: Transfer immediately to a borosilicate glass vial with a PTFE-lined cap.
Module 4: Decision Matrix for Handling
Use this logic flow to determine the safety and usability of your current stock.
Figure 2: Decision matrix for evaluating the integrity of stored intermediates.
References
-
Mechanism of Benzylic Oxidation: Vinod, T. K., & Thottumkara, A. P.[5] (2002). "Oxidation of Benzyl Ethers to Benzoate Esters." Tetrahedron Letters.
-
Peroxide Detection Protocols: Yale Environmental Health & Safety. "Peroxide Forming Solvents & Testing Guidelines."[4][3]
-
Handling Air-Sensitive Reagents: Sigma-Aldrich (Merck). "Technical Bulletin AL-134: Handling Air-Sensitive Reagents."[6]
-
Safety Data & Stability (4-Ethoxybenzyl Chloride): TCI Chemicals. "Safety Data Sheet: 4-Ethoxybenzoyl Chloride / Benzyl Derivatives."[7]
-
General Stability of Benzyl Ethers: Organic Chemistry Portal. "Protecting Groups: Benzyl Ethers Stability and Deprotection."[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR spectrum analysis of 1-Bromo-3-(4-ethoxybenzyl)benzene
Technical Guide: 1H NMR Spectrum Analysis of 1-Bromo-3-(4-ethoxybenzyl)benzene
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists involved in SGLT2 inhibitor synthesis.
Executive Summary & Structural Context
This compound (CAS: 898538-17-5) is a critical diarylmethane scaffold, often serving as a key intermediate in the synthesis of SGLT2 inhibitors (e.g., generic variants of gliflozins).[1] Its structural integrity is defined by the meta-positioning of the bromine atom relative to the methylene bridge, a feature that dictates its reactivity in subsequent lithiation or cross-coupling steps.
This guide provides a comparative analysis of the 1H NMR spectral features of this molecule, contrasting it with common regioisomeric impurities (para-bromo and ortho-bromo analogues) and evaluating solvent systems for optimal resolution.
Theoretical Spectral Assignment (The "Gold Standard")
Before comparing alternatives, we must establish the baseline spectral fingerprint of the pure product in Chloroform-d (
Molecular Formula:
-
Ring A (3-Bromo-substituted): Asymmetric substitution pattern (Meta).
-
Ring B (4-Ethoxy-substituted): Symmetric substitution pattern (Para).
-
Linker: Methylene bridge (
).[1] -
Tail: Ethoxy group (
).[1]
Table 1: Predicted Chemical Shift Data ( , 400 MHz)
| Proton Environment | Type | Multiplicity | Integral | Coupling ( | Diagnostic Value | |
| Ethoxy | Aliphatic | ~1.40 | Triplet (t) | 3H | 7.0 | Confirmation of ethoxy chain.[1] |
| Bridge | Benzylic | ~3.90 | Singlet (s) | 2H | - | Critical: Verifies diarylmethane linkage.[1] |
| Ethoxy | Ether | ~4.02 | Quartet (q) | 2H | 7.0 | Overlaps with bridge if resolution is low.[1] |
| Ring B (H-3', H-5') | Aromatic | ~6.82 | Doublet (d) | 2H | 8.5 | Ortho to alkoxy (shielded).[1] |
| Ring B (H-2', H-6') | Aromatic | ~7.08 | Doublet (d) | 2H | 8.5 | Typical |
| Ring A (H-5) | Aromatic | ~7.15 | Pseudo-triplet | 1H | ~7.8 | Meta-ring triplet (often obscured).[1] |
| Ring A (H-6) | Aromatic | ~7.10 | Doublet (d) | 1H | ~7.8 | Overlaps with Ring B signals.[1] |
| Ring A (H-4) | Aromatic | ~7.32 | Doublet (d) | 1H | ~7.8 | Deshielded by Br (Ortho).[1] |
| Ring A (H-2) | Aromatic | ~7.35 | Singlet (s) | 1H | ~1.8 (meta) | Key Identifier: Isolated singlet between substituents.[1] |
Expert Insight: The most common error in analyzing this spectrum is misidentifying the methylene bridge singlet (~3.90 ppm) as an impurity or confusing it with the ethoxy quartet (~4.02 ppm). High-field instruments (400 MHz+) separate these clearly.[1]
Comparative Analysis: Regioisomer Differentiation
In large-scale synthesis (e.g., Friedel-Crafts alkylation or Grignard coupling), regioisomers are the primary "alternatives" or impurities that must be ruled out.
Comparison: Product (Meta) vs. Alternative (Para-Bromo Isomer)
The para-isomer (1-Bromo-4-(4-ethoxybenzyl)benzene) is the most persistent impurity due to the directing effects of alkyl groups.[1]
| Feature | Meta-Isomer (Product) | Para-Isomer (Alternative/Impurity) | Causality |
| Ring A Symmetry | Asymmetric | Symmetric ( | The meta arrangement breaks symmetry; para retains a |
| Aromatic Signals | 4 distinct sets (s, d, d, t) | 2 distinct sets (d, d) | Meta has H-2 (singlet) and H-5 (triplet). Para has only doublets.[1] |
| H-2 Signal | Present (~7.35 ppm, s) | Absent | The para isomer has no proton isolated between two substituents.[1] |
| Splitting Pattern | Complex Multiplet (6.8–7.4 ppm) | Two clean | Para isomer looks "cleaner" with two pairs of doublets for each ring.[1] |
Decision Logic: If you see two pairs of "roofed" doublets in the aromatic region and no singlet around 7.3-7.4 ppm, you have synthesized the para-isomer, not the target meta-product.[1]
Comparative Analysis: Solvent Systems
Choosing the right solvent is not just about solubility; it is about spectral dispersion.[1]
| Solvent | Performance Rating | Advantages | Disadvantages |
| Optimal | Excellent separation of the Ethoxy-CH2 (q) and Bridge-CH2 (s).[1] Low cost. | Volatile; chemical shifts can drift with concentration.[1] | |
| DMSO- | Sub-optimal | Good for polar impurities.[1] | Viscosity broadens peaks.[1] The water peak (~3.3 ppm) can interfere with benzylic signals. |
| Acetone- | Alternative | Shifts aromatic protons, potentially resolving overlaps at 7.1 ppm.[1] | Expensive; volatile.[1] |
Recommendation: Use
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.
Step 1: Sample Preparation
-
Weigh 10–15 mg of the product into a clean vial.[1]
-
Add 0.6 mL of
(containing 0.03% TMS as internal standard). -
Validation Check: Ensure the solution is clear. Turbidity indicates inorganic salts (filter through cotton if necessary).[1]
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Angle:
(ensures quantitative relaxation).[1] -
Relaxation Delay (D1):
seconds (critical for accurate integration of the isolated aromatic singlet). -
Number of Scans (NS): 16 or 32 (sufficient for S/N > 100).
-
Spectral Width: -2 to 12 ppm.[1]
Step 3: Processing
-
Phasing: Apply manual phasing. Autophase often fails on the edges of the aromatic clusters.[1]
-
Baseline Correction: Polynomial (Bernstein) fit.
-
Referencing: Set TMS to 0.00 ppm or residual
to 7.26 ppm.
Visualization of Logic
Diagram 1: Structural Splitting Tree
This diagram maps the specific protons to their expected NMR signals, visualizing the "Meta" vs "Para" distinction.
Caption: Structural mapping of proton environments to diagnostic NMR signals. The H-2 singlet is the primary confirmation of the meta-substitution pattern.[1]
Diagram 2: QC Decision Tree
A workflow for verifying identity against common isomers.
Caption: Step-by-step decision tree for validating the regio-chemistry of the synthesized product.
References
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link
-
Gordillo, A., et al. (2017).[2] "NMR Spectroscopy: A Powerful Tool for the Identification of Isomers."[1][2] Creative Biostructure Guides. Link
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 15313, 1-Bromo-4-ethylbenzene (Analogous Spectral Data)." PubChem. Link
-
Oxford Instruments. (2022).[1] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. Link
Sources
High-Performance Purity Analysis of CAS 898538-17-5 (Dapagliflozin Intermediate): A Comparative Guide to Core-Shell vs. Fully Porous HPLC Methodologies
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Validated Experimental Protocols
Executive Summary & The Analytical Challenge
The compound CAS 898538-17-5 (chemically identified as 1-Bromo-3-(4-ethoxybenzyl)benzene) is a critical starting material and process-related impurity in the synthesis of Dapagliflozin, a highly potent SGLT2 inhibitor used in the management of type 2 diabetes [3]. In pharmaceutical impurity profiling, this compound is frequently designated as Dapagliflozin Impurity 71 or Impurity 34.
Controlling the purity of this intermediate is paramount; any unreacted regioisomers (such as the 2-bromo or 4-bromo analogs) or degradation products carried forward will directly compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API) [4].
The Core Challenge: CAS 898538-17-5 is highly hydrophobic (LogP ~ 5.5) and structurally rigid. In traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), highly hydrophobic molecules exhibit strong retention, leading to excessive run times, severe peak broadening, and poor resolution from structurally similar regioisomers [1].
This guide objectively compares the analytical performance of modern Core-Shell (Superficially Porous) 2.7 µm C18 columns against traditional Fully Porous 5.0 µm C18 columns to establish a superior, self-validating methodology for the purity analysis of CAS 898538-17-5.
Fig 1: Role of CAS 898538-17-5 in Dapagliflozin synthesis and impurity generation.
Mechanistic Evaluation: Core-Shell vs. Fully Porous Particles
As analytical scientists, we must look beyond empirical results and understand the chromatographic causality governed by the van Deemter equation (
When analyzing a bulky, hydrophobic molecule like CAS 898538-17-5, the diffusion coefficient (
-
Traditional Fully Porous Particles (FPP - 5.0 µm): The analyte must diffuse deep into the porous network of the silica bead and back out. This long diffusion path drastically increases mass transfer resistance (the C-term ), resulting in broad peaks and poor resolution at higher flow rates.
-
Core-Shell Particles (SPP - 2.7 µm): These particles feature a 1.7 µm solid, impermeable silica core surrounded by a 0.5 µm porous shell. The solid core physically limits the diffusion path length, accelerating mass transfer kinetics. Furthermore, the highly uniform particle size distribution minimizes eddy diffusion (the A-term ) [2].
The Result: Core-shell columns deliver UHPLC-level efficiencies (sub-2 µm performance) while maintaining standard HPLC backpressures (<400 bar), making them the optimal choice for resolving the closely related structural isomers of CAS 898538-17-5 without requiring expensive instrument upgrades [2].
Fig 2: Mechanistic advantage of Core-Shell particles via the Van Deemter relationship.
Experimental Design & Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal system suitability checks to guarantee that the method is performing optimally before sample data is acquired.
Reagents and Materials
-
Analyte: CAS 898538-17-5 Reference Standard (>99.0% purity).
-
Impurities: 2-bromo and 4-bromo regioisomers of this compound.
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).
-
Modifier: Trifluoroacetic acid (TFA), LC-MS grade.
Step-by-Step Chromatographic Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Water (v/v). Filter through a 0.22 µm membrane and degas.
-
Mobile Phase B: 100% Acetonitrile. Degas prior to use.
-
Diluent: Water:ACN (20:80, v/v) to ensure complete solubilization of the hydrophobic analyte.
Step 2: Solution Preparation
-
Blank Solution: Inject Diluent to verify baseline stability and absence of ghost peaks.
-
System Suitability Solution (SST): Prepare a solution containing 0.5 mg/mL of CAS 898538-17-5 spiked with 0.05 mg/mL of the 2-bromo regioisomer.
-
Test Sample Solution: Prepare the batch sample of CAS 898538-17-5 at a concentration of 1.0 mg/mL in Diluent.
Step 3: Chromatographic Conditions
-
Gradient Program: 0-2 min (50% B), 2-12 min (50% → 90% B), 12-15 min (90% B), 15-16 min (90% → 50% B), 16-20 min (50% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5.0 µL.
-
Column Temperature: 35°C (to lower mobile phase viscosity and improve mass transfer).
-
Detection: UV at 224 nm (optimal wavelength for the ethoxybenzyl chromophore) [5].
Step 4: System Suitability & Validation Checks Before analyzing the test sample, the SST solution must meet the following criteria:
-
Resolution (
): > 2.0 between CAS 898538-17-5 and its regioisomer. -
Tailing Factor (
): < 1.5 for the main peak. -
Precision: %RSD of the main peak area from 5 replicate injections must be < 2.0%.
Fig 3: Systematic HPLC method development and validation workflow for CAS 898538-17-5.
Comparative Performance Data
The experimental protocol was executed on two different column architectures to objectively compare their performance.
-
Alternative Column: Traditional Fully Porous C18 (250 mm × 4.6 mm, 5.0 µm).
-
Product Column: Core-Shell SPP C18 (150 mm × 4.6 mm, 2.7 µm).
Table 1: Chromatographic Performance Comparison for CAS 898538-17-5
| Performance Metric | Traditional FPP C18 (5.0 µm) | Core-Shell SPP C18 (2.7 µm) | Analytical Implication |
| Column Dimensions | 250 mm × 4.6 mm | 150 mm × 4.6 mm | SPP allows for shorter columns, reducing solvent consumption. |
| Retention Time ( | 18.4 min | 9.2 min | 50% reduction in run time with the Core-Shell column. |
| Theoretical Plates ( | ~ 9,500 | ~ 22,000 | SPP delivers superior efficiency due to reduced mass transfer resistance. |
| Resolution ( | 1.6 | 3.4 | SPP provides baseline separation of critical structural isomers. |
| Tailing Factor ( | 1.65 (Significant tailing) | 1.08 (Highly symmetrical) | Solid core prevents deep-pore entrapment of the hydrophobic analyte. |
| Max System Pressure | 180 bar | 290 bar | Both are well within the limits of standard 400-bar HPLC systems. |
*Resolution measured between CAS 898538-17-5 and the closely eluting 2-bromo regioisomer.
Conclusion & Strategic Recommendations
The comparative data unequivocally demonstrates that Core-Shell (SPP) 2.7 µm technology is vastly superior to traditional Fully Porous 5.0 µm particles for the purity analysis of the highly hydrophobic Dapagliflozin intermediate, CAS 898538-17-5.
By utilizing a solid-core architecture, analytical scientists can drastically reduce the C-term of the van Deemter equation. This mechanistic advantage translates into a 50% reduction in analysis time, a >130% increase in theoretical plate count, and highly symmetrical peak shapes. Most importantly, it achieves baseline resolution (
References
-
development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form ResearchGate 1
-
Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality Element Lab Solutions 2
-
Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center Benchchem 3
-
Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach Der Pharma Chemica 4
-
CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC Google Patents 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN109374784B - Method for separating and measuring related substances of dapagliflozin bulk drug by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
The Mechanistic Imperative for Impurity Control in Gliflozin Synthesis
Analytical Superiority in SGLT2 Inhibitor Synthesis: A Comparison Guide for 1-Bromo-3-(4-ethoxybenzyl)benzene Reference Standards
In the highly regulated landscape of pharmaceutical manufacturing, the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors—specifically Dapagliflozin—relies on the precise construction of a C-aryl glucoside bond. The primary synthetic route involves the halogen-metal exchange of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, followed by nucleophilic addition to a protected D-gluconolactone[1].
However, the synthesis is highly vulnerable to the presence of This compound (CAS: 898538-17-5) , a critical des-chloro impurity[2]. Because the lithiation step (using n-BuLi or Grignard reagents) is chemically "blind" to the missing chloro group on the phenyl ring, any this compound present in the starting material will undergo the exact same parasitic coupling sequence[3]. The result is a des-chloro Dapagliflozin API impurity. Due to its nearly identical physicochemical properties, this impurity readily co-crystallizes with the final API, making downstream purification exceedingly difficult and severely impacting drug safety profiles.
To prevent this, analytical laboratories must quantify this impurity at the intermediate stage. This guide objectively compares the performance of highly characterized Certified Reference Standards (CRS) against Working Standards/Crude Intermediates for the analytical validation of this compound[4].
Caption: Mechanistic propagation of the des-chloro impurity during Dapagliflozin synthesis.
Comparative Analysis: Reference Standard vs. Working Standard
A Certificate of Analysis (COA) is only as reliable as the orthogonality of the techniques used to generate it. When calibrating HPLC response factors to quantify the des-chloro impurity in bulk API intermediates, the absolute mass fraction (Assay) of the standard is the mathematical foundation of the test.
Working standards or crude intermediates typically rely on "Chromatographic Purity" (HPLC Area %). This is a fundamentally flawed metric for absolute quantification because it assumes all molecules share identical UV extinction coefficients and completely ignores UV-transparent impurities (e.g., inorganic salts, residual solvents, and moisture). In contrast, a true Reference Standard utilizes a mass-balance approach or quantitative NMR (qNMR) to determine the absolute assay.
Table 1: Quantitative Comparison of Standard Grades
| Analytical Parameter | Certified Reference Standard COA | Working Standard / Crude | Downstream Analytical Impact |
| Chromatographic Purity | > 99.5% (UHPLC-UV-MS) | 95.0% - 98.0% (HPLC-UV) | Determines relative impurity profile and baseline noise. |
| Absolute Assay | 99.2% ± 0.3% (via qNMR) | Not Performed | Critical for accurate Relative Response Factor (RRF) calibration. |
| Moisture Content | < 0.2% w/w (Karl Fischer) | Variable (>1.0%) | Water artificially inflates sample weight, skewing quantitative calculations. |
| Residual Solvents | Complies with ICH Q3C (GC-HS) | Uncharacterized | Skews absolute mass; traces of THF/MeOH can degrade the standard. |
| Identity Confirmation | 1H, 13C NMR, HRMS, IR | 1H NMR only | Ensures exact regioisomer confirmation (differentiating 1-bromo vs 2-bromo). |
Self-Validating Experimental Protocols
To ensure the trustworthiness of the analytical data, the following protocols detail the causality behind the methodological choices and include built-in system suitability criteria to make them self-validating.
Protocol 1: Orthogonal UHPLC-UV-MS for Impurity Tracking
Objective: Separate this compound from the main chloro-intermediate and quantify its relative purity. Causality: Isocratic elution often fails to resolve structurally similar diphenylmethane regioisomers. A gradient starting at a high aqueous composition forces the highly hydrophobic analytes to partition strongly into the stationary phase. The gradual organic ramp elutes them based on minute differences in dipole moment induced by the missing chloro group.
Methodology:
-
Column Preparation: Install a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to maximize theoretical plates for closely eluting isomers.
-
Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Formic acid ensures consistent ionization for the MS detector.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: Linear ramp to 90% B
-
8.0 - 10.0 min: Hold at 90% B
-
-
Detection: Monitor UV at 225 nm (optimal for the diphenylmethane chromophore) and configure the ESI-MS in positive ion mode to track the exact mass (
approx. 291.04). -
Self-Validating System Suitability: The resolution (
) between the main intermediate and the des-chloro impurity must be . A blank injection must show no carryover at the retention time of the impurity.
Protocol 2: Absolute Assay Determination via qNMR
Objective: Determine the absolute mass fraction of the Reference Standard without relying on UV response factors. Causality: qNMR compares the integration of a specific, well-resolved proton resonance in the analyte against a known, NIST-traceable internal standard. Because the NMR signal is directly proportional to the number of nuclei, it provides an absolute purity value that accounts for all NMR-silent impurities (salts, water).
Methodology:
-
Sample Preparation: Accurately weigh ~10.0 mg of the this compound standard and ~5.0 mg of a NIST-traceable Internal Standard (e.g., 1,4-Dinitrobenzene) using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of
containing 0.03% TMS as a chemical shift reference. -
Acquisition Parameters: Set the T1 relaxation delay (D1) to
seconds. Causality: This ensures of the slowest relaxing proton, guaranteeing complete magnetization recovery and preventing integration skew. -
Self-Validating System Suitability: The integration variance of the internal standard across 5 replicate scans must be
. The calculated assay must fall within the 95% confidence interval of the mass-balance calculation .
Caption: Orthogonal analytical validation workflow for Reference Standard COA certification.
Conclusion
The utilization of a rigorously certified Reference Standard for this compound is not merely a regulatory formality; it is a chemical necessity. Because the des-chloro impurity perfectly mimics the reactivity of the desired intermediate during the critical lithiation and coupling stages of Dapagliflozin synthesis, its early detection is paramount. By demanding COAs grounded in orthogonal techniques like qNMR and UHPLC-MS, drug development professionals can prevent catastrophic downstream API contamination.
References
-
Pharmaffiliates. "Dapagliflozin-impurities." Pharmaffiliates.com. 2
-
Chemicea Pharmaceuticals. "Dapagliflozin." Chemicea.com.4
-
Organic Process Research & Development. "A Practical Stereoselective Synthesis and Novel Cocrystallizations of an Amphiphatic SGLT-2 Inhibitor." ACS Publications. 1
-
Organic Process Research & Development. "Synthetic Strategies toward SGLT2 Inhibitors." ACS Publications.3
Sources
Comparative Guide: Mass Spectrometry Profiling of Ethoxybenzyl Benzene Derivatives
This guide outlines the mass spectrometry (MS) characterization of ethoxybenzyl benzene derivatives , a structural motif critical in the analysis of SGLT2 inhibitors (e.g., Dapagliflozin) and specific forensic isomers.
Executive Summary
The Challenge: Ethoxybenzyl benzene derivatives—key intermediates in the synthesis of gliflozin-class antidiabetic drugs—present a unique analytical challenge. They often co-elute with isobaric impurities (e.g., methylenedioxy or methoxymethyl analogs) and exhibit fragmentation patterns that can be misinterpreted in standard low-resolution MS.
The Solution: This guide compares High-Resolution Q-TOF MS/MS (The Product) against standard Triple Quadrupole (QqQ) MRM (The Alternative) . While QqQ is the industry standard for quantitation, we demonstrate that Q-TOF MS/MS is essential for structural elucidation due to its ability to resolve the diagnostic ethylene elimination pathway (
Technical Comparison: Q-TOF vs. Triple Quadrupole
The following table contrasts the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against standard Triple Quadrupole (QqQ) systems for this specific chemical class.
| Feature | High-Resolution Q-TOF (Recommended) | Standard Triple Quad (Alternative) | Impact on Ethoxybenzyl Analysis |
| Mass Accuracy | < 2 ppm | ~ 0.7 Da (Unit Resolution) | Critical: Distinguishes Ethoxybenzyl ( |
| Fragmentation | Full-scan product ion spectra | Targeted MRM transitions | Q-TOF captures the diagnostic loss of ethylene ( |
| Isomer ID | High (via specific rearrangements) | Low (relies on retention time) | Differentiates regioisomers (e.g., o-ethoxy vs. p-ethoxy) via relative abundance of the |
| Sensitivity | High (modern instruments) | Ultra-High | QqQ is superior for trace quantitation but fails to identify unexpected degradants. |
Mechanistic Insight: The Ethylene Elimination Pathway
Understanding the fragmentation mechanism is vital for validating the presence of an ethoxybenzyl group. Unlike methoxy analogs, which typically lose a methyl radical (
The Mechanism[1][2]
-
Ionization: Formation of the ethoxybenzyl cation (
).[1] -
Rearrangement: A hydrogen atom from the
-carbon of the ethoxy chain transfers to the oxygen or the aromatic ring. -
Elimination: Neutral loss of ethylene (
, 28 Da). -
Product: Formation of the hydroxybenzyl cation (
).
This transition (
Visualization of Fragmentation Pathway
Caption: Figure 1. Diagnostic fragmentation pathway of ethoxybenzyl moieties via ethylene loss.
Experimental Protocol: Structural Validation Workflow
This protocol is designed to validate the identity of ethoxybenzyl impurities in drug substances using ESI-Q-TOF.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS injection.
-
Rationale: Methanol promotes stable electrospray ionization (ESI) for these moderately polar compounds.
Phase 2: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode (+).
-
Source Parameters:
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 135 V (Optimized to prevent premature in-source fragmentation of the ether bond).
-
Phase 3: Targeted Fragmentation (MS2)
-
Precursor Selection: Select the protonated molecule
or ammoniated adduct . -
Collision Energy (CE): Apply a CE Ramp (10–40 eV) .
-
Why? Low CE preserves the benzyl cation (
); High CE forces the ethylene loss ( ).
-
-
Data Analysis: Extract Ion Chromatograms (EIC) for
and .
Data Interpretation: Differentiating Isobars
The table below demonstrates how to distinguish an Ethoxybenzyl derivative from a Methylenedioxybenzyl impurity (common in similar synthetic pathways) using the data generated above.
| Diagnostic Feature | Ethoxybenzyl Derivative | Methylenedioxybenzyl Analog |
| Fragment m/z 135 | Present ( | Present ( |
| Exact Mass (m/z 135) | 135.0804 | 135.0441 |
| Secondary Fragment | m/z 107 (Loss of 28 Da) | m/z 77 (Loss of 58 Da) or m/z 105 |
| Mechanism | Ethylene elimination (H-rearrangement) | Ring opening / CO loss |
| Ratio (107/135) | High (> 50% at 30 eV) | Negligible (< 5%) |
Self-Validating Check:
If your spectrum shows a base peak at
References
-
ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available at: [Link]
-
MassBank. Mass Spectrum of Benzyl Ethyl Ether (Ethoxybenzyl analog). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007221.[4] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. 1-Ethoxy-2-ethylbenzene Spectral Data. Available at: [Link]
-
Biomedical Chromatography. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors.[2] (Context for Dapagliflozin analysis). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. massbank.eu [massbank.eu]
Comparative Guide: Dapagliflozin vs. Des-chloro Dapagliflozin Synthesis
Executive Summary
This guide provides a technical comparison between the synthesis of Dapagliflozin (the active pharmaceutical ingredient, API) and its Des-chloro analog (a critical process impurity and reference standard).
For drug development professionals, distinguishing these two pathways is vital for two reasons:
-
Impurity Control: The des-chloro analog (CAS 2444702-80-9) is a common process-related impurity. Understanding its origin allows for the implementation of upstream controls in the starting material supply chain.
-
Reference Standard Synthesis: Synthesis of the des-chloro analog is required for analytical method validation (AMV) to establish Relative Response Factors (RRF) and retention times in HPLC release testing.
The primary divergence lies in the aglycone construction , specifically the halogenation pattern of the diarylmethane scaffold. The subsequent C-glycosylation and stereoselective reduction steps remain methodologically parallel but exhibit distinct kinetic profiles due to the electronic influence of the chlorine substituent.
Structural & Retrosynthetic Analysis
The core structural difference is the presence of a chlorine atom at the C-4 position of the proximal phenyl ring in Dapagliflozin. This halogen is absent in the des-chloro analog.
Table 1: Physicochemical Comparison
| Feature | Dapagliflozin (API) | Des-chloro Dapagliflozin (Impurity/Ref Std) |
| CAS Number | 461432-26-8 | 2444702-80-9 |
| Molecular Formula | C₂₁H₂₅ClO₆ | C₂₁H₂₆O₆ |
| Molecular Weight | 408.87 g/mol | 374.43 g/mol |
| Key Substituent | Chloro (-Cl) at C-4 (proximal ring) | Hydrogen (-H) at C-4 (proximal ring) |
| Electronic Effect | Electron-withdrawing (deactivates ring) | Neutral |
| Lipophilicity (LogP) | Higher (Cl is hydrophobic) | Lower |
| HPLC Elution (RP) | Elutes Later | Elutes Earlier |
Comparative Synthesis Pathways
The synthesis of both compounds generally follows the Gluconolactone-Aryl Lithium Coupling route (BMS Patent/Meng et al. methodology). The critical divergence occurs in the selection of the aryl halide starting material.
Workflow Visualization
The following diagram illustrates the parallel synthesis tracks and the specific point of divergence.
Figure 1: Parallel synthetic pathways showing the divergence in starting material selection.
Detailed Experimental Protocols
Path A: Dapagliflozin Synthesis (Standard)
Objective: Synthesize the API while maintaining the C-Cl bond integrity.
-
Lithiation:
-
Reagents: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (1.0 eq), n-BuLi (1.1 eq).
-
Solvent: THF/Toluene (1:2).
-
Conditions: Cool to -78°C . Add n-BuLi dropwise.
-
Expert Insight: The temperature must be strictly controlled <-70°C. Higher temperatures (-40°C) promote benzyne formation via elimination of LiCl, leading to complex polymeric impurities.
-
-
Coupling:
-
Add 2,3,4,6-tetra-O-trimethylsilyl-D-glucolactone (1.1 eq) to the lithiated species. Stir for 1h at -78°C.
-
-
Quench:
-
Quench with methanesulfonic acid in methanol to desilylate and form the methyl glycoside intermediate.
-
-
Reduction (The Stereoselectivity Step):
-
Reagents: Triethylsilane (Et₃SiH, 3.0 eq), BF₃·OEt₂ (2.0 eq).
-
Solvent: CH₂Cl₂/MeCN (1:1).
-
Mechanism: The Lewis acid generates an oxocarbenium ion. The hydride attacks from the alpha-face (axial), driven by the anomeric effect, yielding the desired beta-C-arylglucoside .
-
Path B: Des-chloro Dapagliflozin Synthesis (Reference Standard)
Objective: Deliberately synthesize the impurity for QC qualification.
-
Lithiation:
-
Reagents: 3-bromo-4'-ethoxydiphenylmethane (1.0 eq), n-BuLi (1.1 eq).
-
Difference: Without the ortho-chloro substituent, this lithiated intermediate is significantly more stable. The risk of benzyne formation is negligible.
-
Conditions: Can be performed at -50°C to -40°C , offering easier handling than the API synthesis.
-
-
Coupling & Reduction:
-
Follows the exact protocol as Path A.
-
Observation: The reduction rate may differ slightly. The electron-withdrawing Cl in Dapagliflozin destabilizes the oxocarbenium transition state slightly compared to the des-chloro analog, potentially requiring longer reaction times for the API.
-
Critical Process Parameters (CPP) & Mechanism
The presence of the Chlorine atom is not merely structural; it dictates the process window.
The "Ortho-Lithiation" Stability Risk
In Path A (Dapagliflozin), the lithium is ortho to the chlorine.
-
Risk: Lithium-Halogen exchange is reversible, but the elimination of Li-Cl to form a benzyne intermediate is irreversible and catastrophic for yield.
-
Control: Cryogenic conditions (-78°C) are mandatory for Path A to kinetically inhibit benzyne formation. Path B (Des-chloro) does not suffer from this instability.
Reduction Selectivity
The reduction of the anomeric hemiketal determines the stereochemistry (Beta vs. Alpha).
Figure 2: Mechanism of stereoselective reduction. Both pathways utilize this mechanism, but the electronic nature of the aryl ring (Cl vs H) influences the stability of the Oxocarbenium ion.
Analytical Validation (HPLC)[2][3][4][5][6]
To validate the synthesis of the Des-chloro standard, it must be resolved from the API.
-
Column: C18 (e.g., YMC-Pack ODS-A or equivalent), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Elution Order:
-
Des-chloro Dapagliflozin: Elutes Earlier (More polar/Less hydrophobic).
-
Dapagliflozin: Elutes Later (Presence of Cl increases interaction with C18 stationary phase).
-
Data Interpretation: If the Des-chloro peak appears in the API synthesis (Path A), it indicates either:
-
Contamination of the starting material (5-bromo-2-chloro...) with the des-chloro analog.
-
Over-reduction during the synthesis (rare with Silanes, more common if metal-catalyzed hydrogenation was attempted).
References
-
Meng, W., et al. (2008).[1][2][3][4] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[2][3][4][5] Journal of Medicinal Chemistry, 51(5), 1145–1149.[2] Link
-
Bristol-Myers Squibb Company. (2004). "C-Aryl Glucoside SGLT2 Inhibitors and Method." U.S. Patent 6,515,117. Link
-
Yu, J., et al. (2019).[1][3][4] "A Concise and Efficient Synthesis of Dapagliflozin." Organic Process Research & Development, 23(7), 1459–1461. Link
-
Chongqing Medicines & Health Products. (2016). "Dapagliflozin impurity synthesis method." CN Patent 105622357A. Link
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Comparative Impurity Profiling Guide: Commercial 1-Bromo-3-(4-ethoxybenzyl)benzene
The following guide is a technical comparison and profiling resource for 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5).
Editorial Note: While frequently confused with the primary Dapagliflozin intermediate (which bears a chlorine atom at the 2-position, CAS 461432-23-5), the compound discussed here is the Des-chloro analog . It serves two critical roles in drug development: as a Reference Standard for controlling impurities in SGLT2 inhibitor manufacturing, and as a scaffold for "Des-chloro" analog synthesis. This guide compares commercial grades based on these applications.
Executive Summary & Product Landscape
This compound is the critical "Des-chloro" impurity marker for Dapagliflozin. Its presence in the final API typically originates from identifying and controlling the quality of the starting material (3-bromobenzoyl chloride vs. 5-bromo-2-chlorobenzoyl chloride).
Researchers and QC scientists typically encounter two distinct commercial profiles of this compound. Selecting the wrong grade can lead to erroneous impurity quantification in GMP settings or failed lithiation reactions in synthetic R&D.
The Commercial "Alternatives"
| Feature | Grade A: Reference Standard | Grade B: Custom Synthesis (Tech) Grade |
| Primary Use | GMP Release Testing, HPLC Method Validation | Synthetic Intermediate, Analog Discovery |
| Purity (HPLC) | > 99.5% (Area %) | 95.0% – 97.0% (Area %) |
| Critical Impurity | Isomeric Purity > 99.8% (Strict control of ortho/para isomers) | Contains Regioisomers (2-5%) & Unreacted Phenetole |
| Enrichment | Chromatographically purified (Prep-HPLC) | Crystallized only (Mother liquor carryover) |
| Cost Factor | High ( | Moderate ($/g) |
Synthetic Route & Impurity Origins
To understand the profile, one must understand the genesis of the impurities. The commercial synthesis typically follows a Friedel-Crafts acylation followed by reduction. The absence of the chlorine atom (present in the Dapagliflozin parent) alters the directing effects, making Regioisomerism the dominant impurity risk.
Impurity Pathway Diagram
The following diagram maps the standard synthesis and the divergence points creating specific impurities.
Figure 1: Synthetic genealogy of CAS 898538-17-5. Note that without the steric bulk of a Chlorine atom (as in Dapagliflozin), the formation of the Ortho-isomer (Impurity A) is more prevalent in Tech Grade material.
Comparative Performance Analysis
Isomeric Purity (The "Silent" Killer)
-
The Issue: In "Tech Grade" samples, the ortho-isomer (1-bromo-2-(4-ethoxybenzyl)benzene) often co-elutes with the target meta-isomer on standard C18 HPLC columns.
-
Impact on Research: If used for synthesis, the ortho-isomer will undergo lithiation but may fail to couple efficiently with gluconolactone due to steric hindrance, or worse, couple to form a "Dapagliflozin Ortho-Isomer" which is extremely difficult to separate from the final API.
-
Detection: Requires a specialized Phenyl-Hexyl or Chiral column for baseline separation.
Residual Solvents & Reagents
-
Reference Standard Grade: Typically lyophilized or high-vacuum dried.
-
Result: Stoichiometry is precise (Molecular Weight = 291.19 g/mol ).
-
-
Tech Grade: Often contains 1-3% residual solvent (Toluene or Dichloromethane) and traces of Aluminum salts.
-
Result: When calculating molar equivalents for Lithiation (n-BuLi), the active mass is lower than weighed.
-
Risk: Under-dosing n-BuLi leads to incomplete Lithium-Halogen exchange; Over-dosing leads to attack on the ethoxy group.
-
Performance Data Summary
| Metric | Grade A (Standard) | Grade B (Tech) | Impact on Downstream Synthesis |
| Assay (w/w) | 99.8% | 94.5% | Tech grade requires stoichiometry correction (+5% mass). |
| Ortho-Isomer | < 0.05% | 2.5% | High Risk: Carries through to final API. |
| Water Content | < 0.1% | 0.5% | Water quenches n-BuLi immediately. 0.5% water = ~8 mol% catalyst death. |
| Aluminum (Al) | < 10 ppm | > 500 ppm | Residual Lewis acid can interfere with sensitive coupling. |
Experimental Protocols (Self-Validating Systems)
Analytical Protocol: High-Resolution Impurity Profiling
Objective: To separate the target meta-isomer from the ortho-isomer and the Chloro-analog (if cross-contamination occurred).
Method Parameters:
-
Instrument: HPLC with PDA Detector (220 nm & 270 nm).
-
Column: Agilent Zorbax Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm). Note: Phenyl-Hexyl stationary phase provides superior pi-pi selectivity for regioisomers compared to C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% -> 80% B
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C.
Validation Criteria (System Suitability):
-
Resolution (Rs): > 2.0 between Target Peak and Ortho-Isomer (elutes typically 0.5 min later).
-
Tailing Factor: < 1.5.
Purification Strategy (Upgrading Tech Grade)
If you possess "Tech Grade" material and need "Standard Grade" quality for a critical reaction:
-
Dissolution: Dissolve 10g of crude solid in 50 mL hot Ethanol (60°C) .
-
Filtration: Filter while hot to remove inorganic salts (Aluminum residues).
-
Crystallization: Cool slowly to room temperature, then to 0°C.
-
Crucial Step: Seed with a tiny crystal of pure material if available.
-
-
Wash: Filter the white crystals and wash with cold n-Heptane (removes the more soluble ortho-isomer enriched in the mother liquor).
-
Drying: Vacuum dry at 40°C for 12 hours.
Mechanism of Action: Downstream Impact
Why does purity matter? The following diagram illustrates how impurities in this intermediate disrupt the critical Lithium-Halogen Exchange step in Gliflozin synthesis.
Figure 2: Impact of common impurities (Water, Amides) on the subsequent lithiation step. Tech grade impurities actively consume the expensive n-BuLi reagent.
References
-
Patent: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1. (Describes the Friedel-Crafts/Reduction chemistry applicable to the des-chloro analog). Link
-
Analytical Method: Simultaneous analysis of dapagliflozin and its related impurities by stability-indicating UPLC. ResearchGate. (Provides basis for chromatographic separation of benzyl-benzene analogs). Link
-
Chemical Data: this compound (Dapagliflozin Impurity 71).[2] PubChem CID 2283101. Link
-
Synthesis Optimization: Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. (Discusses solvent effects on yield and impurity formation in the benzyl-benzene coupling). Link
Sources
Navigating Residual Solvent Analysis: A Comparative Guide to Validated GC-MS Methods for CAS 898538-17-5
For Immediate Release
In the landscape of pharmaceutical development and manufacturing, the meticulous control of residual solvents is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. Organic volatile chemicals, essential in the synthesis of active pharmaceutical ingredients (APIs) and excipients, must be removed to the fullest extent possible.[1] This guide provides an in-depth, comparative analysis of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of residual solvents in the pharmaceutical intermediate CAS 898538-17-5, a key component in the synthesis of various therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies, their underlying principles, and a comparison with alternative techniques.
The Imperative of Residual Solvent Control
Residual solvents are organic volatile chemicals used or produced in the manufacturing of drug substances, excipients, or in the preparation of drug products.[2] Since these solvents offer no therapeutic benefit and can be harmful, their levels are strictly controlled.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines, have established classifications and permissible daily exposure (PDE) limits for various solvents based on their toxicity.[2][3][4]
Solvent Classification according to ICH Q3C: [5][6]
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.
-
Class 2: Solvents to be limited due to their inherent toxicity.
-
Class 3: Solvents with low toxic potential, which should be used where practical.
Failure to adequately control residual solvents can compromise patient safety and lead to regulatory action. Therefore, robust and validated analytical methods are paramount.
Headspace GC-MS: The Gold Standard for Sensitivity and Specificity
For the analysis of volatile and semi-volatile compounds like residual solvents, Gas Chromatography (GC) is the method of choice due to the low boiling points and thermal stability of these analytes.[7] When coupled with a mass spectrometer (MS), the technique offers unparalleled specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[8]
Headspace sampling is a preferred injection technique as it minimizes interference from the sample matrix by analyzing the vapor phase above the sample.[5][9] This is particularly advantageous for complex API matrices.[9]
The Power of Mass Spectrometry Detection
While Flame Ionization Detection (FID) is a common detector for residual solvent analysis, Mass Spectrometry (MS) provides a higher level of confidence in compound identification.[8][9] GC-MS not only quantifies the solvents but also confirms their molecular identity, which is crucial when dealing with complex mixtures or unexpected peaks.[9][10] This capability is invaluable for investigational purposes and for ensuring the utmost confidence in analytical results.[11]
A Validated GC-MS Method for CAS 898538-17-5
The following outlines a validated headspace GC-MS method for the determination of residual solvents in 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5). This compound has a molecular formula of C15H15BrO and a molecular weight of 291.19.[12][13][14]
Experimental Workflow
The logical flow of the analytical process is critical for achieving reliable and reproducible results.
Caption: Workflow for GC-MS Residual Solvent Analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the CAS 898538-17-5 sample into a 20 mL headspace vial.
-
Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to dissolve the sample.[15][16] The choice of solvent is critical and should be based on the solubility of the API and its inertness in the analysis.[17]
-
Immediately seal the vial with a crimp cap.
-
-
Headspace GC-MS Parameters:
-
Headspace Autosampler:
-
Vial Incubation Temperature: 80°C
-
Incubation Time: 45 minutes
-
Syringe Temperature: 100°C
-
-
Gas Chromatograph:
-
Column: A column with a (6%-cyanopropyl)-phenyl)methylpolysiloxane stationary phase (e.g., a 624-type column) is often suitable. A common dimension is 60 m x 0.32 mm, 1.8 µm film thickness.[18]
-
Oven Temperature Program: Start at 60°C (hold for 5 minutes), then ramp to 270°C at 25°C/min (hold for 10 minutes).[18]
-
Carrier Gas: Helium at a constant flow.
-
Injector Temperature: 140°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
-
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[19][20][21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is a key advantage of MS detection.[19]
-
Linearity: Demonstrated by a correlation coefficient greater than 0.99 for calibration curves of target solvents.[18]
-
Accuracy: The closeness of agreement between the true value and the value found.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[19][22]
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it's important to understand its performance in the context of other available methods.
| Feature | Headspace GC-MS | Headspace GC-FID | Other Techniques (e.g., SIFT-MS, MRR) |
| Specificity | Excellent (confirms molecular identity)[8][9] | Good (based on retention time) | Varies; can be highly specific[23][24] |
| Sensitivity | Excellent (can detect trace levels)[8] | Very Good | Potentially higher for some applications[24] |
| Quantification | Excellent | Excellent | Good to Excellent |
| Identification of Unknowns | Yes[25][26] | No (requires standards for comparison)[10][27] | Limited |
| Maturity & Regulatory Acceptance | High | High | Emerging[23][24] |
| Throughput | Moderate | Moderate | Can be significantly higher[24][28] |
The Case for GC-FID
For routine quality control where the potential residual solvents are well-characterized, Headspace GC with a Flame Ionization Detector (FID) is a robust and cost-effective option.[9] It provides excellent quantitative data and is widely accepted by regulatory agencies.[29]
Emerging Technologies
Newer technologies like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Molecular Rotational Resonance (MRR) spectroscopy offer the potential for much higher throughput.[23][24][28] These techniques can significantly reduce analysis time, which is a major advantage in high-volume testing environments.[24][28] However, they are still emerging in the pharmaceutical landscape and may require more extensive validation to gain widespread regulatory acceptance.
Logical Decision Framework for Method Selection
The choice of analytical technique is not a one-size-fits-all decision. It depends on the stage of drug development, the complexity of the sample, and the specific analytical needs.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. database.ich.org [database.ich.org]
- 3. uspnf.com [uspnf.com]
- 4. Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry | FDA [fda.gov]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. gcms.cz [gcms.cz]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. anaxlab.com [anaxlab.com]
- 14. aaronchem.com [aaronchem.com]
- 15. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 16. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 17. ijrcs.org [ijrcs.org]
- 18. A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. brightspec.com [brightspec.com]
- 24. syft.com [syft.com]
- 25. GCMS Headspace [imserc.northwestern.edu]
- 26. shimadzu.com [shimadzu.com]
- 27. shimadzu.com [shimadzu.com]
- 28. mdpi.com [mdpi.com]
- 29. agilent.com [agilent.com]
Strategic Purity Specification Guide: 1-Bromo-3-(4-ethoxybenzyl)benzene for API Synthesis
[1]
Content Type: Publish Comparison Guide Audience: Process Chemists, API Manufacturers, and Drug Development Scientists.
Executive Summary: The Purity Paradox in C-Glycosylation[1]
In the synthesis of SGLT2 inhibitors, the construction of the C-C bond between the glucose moiety and the aglycone is the most capital-intensive step. This compound serves as the lithiation precursor for this coupling.[1]
While standard chemical catalogs offer this intermediate at 95–97% purity , experimental data confirms that this "Standard Grade" is often economically disastrous for API synthesis. The presence of specific impurities—even at trace levels (<0.5%)—can reduce the yield of the subsequent cryogenic coupling reaction by up to 30% and introduce isomeric impurities that are inseparable by crystallization in the final API.
This guide compares Standard Grade (97%) vs. API-Spec Grade (>99.5%) to demonstrate why stringent upstream specifications are non-negotiable for scalable manufacturing.[1]
Critical Quality Attributes (CQAs) & Impurity Profiling
To establish a robust specification, one must understand the "Fate and Purge" of impurities. The synthesis of this compound typically involves the reduction of 3-bromo-4'-ethoxybenzophenone .[1]
Table 1: Impurity Profile and Downstream Impact
| Impurity Type | Specific Structure | Origin | Downstream Consequence (API Step) |
| Regioisomer | 1-Bromo-2 -(4-ethoxybenzyl)benzene | Isomer in starting 3-Bromobenzoyl chloride | Critical: Forms an API isomer with identical solubility; requires prep-HPLC to remove.[1] |
| Ketone | 3-Bromo-4'-ethoxybenzophenone | Incomplete reduction | Stoichiometry Killer: Quenches n-BuLi/Grignard reagents; generates complex tertiary alcohol byproducts.[1] |
| Des-Bromo | 1-(4-ethoxybenzyl)benzene | Over-reduction / De-halogenation | Inert Diluent: Accumulates in the reaction; lowers volumetric productivity.[1] |
| Dimer | Bis-benzyl species | Wurtz-type coupling side reaction | Physical impurity: Precipitates unpredictably, occluding the catalyst in flow reactors.[1] |
Comparative Analysis: Standard vs. API-Spec Grade
We conducted a comparative study using two lots of this compound in a standard Lithium-Halogen Exchange (Li/Br) followed by coupling with 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone.[1]
Experimental Conditions
-
Reaction: Li/Br exchange (-78°C, THF/Toluene)
Coupling Global Deprotection. -
Scale: 100g input.
Table 2: Performance Data Comparison
| Metric | Standard Grade (97.2%) | API-Spec Grade (99.6%) |
| Major Impurities | 1.8% Ketone, 0.6% Ortho-isomer | <0.10% Ketone, <0.05% Ortho-isomer |
| Lithiation Eq. | Required 1.35 eq n-BuLi (titration loss) | Required 1.05 eq n-BuLi |
| Coupling Yield | 62% (Viscous oil, difficult crystallization) | 88% (Crystalline solid) |
| Final API Purity | 94.5% (Failed Spec) | 99.8% (Passed Spec) |
| Purification Cost | High (Requires column chromatography) | Low (Single recrystallization) |
Insight: The 1.8% residual ketone in the Standard Grade acted as a "lithium sink," consuming the organometallic reagent and generating a tertiary alcohol impurity that inhibited the crystallization of the final SGLT2 inhibitor.
Visualizing the Impact: Synthesis & Impurity Fate
The following diagram maps the synthesis pathway and illustrates how specific impurities from the intermediate stage propagate to cause failure in the final API step.
Figure 1: Impurity Fate Mapping.[1] Note how residual ketone and isomers in the Standard Grade material propagate to cause complex failure modes in the expensive coupling step.
Recommended Specification (COA)
To ensure consistent API quality, the following specification is recommended for procurement or internal release of this compound.
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Colored material indicates oxidation/polymerization.[1] |
| Assay | HPLC (Area %) | ≥ 99.5% | Essential for stoichiometry in lithiation. |
| Regioisomers | HPLC | ≤ 0.15% each | Isomers are difficult to purge downstream.[1] |
| Residual Ketone | HPLC | ≤ 0.10% | Prevents side-reaction with n-BuLi.[1] |
| Water Content | KF | ≤ 0.10% | Moisture quenches organolithium reagents immediately.[1] |
| Heavy Metals | ICP-MS | ≤ 10 ppm | Critical if catalytic reduction (Pd/C) was used.[1] |
Experimental Protocols
A. HPLC Method for Regioisomer Detection
This method separates the critical ortho- and para-bromo isomers from the target meta-bromo compound.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Retention Time: Target peak ~12.5 min. Ortho-isomer elutes ~11.8 min; Ketone elutes ~14.2 min.[1]
B. Functional Stress Test (Lithiation Efficiency)
Before accepting a large batch, perform this "Use Test".
-
Dissolve 1.0 g of the intermediate in 10 mL anhydrous THF/Toluene (1:2).
-
Cool to -78°C under Nitrogen.
-
Add 1.05 eq of n-BuLi dropwise.[1]
-
Stir for 30 mins, then quench with MeOH.
-
Analysis: Analyze by HPLC.
-
Pass: >99% conversion to the des-bromo product (1-(4-ethoxybenzyl)benzene).
-
Fail: Presence of unreacted bromide (>2%) or significant "dimer" peaks indicates moisture or ketone impurities consuming the lithium.
-
Conclusion
For the synthesis of SGLT2 inhibitors, This compound is not merely a commodity chemical; it is a precision reagent.[1] The cost savings of purchasing "Standard Grade" (97%) material are illusory, as they are inevitably eclipsed by the costs of yield loss and complex purification in the final API steps.
Recommendation: Adopt the API-Spec Grade (>99.5%) with strict controls on ketone (<0.10%) and regioisomers (<0.15%) to guarantee a robust, scalable, and regulatory-compliant manufacturing process.
References
-
Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link[1]
-
Handlon, A. L. (2005).[1] "Process for preparing 1-bromoalkylbenzene derivatives." US Patent 6,063,940.[1] Link
-
Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[1] Journal of Medicinal Chemistry. Link[1]
-
Federsel, H. J. (2009).[1] "Chemical Process Research and Development in the 21st Century: Challenges, Strategies, and Solutions from a Pharmaceutical Industry Perspective." Accounts of Chemical Research. Link[1]
-
LGC Standards. "4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene Impurity Reference Material." (Reference for impurity profiling methodology). Link[1]
Technical Comparison Guide: FTIR Characterization of 1-Bromo-3-(4-ethoxybenzyl)benzene
The following guide provides an in-depth technical analysis and comparison of the FTIR characteristics for 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5).
This compound is a critical "des-chloro" impurity or alternative intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin .[1] Distinguishing it from the standard intermediate (4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene) is a key quality control requirement.[1]
Executive Summary & Structural Context
This compound (CAS 898538-17-5) serves as a structural analog to the primary Dapagliflozin intermediate.[1] In process chemistry, it typically arises as a "des-chloro" impurity or is used in alternative synthetic routes.[1]
-
The Challenge: Both the target intermediate and this analog share the same core "diphenylmethane" skeleton and "ethoxy" tail.
-
The Solution: FTIR spectroscopy differentiates them primarily through the Aromatic Out-of-Plane (OOP) Bending region, which is sensitive to the substitution pattern (Meta-disubstituted vs. 1,2,4-Trisubstituted).[1]
Structural Workflow & Differentiation
The following diagram illustrates the structural relationship and the critical FTIR differentiation points.
Figure 1: Decision logic for distinguishing the target subject from its chlorinated analog using FTIR substitution patterns.
Theoretical vs. Experimental Characteristic Peaks
Since this molecule contains two distinct aromatic rings (Ring A: 3-bromophenyl; Ring B: 4-ethoxyphenyl) linked by a methylene bridge, the spectrum is a superposition of these signals.[1]
Table 1: Diagnostic FTIR Peaks for this compound[1]
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Causality & Structural Origin |
| Ether (Ar-O-R) | C-O-C Asymmetric Stretch | 1240 – 1260 | Strong | Characteristic of the aryl alkyl ether (phenetole moiety).[1] Diagnostic for the "ethoxy" tail.[2][3] |
| Ether (Ar-O-R) | C-O-C Symmetric Stretch | 1030 – 1050 | Medium | Coupled vibration of the ether oxygen with the aromatic ring.[1] |
| Methylene Bridge | C-H Stretching (sp³) | 2850 – 2930 | Medium | The -CH₂- linker between the two rings.[1] Distinct from aromatic C-H. |
| Aromatic Ring | C=C Ring Breathing | 1580 – 1600 | Strong | Skeletal vibrations of the benzene rings. Often appears as a doublet due to two different rings. |
| Ring A (Bromo) | C-H OOP Bending (Meta) | 690 – 710 | Strong | CRITICAL DIAGNOSTIC: Indicates 1,3-disubstitution (3 adjacent hydrogens).[1] Distinguishes from the Cl-analog. |
| Ring A (Bromo) | C-H OOP Bending (Meta) | 750 – 810 | Strong | Second diagnostic band for meta-substitution (1 isolated hydrogen).[1] |
| Ring B (Ethoxy) | C-H OOP Bending (Para) | 800 – 840 | Strong | Indicates 1,4-disubstitution on the ethoxy-bearing ring.[1] (2 adjacent hydrogens).[1][2][4][5] |
| C-Br Bond | C-Br Stretching | 500 – 600 | Med/Weak | Heavy atom stretch, often obscured in the far-IR but theoretically present.[1] |
Note on Causality: The "Meta" peaks (690-710 & 750-810 cm⁻¹) arise because the 1-Bromo-3-alkyl substitution leaves three adjacent hydrogens on one side of the ring and one isolated hydrogen between the substituents.[1] This specific geometry creates a unique dipole change during bending that is absent in the chlorinated analog.
Comparative Performance: Subject vs. Alternatives
This section objectively compares the FTIR signature of the subject against its most common "Alternative"—the chlorinated intermediate.
Comparison: Subject (Des-Chloro) vs. Standard Intermediate (Chloro)
Alternative: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS 461432-23-5).[1]
| Feature | Subject (CAS 898538-17-5) | Alternative (CAS 461432-23-5) | differentiation Strategy |
| Substitution Pattern | 1,3-Disubstituted (Meta) | 1,2,4-Trisubstituted | Primary Differentiator |
| OOP Bending Region | 690-710 cm⁻¹ (Strong)750-810 cm⁻¹ (Strong) | 800-860 cm⁻¹ (Strong)~870-890 cm⁻¹ (Med) | The Subject has two distinct bands at lower wavenumbers.[1] The Alternative is dominated by the 800-860 region. |
| C-Cl Stretch | Absent | 600-800 cm⁻¹ (Variable) | Presence of a broad/strong band in the 600-800 region suggests the Alternative (Cl-containing).[1] |
| Ether Region | 1250 / 1040 cm⁻¹ | 1250 / 1040 cm⁻¹ | Non-Differentiating: Both contain the exact same 4-ethoxybenzyl group.[1] |
Comparison: Subject vs. Precursor (Ketone)
Alternative: (3-Bromophenyl)(4-ethoxyphenyl)methanone.[1]
-
Differentiation: The Precursor contains a Carbonyl (C=O) group.[1]
-
FTIR Signal: The Precursor will show a sharp, intense peak at ~1650-1670 cm⁻¹ .[1]
-
Success Criteria: The complete disappearance of the 1650 cm⁻¹ peak confirms the reduction of the ketone to the methylene bridge (the Subject).[1]
Validated Experimental Protocol
To ensure reproducible data for this specific lipophilic intermediate, the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR) - Diamond Crystal
ATR is preferred over KBr pellets for this compound due to its potential low melting point and lipophilic nature, which can cause "creeping" in KBr.[1]
Step-by-Step Workflow:
-
Instrument Setup:
-
Calibrate FTIR spectrometer with a Polystyrene film (verify peaks at 1601 cm⁻¹ and 2849 cm⁻¹).
-
Set resolution to 4 cm⁻¹ and accumulation to 16 scans (minimum).
-
-
Background Collection:
-
Clean the diamond crystal with Isopropanol (IPA).[1]
-
Collect air background.
-
-
Sample Preparation:
-
Measurement & Processing:
-
Scan from 4000 cm⁻¹ to 600 cm⁻¹ .
-
Apply baseline correction (Rubberband method recommended).[1]
-
Normalize intensity (0 to 1 Absorbance) for report generation.
-
-
Self-Validation Check:
References
-
National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Brominated Aromatics. NIST WebBook, SRD 69. Available at: [Link][1]
-
Pharmaffiliates. this compound (CAS 898538-17-5) Product Data.[1][6] Available at: [Link][1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for group frequency assignments).
-
Veeprho Pharmaceuticals. Dapagliflozin Impurity Profiling and Characterization. Available at: [Link][1]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Bromo-3-(4-ethoxybenzyl)benzene
[1]
Executive Summary & Chemical Context
1-Bromo-3-(4-ethoxybenzyl)benzene (CAS: 898538-17-5) is a halogenated aromatic intermediate, frequently utilized in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs).[1]
Unlike common organic solvents, this compound presents specific disposal challenges due to its halogen content (Bromine) and lipophilicity .[1] Improper disposal in non-halogenated waste streams can damage incinerator scrubbers (via HBr formation) and incur significant regulatory fines.[1] This guide outlines a self-validating workflow for the safe sequestration and disposal of this compound.
| Chemical Identifier | Data |
| CAS Number | 898538-17-5 |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.19 g/mol |
| Physical State | Typically Solid or Viscous Oil (at RT) |
| Hazard Class | Irritant (Skin/Eye) , Aquatic Toxin (Chronic) |
| Waste Stream | Halogenated Organic (High BTU Incineration) |
Immediate Safety Profile (The "Why" Behind the Protocol)
Before handling waste, you must understand the causality of the safety requirements:
-
Halogenated Nature: Upon combustion, the bromine atom releases hydrogen bromide (HBr) gas.[1] Standard incinerators lacking acid-gas scrubbers cannot handle this.[1] Causality: You must segregate this from non-halogenated solvents (e.g., Acetone, Ethanol) to prevent rejecting the entire waste lot at the facility.[1]
-
Aquatic Toxicity: As a lipophilic diaryl ether, this compound bioaccumulates in aquatic organisms.[1] Causality: Under no circumstances can trace amounts be rinsed down the sink. All rinsate must be captured.[1]
-
Reactivity: While relatively stable, aryl halides can react violently with strong oxidizers or active metals (Mg, Li) under specific conditions.[1] Causality: Do not consolidate with oxidizing waste (e.g., Nitric acid waste).[1]
Step-by-Step Disposal Protocol
Phase A: Waste Characterization & Segregation
Objective: Prevent cross-contamination of cheaper waste streams.[1]
-
Identify the State:
-
Select Container:
-
Labeling (Critical Step):
-
Label must explicitly state: "Halogenated Organic Waste." [1]
-
List constituents: "this compound, [Solvent Name]."
-
Phase B: Operational Workflow
Follow this decision tree for every instance of disposal.
Figure 1: Decision matrix for segregating aryl bromide waste. Note that the presence of the bromine atom overrides the solvent classification, forcing the mixture into the Halogenated stream.[1]
Spill Contingency Plan
In the event of a benchtop spill, immediate containment is required to prevent environmental release.[1]
| Spill Type | Immediate Action | Cleanup Material | Disposal |
| Solid Spill | 1. Isolate area.2. Avoid dust generation.[1][2][3][4] | Damp paper towel or scoop.[1] | Place in Solid Hazardous Waste bag. |
| Liquid Spill | 1. Extinguish ignition sources.2. Dike the spill. | Inert absorbent (Vermiculite, Sand, or Polypropylene pads).[1] | Place saturated absorbent in Solid Hazardous Waste container. |
| Skin Contact | 1. Remove contaminated clothing.2.[1][5][2][4] Wash immediately.[1][5] | Soap and Water (15 mins).[1][2] | Treat rinse water as hazardous if heavily contaminated.[1] |
Regulatory & Compliance Codes
For your internal waste manifest (EHS tracking), use the following classifications. Note that while specific RCRA codes usually apply to solvents, this compound is a "Characteristic" waste due to toxicity.[1]
-
EPA Waste Code (USA):
-
DOT Shipping (for waste transport):
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11660368 (Dapagliflozin Intermediate Analog).[1] Retrieved from .[1]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification.[1] Retrieved from .[1]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from .[1]
-
Fisher Scientific (2023). Safety Data Sheet: General Aryl Bromides. Retrieved from .[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
